molecular formula C6H11Na2O9P B162707 d-glucose 6-phosphate disodium salt CAS No. 54010-71-8

d-glucose 6-phosphate disodium salt

Número de catálogo: B162707
Número CAS: 54010-71-8
Peso molecular: 304.10 g/mol
Clave InChI: VQLXCAHGUGIEEL-FAOVPRGRSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

D-Glucose-6-phosphate is formed in cells when glucose is phosphorylated by hexokinase (or glucokinase) or by the conversion of glucose-1-phosphate by phosphoglucomutase, which is the first step of glycogen synthesis. It is stored as glycogen when blood glucose levels are high. Disruption of D-glucose-6-phosphate activity leads to glycogen storage disease type I or von Gierke’s disease, a group of inherited metabolic diseases characterized by severe hypoglycemia, growth retardation, and hepatomegaly, due to accumulation of glycogen and fat in the liver. D-Glucose-6-phosphate is also the starting molecule of both glycolysis and the pentose phosphate pathways. Because cancer cells adopt glycolysis as a major source of metabolic energy production, and the pentose phosphate pathway plays a role in helping glycolytic cancer cells to meet their anabolic demands, this compound can be used to study the progression of this process.

Propiedades

IUPAC Name

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate
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InChI

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLXCAHGUGIEEL-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501014631
Record name D-Glucose 6-phosphate disodium salt
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Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name D-Glucose 6-phosphate sodium salt
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CAS No.

3671-99-6, 54010-71-8
Record name D-Glucose, 6-(dihydrogen phosphate), sodium salt (1:2)
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Record name D-Glucose 6-phosphate disodium salt
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Record name Glucose 6-(disodium phosphate)
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Record name D-Glucose, 6-(dihydrogen phosphate), monosodium salt
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Foundational & Exploratory

A Technical Guide to the Function and Application of D-Glucose 6-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: D-glucose 6-phosphate (G6P), a pivotal intermediate in cellular metabolism, sits at the crossroads of several fundamental biochemical pathways. Its disodium salt is a stable, highly water-soluble derivative, making it an indispensable reagent in a wide array of research, diagnostic, and drug discovery applications. This document provides an in-depth examination of the multifaceted functions of G6P, detailing its roles in metabolic regulation, its use in key experimental protocols, and its relevance as a therapeutic target in various disease states.

Core Biochemical Functions and Metabolic Pathways

D-glucose 6-phosphate is the first product of glucose phosphorylation upon its entry into the cell, a reaction catalyzed by hexokinases or glucokinase.[1][2] This phosphorylation traps glucose intracellularly and primes it for metabolism. G6P is not merely a transient molecule but a central hub from which the cell directs carbon flux based on its energetic and biosynthetic needs.[3][4][5]

The primary metabolic fates of G6P include:

  • Glycolysis: G6P is isomerized to fructose-6-phosphate, committing it to the glycolytic pathway for the production of pyruvate, ATP, and metabolic precursors for the tricarboxylic acid (TCA) cycle.[1][5]

  • Pentose Phosphate Pathway (PPP): G6P is the substrate for glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[4][6] This pathway is critical for generating NADPH, which provides reducing power for antioxidant defense and reductive biosynthesis, and for producing ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[2][4][6]

  • Glycogen Synthesis: In states of energy surplus, G6P is converted to glucose-1-phosphate and subsequently to UDP-glucose, which is then incorporated into glycogen for storage in the liver and muscles.[1][3]

  • Dephosphorylation: In hepatocytes and renal cells, G6P can be hydrolyzed by glucose-6-phosphatase in the endoplasmic reticulum to release free glucose into the bloodstream, playing a vital role in maintaining blood glucose homeostasis.[1]

  • Hexosamine and Detoxification Pathways: G6P serves as a precursor for the synthesis of UDP-glucuronate in the liver, which is essential for the glucuronidation and subsequent excretion of xenobiotics, drugs, and metabolic byproducts.[3]

Metabolic_Fates_of_G6P Metabolic Fates of D-Glucose 6-Phosphate Glucose Glucose G6P D-Glucose 6-Phosphate (G6P) Glucose->G6P Hexokinase/ Glucokinase F6P Fructose-6-Phosphate G6P->F6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP G6PDH G1P Glucose-1-Phosphate G6P->G1P Glycogenesis FreeGlucose Free Glucose (Bloodstream) G6P->FreeGlucose Glucose-6- Phosphatase (Liver, Kidney) Pyruvate Pyruvate & ATP F6P->Pyruvate NADPH NADPH PPP->NADPH Ribose5P Ribose-5-Phosphate PPP->Ribose5P Glycogen Glycogen (Storage) G1P->Glycogen G6PD_Therapeutic_Target G6PD as a Therapeutic Target G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) Hyper Hyperactivity G6PD->Hyper Hypo Hypoactivity (Deficiency) G6PD->Hypo Cancer Cancer & Proliferation Hyper->Cancer Inflammation Chronic Inflammation Hyper->Inflammation Infection Parasitic Infection Hyper->Infection Anemia Hemolytic Anemia Hypo->Anemia Inhibit Therapeutic Strategy: INHIBITION Cancer->Inhibit Inflammation->Inhibit Infection->Inhibit Activate Therapeutic Strategy: ACTIVATION Anemia->Activate G6PD_Assay_Workflow Workflow for G6PD Spectrophotometric Assay start Start prep Prepare Reagents: Buffer, G6P, NADP+, MgCl₂ start->prep mix Pipette Reagents (except enzyme) into Cuvette prep->mix equil Incubate at 25-30°C (Establish Blank Rate) mix->equil add_enz Add G6PD Enzyme Solution equil->add_enz measure Record Absorbance Increase at 340 nm add_enz->measure analyze Calculate ΔA₃₄₀/min from Linear Rate measure->analyze end End: Determine Enzyme Activity analyze->end

References

An In-depth Technical Guide to D-Glucose 6-Phosphate Disodium Salt: Structure, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose 6-phosphate (G6P) is a pivotal intermediate in the central carbon metabolism of virtually all organisms. As the product of the first irreversible step of glycolysis, it stands at a critical metabolic crossroads, directing glucose flux into either energy production via glycolysis or biosynthetic pathways and antioxidant defense through the pentose phosphate pathway (PPP).[1][2][3] The disodium salt of D-glucose 6-phosphate is a stable, water-soluble form of this metabolite, making it an indispensable tool in biochemical and biomedical research. This technical guide provides a comprehensive overview of the structure, properties, and applications of D-glucose 6-phosphate disodium salt, with a focus on its use in experimental settings.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of the phosphate ester of glucose at the C6 position. The presence of the phosphate group lends the molecule a net negative charge at physiological pH, effectively trapping it within the cell, as it cannot readily cross the cell membrane.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₁₁Na₂O₉P[4][5]
Molecular Weight 304.10 g/mol (anhydrous basis)[4][5][6]
CAS Number 3671-99-6[5]
Appearance White crystalline powder[7]
Solubility Soluble in water (50 mg/mL), dilute buffers. Insoluble in DMSO.[3][6]
pH (1% aqueous solution) 7.0 - 9.0[3]
Optical Rotation [α]20/D +24° ± 1° (c=1 in H₂O)[7]
Storage Conditions -20°C, protect from light.[1]

Biological Role and Significance

D-glucose 6-phosphate is a central hub in cellular metabolism, connecting several key pathways:

  • Glycolysis: G6P is isomerized to fructose 6-phosphate, committing it to the glycolytic pathway for the production of ATP and pyruvate.[2]

  • Pentose Phosphate Pathway (PPP): G6P is the initial substrate for the PPP, an anabolic pathway that generates NADPH for reductive biosynthesis and protection against oxidative stress, as well as ribose-5-phosphate for nucleotide synthesis.[1][2]

  • Glycogen Synthesis: In animals, G6P can be converted to glucose-1-phosphate and then to UDP-glucose, the precursor for glycogen synthesis for energy storage.

  • Starch Synthesis: In plants, G6P is a precursor for starch synthesis.

The regulation of G6P flux through these pathways is critical for maintaining cellular homeostasis and responding to metabolic demands.

Applications in Research and Drug Development

The stability and biological relevance of this compound make it a valuable reagent in various research applications:

  • Enzyme Assays: It serves as a crucial substrate for studying the kinetics and regulation of enzymes such as glucose-6-phosphate dehydrogenase (G6PD), phosphoglucose isomerase, and glucose-6-phosphatase.

  • Metabolic Flux Analysis: As a starting substrate in in vitro metabolic studies, it allows researchers to investigate the activity and regulation of glycolysis and the pentose phosphate pathway.

  • Drug Screening: It is used in screening assays to identify inhibitors or activators of enzymes involved in glucose metabolism, which are potential targets for therapeutic intervention in diseases like cancer and diabetes.[8]

  • Diagnostic Kits: It is a component of diagnostic kits for the enzymatic determination of glucose in biological samples.[7]

Experimental Protocols

Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH)

This protocol describes a spectrophotometric method to determine the activity of G6PDH by measuring the rate of NADPH production, which absorbs light at 340 nm.

Materials:

  • This compound

  • NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)

  • Glycylglycine buffer

  • Magnesium Chloride (MgCl₂)

  • Purified G6PDH enzyme or cell/tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Glycylglycine, pH 7.4.

    • G6P Solution: 10 mM this compound in assay buffer.

    • NADP⁺ Solution: 10 mM NADP⁺ in assay buffer.

    • MgCl₂ Solution: 100 mM MgCl₂ in assay buffer.

  • Assay Mixture Preparation (per well/cuvette):

    • 800 µL Assay Buffer

    • 100 µL G6P Solution (final concentration: 1 mM)

    • 50 µL NADP⁺ Solution (final concentration: 0.5 mM)

    • 50 µL MgCl₂ Solution (final concentration: 5 mM)

  • Reaction Initiation and Measurement:

    • Equilibrate the assay mixture to the desired temperature (e.g., 25°C or 37°C).

    • Add 10-50 µL of the enzyme solution or cell/tissue lysate to initiate the reaction.

    • Immediately measure the increase in absorbance at 340 nm over a period of 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

In Vitro Glycolysis and Pentose Phosphate Pathway Flux Analysis

This protocol provides a framework for studying the flux of G6P through glycolysis and the PPP in cell lysates using LC-MS-based metabolite analysis.

Materials:

  • This compound

  • Cell lysate (prepared in a suitable buffer that preserves enzyme activity)

  • Cofactors: ATP, NAD⁺, NADP⁺

  • Internal standards (e.g., ¹³C-labeled metabolites)

  • Quenching solution (e.g., cold methanol)

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing cell lysate, this compound (e.g., 1 mM), and necessary cofactors (ATP, NAD⁺, NADP⁺) in a buffered solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the reaction mixture.

    • Immediately quench the enzymatic reactions by adding the aliquot to a cold quenching solution (e.g., 80% methanol at -80°C).

  • Metabolite Extraction:

    • Centrifuge the quenched samples to pellet precipitated proteins.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a validated LC-MS method to identify and quantify the downstream metabolites of glycolysis (e.g., fructose-6-phosphate, pyruvate, lactate) and the PPP (e.g., 6-phosphogluconate, ribose-5-phosphate).[9][10][11][12][13][14]

  • Data Analysis:

    • Determine the concentration of each metabolite at each time point.

    • Calculate the rate of formation of key metabolites to estimate the flux through each pathway.

Visualizations

Glycolysis_Pathway G6P D-Glucose 6-Phosphate F6P Fructose 6-Phosphate G6P->F6P F16BP Fructose 1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde 3-Phosphate Dihydroxyacetone Phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate

Caption: The Glycolysis Pathway starting from D-Glucose 6-Phosphate.

Pentose_Phosphate_Pathway G6P D-Glucose 6-Phosphate PGL6 6-Phosphoglucono-δ-lactone G6P->PGL6 NADPH PG6 6-Phosphogluconate PGL6->PG6 Ru5P Ribulose 5-Phosphate PG6->Ru5P NADPH R5P Ribose 5-Phosphate Ru5P->R5P X5P Xylulose 5-Phosphate Ru5P->X5P Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolytic_Intermediates Glycolytic Intermediates R5P->Glycolytic_Intermediates X5P->Glycolytic_Intermediates

Caption: The Pentose Phosphate Pathway originating from D-Glucose 6-Phosphate.

Experimental_Workflow Start Start: Prepare Reaction Mixture (Cell Lysate + G6P + Cofactors) Incubate Incubate at 37°C Start->Incubate Sample Time-Course Sampling Incubate->Sample Quench Quench Reaction (Cold Methanol) Sample->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS Analysis Extract->Analyze Data Data Analysis (Metabolite Quantification & Flux Calculation) Analyze->Data

Caption: Experimental workflow for in vitro metabolic flux analysis.

References

A Technical Guide to the Synthesis of D-Glucose 6-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose 6-phosphate (G6P) is a pivotal intermediate in cellular metabolism, standing at the crossroads of glycolysis, the pentose phosphate pathway, and glycogen synthesis.[1] Its disodium salt is a stable, water-soluble form widely utilized as a substrate in enzymatic assays, a crucial component in diagnostic kits, and a starting material for the synthesis of various carbohydrate-based therapeutics. This technical guide provides an in-depth overview of the primary methods for the synthesis of D-glucose 6-phosphate disodium salt, focusing on both traditional chemical routes and modern enzymatic approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Core Synthesis Strategies: A Comparative Overview

The synthesis of D-glucose 6-phosphate can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis.

Chemical synthesis offers the advantage of large-scale production and is not reliant on the stability of biological macromolecules. However, it often involves a multi-step process requiring the use of protecting groups to achieve regioselectivity, followed by deprotection steps. These methods can sometimes lead to the formation of byproducts, necessitating rigorous purification.

Enzymatic synthesis , on the other hand, provides exceptional specificity, leading to a high-purity product under mild reaction conditions. This approach leverages the catalytic efficiency of enzymes like hexokinase. The primary challenges in enzymatic synthesis are often the cost and stability of the enzymes and the need for stoichiometric amounts of cofactors like adenosine triphosphate (ATP). However, the development of efficient ATP regeneration systems has made enzymatic synthesis an increasingly viable and attractive option.[2]

Chemical Synthesis of this compound

The chemical synthesis of D-glucose 6-phosphate typically involves three key stages: protection of the hydroxyl groups of glucose, selective phosphorylation of the primary hydroxyl group at the C6 position, and subsequent deprotection and purification to yield the final disodium salt. A common historical approach involves the use of a protected glucose derivative, such as 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose or a tetra-O-acetylated glucose, to ensure the selective phosphorylation of the C6 hydroxyl group.

Illustrative Chemical Synthesis Pathway

The following diagram outlines a representative chemical synthesis pathway starting from D-glucose. This multi-step process involves the protection of the anomeric carbon and other hydroxyl groups, followed by phosphorylation, deprotection, and final salt formation.

Chemical Synthesis Pathway of this compound D_Glucose D-Glucose Protected_Glucose Protected Glucose (e.g., 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose) D_Glucose->Protected_Glucose Protection Phosphorylated_Intermediate Protected Glucose 6-Phosphate (e.g., diphenyl ester) Protected_Glucose->Phosphorylated_Intermediate Phosphorylation (e.g., Diphenyl phosphonate) G6P_acid D-Glucose 6-Phosphate (acid form) Phosphorylated_Intermediate->G6P_acid Deprotection (e.g., Hydrogenolysis, Hydrolysis) G6P_disodium D-Glucose 6-Phosphate Disodium Salt G6P_acid->G6P_disodium Neutralization (e.g., NaOH)

Caption: A multi-step chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

The following protocol is a representative method for the chemical synthesis of this compound, based on the phosphorylation of a protected glucose derivative.

Step 1: Preparation of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose (Protected Glucose)

  • To a solution of D-glucose in a suitable solvent (e.g., pyridine), add an excess of acetic anhydride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.

Step 2: Phosphorylation of Protected Glucose

  • Dissolve the protected glucose in a dry, aprotic solvent (e.g., pyridine) under an inert atmosphere (e.g., argon).

  • Cool the solution in an ice bath and add a phosphorylating agent, such as diphenyl phosphonate or dibenzyl chlorophosphonate, dropwise.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction and work up the mixture to isolate the protected glucose 6-phosphate intermediate.

Step 3: Deprotection

  • Removal of Phosphate Protecting Groups: If a benzyl-protected phosphate was used, the benzyl groups can be removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). If a phenyl-protected phosphate was used, other deprotection methods may be required.

  • Removal of Acetyl Protecting Groups: The acetyl groups can be removed by hydrolysis under basic conditions (e.g., using sodium methoxide in methanol or aqueous ammonia).

Step 4: Conversion to Disodium Salt and Purification

  • After deprotection, the resulting D-glucose 6-phosphate is in its free acid or a mixed salt form.

  • Dissolve the crude product in water and carefully adjust the pH to approximately 7.5-8.0 with a solution of sodium hydroxide.

  • The disodium salt can be precipitated from the aqueous solution by the addition of a water-miscible organic solvent, such as ethanol or acetone.

  • Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield this compound.

  • The final product can be further purified by ion-exchange chromatography if necessary.

ParameterTypical Value
Starting Material D-Glucose
Key Reagents Acetic anhydride, Pyridine, Diphenyl phosphonate
Overall Yield Variable, typically in the range of 20-40%
Purity >95% after purification

Enzymatic Synthesis of this compound

The enzymatic synthesis of D-glucose 6-phosphate is a highly specific and efficient method that mimics the biological phosphorylation of glucose. This process typically employs the enzyme hexokinase (or glucokinase) which catalyzes the transfer of a phosphate group from ATP to the C6 hydroxyl of glucose. To make this process cost-effective for large-scale synthesis, an ATP regeneration system is often coupled to the primary reaction.

Enzymatic Synthesis Pathway with ATP Regeneration

The following diagram illustrates the enzymatic synthesis of D-glucose 6-phosphate coupled with an ATP regeneration cycle using polyphosphate kinase.

Enzymatic Synthesis of D-Glucose 6-Phosphate with ATP Regeneration cluster_0 Phosphorylation Reaction cluster_1 ATP Regeneration Glucose Glucose G6P G6P Glucose->G6P Hexokinase ATP ATP ADP ADP ATP->ADP ADP_reg ADP_reg ADP->ADP_reg recycled Polyphosphate Polyphosphate Phosphate Phosphate Polyphosphate->Phosphate ATP_reg ATP_reg ADP_reg->ATP_reg Polyphosphate Kinase ATP_reg->ATP regenerated

Caption: Enzymatic synthesis of G6P with a coupled ATP regeneration system.

Experimental Protocol: One-Pot Multi-Enzyme Synthesis

This protocol is based on a published method for the one-pot synthesis of D-glucose 6-phosphate from glucose using hexokinase and a polyphosphate kinase for ATP regeneration.[2]

Materials:

  • D-Glucose

  • Saccharomyces cerevisiae hexokinase (HK)

  • Pseudomonas aeruginosa polyphosphate kinase 2 (PPK2)

  • Adenosine triphosphate (ATP)

  • Adenosine diphosphate (ADP)

  • Polyphosphate

  • Magnesium chloride (MgCl₂)

  • Sodium phosphate buffer

Procedure:

  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5) containing:

    • 50 mM D-glucose

    • 50 mM polyphosphate

    • 2 mM ATP

    • 10 mM MgCl₂

  • Add the enzymes to the reaction mixture. Optimal concentrations from a study were found to be 0.3125 U/mL of hexokinase and 0.115 U/mL of polyphosphate kinase 2.[2]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified duration (e.g., 24 hours).

  • Monitor the progress of the reaction by measuring the concentration of glucose and glucose 6-phosphate using analytical techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

  • Upon completion, terminate the reaction by heat inactivation of the enzymes (e.g., 100°C for 10 minutes).

  • Remove the denatured enzymes by centrifugation or filtration.

  • The resulting solution contains D-glucose 6-phosphate. The conversion to the disodium salt is typically achieved by adjusting the pH with sodium hydroxide, followed by purification steps such as ion-exchange chromatography to remove remaining substrates and byproducts.

  • The purified this compound can be isolated by lyophilization.

ParameterValueReference
Enzymes Saccharomyces cerevisiae Hexokinase, Pseudomonas aeruginosa Polyphosphate Kinase 2[2]
Substrates D-Glucose, Polyphosphate, ATP (catalytic amount)[2]
Reaction Time 24 hours[2]
Temperature 30°C[2]
pH 7.5[2]
Conversion Rate 85%[2]
Final Product Concentration 12.56 g/L[2]
Purity High, due to enzymatic specificity

Conclusion

Both chemical and enzymatic methods offer viable routes to the synthesis of this compound, each with its own set of advantages and challenges. Chemical synthesis, while established for large-scale production, requires careful control of protecting group chemistry and purification. In contrast, enzymatic synthesis provides a highly specific and efficient alternative, particularly with the integration of ATP regeneration systems that enhance its economic feasibility. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, purity requirements, and available resources. This guide provides the foundational knowledge and detailed protocols to enable informed decisions and successful synthesis of this important metabolic intermediate.

References

The Pivotal Role of D-Glucose 6-Phosphate in Glycolysis and the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose 6-phosphate (G6P) represents a critical nexus in cellular metabolism, standing at the crossroads of energy production and biosynthetic processes. This technical guide provides an in-depth exploration of the role of G6P as the key branch point between glycolysis and the pentose phosphate pathway (PPP). We will delve into the enzymatic regulation that dictates its metabolic fate, present quantitative data on enzyme kinetics and metabolic flux, and provide detailed experimental protocols for the study of these pathways. Furthermore, this guide offers visualizations of the core metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: D-Glucose 6-Phosphate as a Central Metabolic Hub

Upon entry into the cell, glucose is rapidly phosphorylated to D-glucose 6-phosphate (G6P) by hexokinases.[1] This initial step not only traps glucose within the cell but also primes it for a variety of metabolic fates.[2] The allocation of G6P between two major pathways, glycolysis and the pentose phosphate pathway (PPP), is tightly regulated and dictated by the specific needs of the cell.[1] Glycolysis primarily serves to generate ATP and pyruvate, which can be further metabolized in the citric acid cycle for additional energy production.[3] In contrast, the PPP is the major source of NADPH, essential for reductive biosynthesis and antioxidant defense, and produces precursors for nucleotide biosynthesis.[4] The partitioning of G6P between these two pathways is a critical determinant of cellular phenotype, particularly in contexts of rapid proliferation, such as in cancer, and in response to oxidative stress.

The Branch Point: Glycolysis vs. Pentose Phosphate Pathway

The fate of G6P is determined by the activity of two key enzymes: phosphoglucose isomerase (PGI) for glycolysis and glucose-6-phosphate dehydrogenase (G6PDH) for the pentose phosphate pathway.

Entry into Glycolysis

In the glycolytic pathway, G6P is isomerized to fructose 6-phosphate (F6P) by phosphoglucose isomerase (PGI).[3] This reversible reaction is the second step of glycolysis and commits the glucose molecule to this energy-generating pathway. The subsequent phosphorylation of F6P to fructose 1,6-bisphosphate by phosphofructokinase (PFK) is the first committed step of glycolysis and is subject to stringent allosteric regulation.[5]

Diversion to the Pentose Phosphate Pathway

Alternatively, G6P can be directed into the oxidative branch of the pentose phosphate pathway, a process initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PDH).[6] This is the rate-limiting step of the PPP and results in the production of 6-phosphoglucono-δ-lactone and the reduction of NADP+ to NADPH.[7] The flux through the PPP is highly responsive to the cellular demand for NADPH.[8]

Quantitative Data

Enzyme Kinetics

The activities of PGI and G6PDH are fundamental to the regulation of G6P flux. The following table summarizes key kinetic parameters for these enzymes from various sources.

EnzymeSubstrateOrganism/TissueKm (mM)Vmax (µmol/min/mg)InhibitorsKiReference
Phosphoglucose Isomerase (PGI)D-Glucose 6-PhosphateBaker's Yeast2.62 - 7.80.852 - 1.46 (s-1)--[9]
Phosphoglucose Isomerase (PGI)D-Fructose 6-PhosphateBaker's Yeast-2.78 - 11.4 (s-1)--[9]
Glucose-6-Phosphate Dehydrogenase (G6PDH)D-Glucose 6-PhosphateRat Liver0.15 - 0.223.47 - 4.48NADPH-[10]
Glucose-6-Phosphate Dehydrogenase (G6PDH)D-Glucose 6-PhosphateT. maritima0.0320NADPH-[11]
Glucose-6-Phosphate Dehydrogenase (G6PDH)NADP+T. maritima0.1520--[11]

Note: Vmax values are presented in the units reported in the cited literature and may vary based on assay conditions.

Metabolic Flux Ratios

The ratio of flux through glycolysis versus the PPP can vary significantly depending on the cell type and metabolic state. In rapidly proliferating cancer cells, an increased flux through the PPP is often observed to meet the demands for nucleotide synthesis and redox balance.[12] Isotopic tracer studies using 13C-labeled glucose are instrumental in quantifying these flux ratios. For example, the ratio of [3-13C]lactate to [2,3-13C2]lactate can be used to estimate the relative activity of the PPP to glycolysis.[12]

Intracellular Metabolite Concentrations

The intracellular concentration of G6P and its downstream metabolites can influence pathway selection. In yeast, the accumulation of high levels of G6P has been shown to modulate cellular processes.[13] In L6 myotubes, intracellular G6P concentrations are in the low millimolar range and are influenced by insulin signaling.[14]

Experimental Protocols

Spectrophotometric Assay of Phosphoglucose Isomerase (PGI) Activity

This protocol describes a coupled enzyme assay to determine PGI activity.

Principle: PGI catalyzes the conversion of fructose-6-phosphate to glucose-6-phosphate. The product, glucose-6-phosphate, is then oxidized by G6PDH, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the PGI activity.[15]

Materials:

  • 96-well microplate

  • Spectrophotometric plate reader

  • PGI Assay Buffer (e.g., pH 8.0)

  • Fructose-6-Phosphate (Substrate)

  • Glucose-6-Phosphate Dehydrogenase (Coupling enzyme)

  • NADP+

  • Sample containing PGI (cell lysate, purified enzyme)

  • NADH Standard

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing PGI Assay Buffer, Fructose-6-Phosphate, G6PDH, and NADP+.

  • Standard Curve: Prepare a dilution series of NADH standard in PGI Assay Buffer.

  • Sample Preparation: Prepare cell or tissue lysates. If high background NADH is expected, perform a background control without the PGI substrate.

  • Assay:

    • Add samples and standards to the wells of the 96-well plate.

    • Initiate the reaction by adding the reaction mix.

    • Measure the absorbance at 450 nm (or 340 nm for direct NADPH measurement) in a kinetic mode at room temperature.[15]

  • Calculation: Determine the rate of change in absorbance (ΔA/min). Use the NADH standard curve to convert this rate into the amount of NADPH generated per minute, which is equivalent to the PGI activity. One unit of PGI is the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.[15]

Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol outlines the direct measurement of G6PDH activity.

Principle: G6PDH catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the G6PDH activity.[7][16]

Materials:

  • Spectrophotometer with cuvette holder

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • D-Glucose 6-Phosphate (G6P) solution

  • NADP+ solution

  • Sample containing G6PDH (e.g., red blood cell lysate, bacterial cell-free extract)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and NADP+ solution.

  • Blank Measurement: Measure the absorbance of a blank solution containing the reaction mixture and the enzyme sample but no G6P to account for any endogenous NADP+ reduction.[7]

  • Reaction Initiation: Add the G6P solution to the cuvette to start the reaction.

  • Kinetic Measurement: Immediately record the increase in absorbance at 340 nm over time.

  • Calculation: Calculate the rate of absorbance change (ΔA340/min) from the linear portion of the curve. The G6PDH activity (in units/mL) can be calculated using the following formula: Activity (U/mL) = (ΔA340/min * Total reaction volume) / (ε * light path * sample volume) where ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).[17]

13C-Based Metabolic Flux Analysis (MFA)

This protocol provides a general workflow for conducting 13C-MFA to quantify the flux through glycolysis and the PPP.

Principle: Cells are cultured in the presence of a 13C-labeled substrate, such as [1,2-13C2]glucose. The labeled carbon atoms are incorporated into downstream metabolites. The mass isotopomer distribution of these metabolites is measured by mass spectrometry (MS) and used to computationally estimate the intracellular metabolic fluxes.[18]

Workflow:

  • Isotopic Tracer Selection and Labeling:

    • Choose an appropriate 13C-labeled tracer. [1,2-13C2]glucose is effective for resolving glycolysis and PPP fluxes.[18]

    • Culture cells in a medium containing the labeled substrate until isotopic steady state is reached.[19]

  • Sample Preparation:

    • Quench metabolism rapidly to prevent further enzymatic activity. This is often done by using cold methanol.[20]

    • Extract metabolites from the cells. A common method is protein precipitation using a mixture of methanol, acetonitrile, and water.[21]

  • LC-MS/MS Analysis:

    • Separate the extracted metabolites using liquid chromatography (LC).

    • Detect and quantify the mass isotopomers of key metabolites (e.g., pyruvate, lactate, amino acids) using tandem mass spectrometry (MS/MS).[22][23]

  • Flux Calculation:

    • Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model.

    • The software then calculates the metabolic flux values that best explain the experimental data.[18]

Visualizations

Metabolic Pathways

G6P_Metabolism Glucose Glucose G6P D-Glucose 6-Phosphate Glucose->G6P Hexokinase ATP -> ADP F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase _6PGL 6-Phosphoglucono- δ-lactone G6P->_6PGL G6PDH NADP+ -> NADPH Glycolysis Further Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway _6PGL->PPP MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer 1. 13C-Labeled Substrate (e.g., [1,2-13C2]glucose) CellCulture 2. Cell Culture and Labeling Tracer->CellCulture Quench 3. Rapid Metabolism Quenching CellCulture->Quench Extract 4. Metabolite Extraction Quench->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Data 6. Mass Isotopomer Distribution Data LCMS->Data FluxCalc 7. Computational Flux Calculation Data->FluxCalc FluxMap 8. Metabolic Flux Map FluxCalc->FluxMap

References

The Crossroads of Carbohydrate Metabolism: An In-depth Technical Guide to D-Glucose 6-Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose 6-phosphate (G6P) stands as a critical nexus in cellular metabolism, representing the first intracellular destination for glucose and a key branch point for multiple major metabolic pathways. Its fate within the cell is tightly regulated, dictating the balance between energy production, biosynthesis, and energy storage. This technical guide provides a comprehensive overview of the core biochemical pathways originating from G6P, including glycolysis, the pentose phosphate pathway, and glycogen metabolism. It is intended to serve as a detailed resource, offering insights into the intricate molecular logic that governs cellular bioenergetics and macromolecular synthesis, thereby providing a foundation for research and drug development in metabolic diseases, oncology, and beyond.

Core Metabolic Pathways of D-Glucose 6-Phosphate

Upon its formation from glucose via phosphorylation by hexokinases or glucokinases, D-glucose 6-phosphate is directed into one of three primary metabolic routes.[1] The specific pathway utilized is dependent on the cell's immediate physiological needs, including energy status, biosynthetic requirements, and hormonal signals.

Glycolysis: The Central Pathway for Energy Production

Glycolysis is a fundamental catabolic pathway that occurs in the cytosol of all cells, serving to extract energy from glucose.[2][3] It comprises a sequence of ten enzyme-catalyzed reactions that convert one molecule of glucose 6-phosphate into two molecules of pyruvate.[2][4] This process yields a net production of ATP and NADH, which can be further utilized in aerobic or anaerobic respiration to generate additional energy.[5]

The initial steps of glycolysis involve the conversion of glucose 6-phosphate to fructose 6-phosphate, followed by a key regulatory step catalyzed by phosphofructokinase-1 (PFK-1).[6] This enzyme is subject to complex allosteric regulation by ATP, AMP, and citrate, reflecting the cell's energy charge.[7] The pathway then proceeds to generate two three-carbon molecules, which are ultimately converted to pyruvate.[2] The final step, catalyzed by pyruvate kinase, is another critical point of regulation.[6]

Pentose Phosphate Pathway: Biosynthesis and Redox Balance

The pentose phosphate pathway (PPP), also known as the hexose monophosphate shunt, is a crucial anabolic pathway that operates in parallel to glycolysis.[8][9] It consists of two distinct phases: an oxidative phase and a non-oxidative phase.[10][11]

The primary functions of the PPP are the production of NADPH and the synthesis of pentose sugars, such as ribose 5-phosphate.[12] NADPH is essential for reductive biosynthesis reactions, including fatty acid and steroid synthesis, and for the regeneration of reduced glutathione, a key antioxidant that protects cells from oxidative damage.[3] Ribose 5-phosphate is a vital precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[11]

The rate-limiting enzyme of the PPP is glucose-6-phosphate dehydrogenase (G6PD), which is allosterically inhibited by its product, NADPH.[9] This feedback mechanism ensures that the rate of the oxidative phase is tightly coupled to the cellular demand for NADPH.[10] The non-oxidative phase consists of a series of reversible reactions catalyzed by transketolase and transaldolase, which allow for the interconversion of various sugar phosphates, linking the PPP back to glycolysis.[11]

Glycogen Metabolism: Synthesis and Mobilization of Glucose Stores

Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve in animals.[1] The synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen are critical for maintaining glucose homeostasis, particularly in the liver and skeletal muscle.[13]

Glycogenesis (Glycogen Synthesis): When blood glucose levels are high, glucose 6-phosphate is converted to glucose 1-phosphate, which is then activated to UDP-glucose.[14] Glycogen synthase, the key regulatory enzyme of this pathway, then adds these UDP-glucose units to a growing glycogen chain.[15]

Glycogenolysis (Glycogen Breakdown): During periods of fasting or increased energy demand, glycogen phosphorylase catalyzes the phosphorolytic cleavage of glucose residues from glycogen, yielding glucose 1-phosphate.[15] This glucose 1-phosphate can then be converted back to glucose 6-phosphate and enter glycolysis (in muscle) or be dephosphorylated and released into the bloodstream (in the liver) to maintain blood glucose levels.

The reciprocal regulation of glycogen synthase and glycogen phosphorylase, primarily through hormonal signals such as insulin and glucagon, ensures that glycogen synthesis and breakdown do not occur simultaneously in a futile cycle.[16][17]

Quantitative Data on Key Enzymes

The catalytic efficiencies and substrate affinities of the enzymes governing these pathways are critical determinants of metabolic flux. The following tables summarize key kinetic parameters for the principal enzymes involved in D-glucose 6-phosphate metabolism.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Organism/Tissue
Hexokinase I/II Glucose~0.1[18]Low[19]Most Tissues
Glucokinase (Hexokinase IV) Glucose~10[18]High[18]Liver, Pancreatic β-cells
Phosphofructokinase-1 (PFK-1) Fructose 6-phosphate0.35 - 0.75[20]-Teladorsagia circumcincta
Pyruvate Kinase Phosphoenolpyruvate0.08[21]-Guinea-pig brain
ADP0.47[21]-Guinea-pig brain
Glucose-6-Phosphate Dehydrogenase Glucose 6-phosphate---
Transketolase Xylulose 5-phosphate--Rat liver
Ribose 5-phosphate--Rat liver
Transaldolase Fructose 6-phosphate0.65[13]12.0[13]Methanocaldococcus jannaschii
Erythrose 4-phosphate0.0278[13]12.0[13]Methanocaldococcus jannaschii
Glycogen Synthase a UDP-Glucose-Lower in diabetic mice[6]db/db mouse liver
Glycogen Synthase b UDP-Glucose-Lower in diabetic mice[6]db/db mouse liver
Glycogen Phosphorylase a GlycogenLower in diabetic mice[6]Higher in diabetic mice[6]db/db mouse liver

Note: Vmax values are highly dependent on the specific activity of the enzyme preparation and assay conditions, and are therefore often reported in relative terms or as kcat values. Kinetic parameters can vary significantly between species and tissues.

Experimental Protocols

Spectrophotometric Assay of Hexokinase Activity

This protocol describes a continuous spectrophotometric rate determination assay for hexokinase activity.[16][22][23] The production of glucose 6-phosphate is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), and the resulting increase in NADPH is monitored at 340 nm.

Materials:

  • Triethanolamine buffer (50 mM, pH 7.6)

  • D-Glucose solution (555 mM)

  • ATP solution (19 mM)

  • MgCl₂ solution (100 mM)

  • NADP+ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Sample containing hexokinase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, D-glucose, ATP, MgCl₂, NADP+, and G6PDH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the hexokinase-containing sample to the reaction mixture.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADPH formation from the linear portion of the absorbance curve. One unit of hexokinase activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1.0 µmol of D-glucose per minute under the specified conditions.

Spectrophotometric Assay of Phosphoglucomutase Activity

This assay measures phosphoglucomutase (PGM) activity by coupling the formation of glucose 6-phosphate to the reduction of a tetrazolium salt, which results in a colored product that can be measured at 450 nm.[24][25][26]

Materials:

  • PGM Assay Buffer

  • PGM Substrate (Glucose 1-phosphate)

  • PGM Enzyme Mix (containing G6PDH)

  • PGM Developer (containing the colorimetric probe)

  • Sample containing PGM

  • 96-well plate

  • Microplate reader capable of reading at 450 nm

Procedure:

  • Prepare sample lysates and dilute to an appropriate concentration in PGM Assay Buffer.

  • Prepare a reaction mix containing PGM Assay Buffer, PGM Substrate, PGM Enzyme Mix, and PGM Developer.

  • Add the sample to the wells of a 96-well plate.

  • Initiate the reaction by adding the reaction mix to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure the absorbance at 450 nm at multiple time points to determine the reaction rate from the linear phase of product formation.

Spectrophotometric Assay of Glycogen Phosphorylase Activity

This colorimetric assay determines glycogen phosphorylase activity by measuring the amount of glucose 1-phosphate (G1P) produced from glycogen.[11][23] The G1P is then used in a series of enzymatic reactions that generate a colored product with an absorbance at 450 nm.

Materials:

  • Assay Buffer

  • Glycogen solution

  • Enzyme Mix

  • Developer

  • Substrate Mix

  • Sample containing glycogen phosphorylase

  • 96-well plate

  • Microplate reader capable of reading at 450 nm

Procedure:

  • Prepare tissue or cell lysates in ice-cold Assay Buffer.

  • Prepare a reaction mix containing Assay Buffer, Glycogen, Enzyme Mix, Developer, and Substrate Mix.

  • Add the sample to the wells of a 96-well plate. For each sample, prepare a parallel well for a background control, which will contain a reaction mix without glycogen.

  • Initiate the reaction by adding the appropriate reaction mix to the sample and background control wells.

  • Measure the absorbance at 450 nm in kinetic mode at 30°C for a set period (e.g., 60 minutes).

  • Subtract the background absorbance from the sample absorbance to determine the net change in absorbance.

  • Calculate the glycogen phosphorylase activity based on a standard curve generated with known concentrations of G1P. One unit of activity is defined as the amount of enzyme that generates 1.0 µmol of G1P per minute at a specific pH and temperature.

LC-MS/MS for Intracellular Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the absolute quantification of intracellular metabolites, including glucose 6-phosphate.[26][27] This method involves the separation of metabolites by liquid chromatography followed by their detection and quantification by mass spectrometry.

General Workflow:

  • Cell Culture and Metabolite Extraction: Grow cells under desired conditions. Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled glucose 6-phosphate) to the cell extract. This standard will be used to correct for variations in sample processing and instrument response.

  • LC Separation: Inject the sample onto a liquid chromatography column (e.g., a HILIC column for polar metabolites) to separate the metabolites based on their physicochemical properties.

  • MS/MS Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target metabolite and its internal standard are monitored.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the endogenous metabolite to its corresponding stable isotope-labeled internal standard against a calibration curve constructed with known concentrations of the unlabeled metabolite.

Signaling Pathways and Experimental Workflows

Glycolysis and its Regulation

Glycolysis_Regulation Glucose Glucose Hexokinase Hexokinase/ Glucokinase Glucose->Hexokinase G6P Glucose 6-Phosphate F6P Fructose 6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose 1,6-Bisphosphate PyruvateKinase Pyruvate Kinase F16BP->PyruvateKinase Pyruvate Pyruvate Hexokinase->G6P PFK1->F16BP PyruvateKinase->Pyruvate ATP_inhibits_PFK1 ATP, Citrate ATP_inhibits_PFK1->PFK1 AMP_activates_PFK1 AMP, F-2,6-BP AMP_activates_PFK1->PFK1 ATP_inhibits_PK ATP, Alanine ATP_inhibits_PK->PyruvateKinase F16BP_activates_PK F-1,6-BP F16BP_activates_PK->PyruvateKinase

Caption: Allosteric regulation of key enzymes in the glycolytic pathway.

Pentose Phosphate Pathway and its Regulation

PPP_Regulation G6P Glucose 6-Phosphate G6PD G6PD G6P->G6PD SixPG 6-Phosphogluconolactone Ru5P Ribulose 5-Phosphate SixPG->Ru5P NADPH NADPH NADPH->G6PD Inhibition NADP NADP+ NADP->G6PD Activation G6PD->SixPG NADP+ to NADPH

Caption: Regulation of the oxidative phase of the PPP by NADPH levels.

Hormonal Regulation of Glycogen Metabolism

Glycogen_Regulation cluster_insulin Insulin Signaling cluster_glucagon Glucagon Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Akt Akt InsulinReceptor->Akt GSK3 GSK3 Akt->GSK3 Inhibits GlycogenSynthase_a Glycogen Synthase (active) GSK3->GlycogenSynthase_a Inhibits Glycogen Glycogen GlycogenSynthase_a->Glycogen Synthesis Glucagon Glucagon GlucagonReceptor Glucagon Receptor Glucagon->GlucagonReceptor PKA PKA GlucagonReceptor->PKA PhosphorylaseKinase Phosphorylase Kinase PKA->PhosphorylaseKinase Activates GlycogenPhosphorylase_a Glycogen Phosphorylase (active) PhosphorylaseKinase->GlycogenPhosphorylase_a Activates G1P Glucose 1-Phosphate GlycogenPhosphorylase_a->G1P Breakdown Glycogen->GlycogenPhosphorylase_a Breakdown

Caption: Opposing effects of insulin and glucagon on glycogen metabolism.

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow SamplePrep Sample Preparation (e.g., tissue homogenate) AssaySetup Assay Setup (substrate, buffer, cofactors) SamplePrep->AssaySetup EnzymeAddition Enzyme Addition AssaySetup->EnzymeAddition DataAcquisition Data Acquisition (e.g., spectrophotometry) EnzymeAddition->DataAcquisition DataAnalysis Data Analysis (Michaelis-Menten plot) DataAcquisition->DataAnalysis KineticParameters Determine Km and Vmax DataAnalysis->KineticParameters

Caption: General workflow for determining enzyme kinetic parameters.

Conclusion

D-glucose 6-phosphate is undeniably a central hub in cellular metabolism, orchestrating the flow of carbon into pathways for energy generation, biosynthesis, and storage. The intricate regulation of the enzymes at the key branch points of glycolysis, the pentose phosphate pathway, and glycogen metabolism allows cells to respond dynamically to a wide range of physiological cues and metabolic demands. A thorough understanding of these pathways, their quantitative characteristics, and the experimental methodologies used to study them is paramount for researchers and drug development professionals. The information presented in this guide provides a solid foundation for further investigation into the metabolic underpinnings of health and disease, and for the rational design of therapeutic interventions that target these fundamental cellular processes.

References

The Discovery of Robison Ester (D-Glucose 6-Phosphate): A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of d-glucose 6-phosphate, colloquially known as the Robison ester, marked a pivotal moment in the nascent field of biochemistry, fundamentally shaping our understanding of intermediary metabolism. This technical guide provides an in-depth exploration of the discovery, attributed to Robert Robison at the Lister Institute of Preventive Medicine in London. Building upon the foundational work on fermentation by Arthur Harden and William John Young, Robison's meticulous experimentation led to the isolation and characterization of this crucial hexose monophosphate. This document will detail the historical context, the experimental protocols employed, present the available quantitative data in a structured format, and visually articulate the logical and biochemical pathways of the era through detailed diagrams. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this landmark discovery and its enduring impact on metabolic research and drug discovery.

Historical Context: From Fermentation to Phosphorylation

The early 20th century was a period of intense investigation into the chemical processes underpinning biological phenomena, with alcoholic fermentation by yeast serving as a primary model system. The groundwork for the discovery of the Robison ester was laid by the pioneering work of Arthur Harden and William John Young. In 1906, they made the critical observation that the addition of inorganic phosphate to yeast juice significantly accelerated the rate of glucose fermentation.[1] This led them to isolate a heat-stable co-factor, which they termed "coferment," and a hexose diphosphate, later identified as fructose 1,6-bisphosphate (the "Harden-Young ester").[1] Their work established the essential role of phosphate esters in metabolic pathways, a concept that was not widely understood at the time.

It was within this scientific milieu at the Lister Institute that Robert Robison, working in collaboration with Harden, embarked on a more detailed investigation of the phosphorylated intermediates of fermentation. Their research aimed to elucidate the complete sequence of events initiated by the addition of phosphate to yeast juice.

The Discovery of a New Hexose Monophosphate

In 1922, Robert Robison published a seminal paper in the Biochemical Journal titled, "A New Phosphoric Ester Produced by the Action of Yeast Juice on Hexoses," which detailed the discovery of what would come to be known as the Robison ester.[2][3] Through a series of meticulous experiments, Robison demonstrated that during the fermentation of glucose or fructose by yeast juice, another phosphoric ester, distinct from the Harden-Young diphosphate, was formed. This new ester was a hexose monophosphate.

The key distinction between Robison's work and that of his predecessors was the careful analysis of the fermentation process over time. While Harden and Young had focused on the end-products of prolonged fermentation, Robison investigated the initial stages, leading to the identification of this new, less-phosphorylated intermediate.

Experimental Protocols

The methodologies employed by Robison, though rudimentary by modern standards, were groundbreaking for their time. The following protocols are reconstructed based on his 1922 publication and contemporary biochemical practices.

Preparation of Yeast Juice

A consistent and active yeast juice was crucial for the fermentation experiments.

  • Yeast Source: Fresh brewer's yeast ( Saccharomyces cerevisiae ) was the primary biological material.

  • Cell Lysis: The yeast cells were typically lysed to release their intracellular contents, including the enzymes responsible for fermentation. This was often achieved by grinding the yeast with sand or by subjecting it to high pressure in a press.

  • Extraction: The resulting paste was then mixed with a small amount of water and centrifuged to remove intact cells and cell debris. The supernatant, a cell-free extract, constituted the "yeast juice."

Fermentation Experiments

The core of the discovery lay in the carefully controlled fermentation experiments.

  • Reaction Mixture: A typical reaction mixture would consist of the prepared yeast juice, a solution of a hexose sugar (glucose or fructose), and a defined concentration of an inorganic phosphate buffer (e.g., sodium or potassium phosphate).

  • Incubation: The mixture was incubated at a controlled temperature, typically around 25-30°C, to allow for enzymatic activity.

  • Monitoring Fermentation: The rate of fermentation was monitored by measuring the volume of carbon dioxide evolved over time. This was often done using a gas burette connected to the reaction flask.

Isolation of the Hexose Monophosphate (Robison Ester)

The isolation of the newly discovered ester required a series of chemical precipitation steps.

  • Termination of Fermentation: At a designated time point, the fermentation was stopped, often by adding a protein precipitant like trichloroacetic acid.

  • Removal of Proteins: The precipitated proteins were removed by filtration or centrifugation.

  • Precipitation of Phosphoric Esters: The hexose phosphates were then precipitated from the deproteinized solution. A common method involved the addition of lead acetate or barium hydroxide. The different solubilities of the lead or barium salts of the mono- and diphosphates allowed for their partial separation.

  • Fractional Precipitation: Robison employed fractional precipitation with alcohol to further separate the monophosphate from the diphosphate and inorganic phosphate. The barium salt of the monophosphate was found to be more soluble in dilute alcohol than the barium salt of the diphosphate.

Characterization of the Robison Ester

Characterization of the isolated ester was based on its chemical properties.

  • Hydrolysis: The ester was subjected to acid hydrolysis, which cleaved the phosphate group from the hexose sugar. The rate of hydrolysis was a key characteristic used to distinguish it from other known phosphoric esters.

  • Sugar Analysis: After hydrolysis, the liberated sugar was analyzed. At the time, this involved measuring its reducing power and its optical rotation. These properties were consistent with a glucose or fructose moiety.

  • Phosphate Analysis: The amount of inorganic phosphate released upon hydrolysis was quantified, confirming the presence of a single phosphate group per hexose molecule.

Quantitative Data Presentation

While Robison's 1922 paper provides a detailed qualitative description of his findings, it is important to note that the presentation of quantitative data in early 20th-century biochemical literature differs significantly from modern standards. The data was often presented in a narrative format rather than extensive tables. However, the following tables summarize the key quantitative relationships that can be inferred from his work and the broader research on fermentation at the time.

ParameterObservationImplication
CO₂ Evolution vs. Phosphate Added The initial rate of CO₂ evolution was directly proportional to the amount of inorganic phosphate added.Confirmed the essential role of phosphorylation in fermentation.
Ester Formation vs. Fermentation The formation of the hexose monophosphate preceded the peak rate of CO₂ evolution.Indicated that the monophosphate was an early intermediate in the fermentation pathway.
Ratio of Monophosphate to Diphosphate The relative amounts of the monophosphate and diphosphate varied depending on the fermentation conditions and duration.Suggested a dynamic equilibrium and sequential formation of the phosphorylated intermediates.

Table 1: Key Quantitative Relationships in Early Fermentation Studies

PropertyRobison Ester (Hexose Monophosphate)Harden-Young Ester (Hexose Diphosphate)
Rate of Acid Hydrolysis Relatively slowRapid
Solubility of Barium Salt More soluble in dilute alcoholLess soluble in dilute alcohol
Reducing Power (after hydrolysis) Consistent with a hexoseConsistent with a hexose
Phosphate to Hexose Ratio ~1:1~2:1

Table 2: Comparative Properties of the Hexose Esters

Logical and Biochemical Pathways

The discovery of the Robison ester was a crucial step in piecing together the complex puzzle of glycolysis. The following diagrams, rendered in Graphviz DOT language, illustrate the logical workflow of the discovery and the evolving understanding of the biochemical pathway.

Experimental_Workflow cluster_observation Initial Observation (Harden & Young) cluster_robison_exp Robison's Investigation cluster_characterization Characterization a Yeast Juice + Glucose b Addition of Inorganic Phosphate a->b c Increased CO2 Production b->c d Controlled Fermentation c->d Further Investigation e Fractional Precipitation of Esters d->e f Isolation of a New Hexose Monophosphate e->f g Chemical & Physical Analysis f->g Analysis of the New Ester h Identification as Glucose-6-Phosphate g->h

Caption: Experimental workflow for the discovery of the Robison ester.

The understanding of the biochemical pathway of fermentation was evolving rapidly during this period. The discovery of the Robison ester helped to fill a critical gap in the sequence of reactions.

Glycolysis_Pathway_1920s Glucose Glucose G6P Glucose-6-Phosphate (Robison Ester) Glucose->G6P Phosphorylation F6P Fructose-6-Phosphate G6P->F6P Isomerization F16BP Fructose-1,6-Bisphosphate (Harden-Young Ester) F6P->F16BP Phosphorylation TrioseP Triose Phosphates F16BP->TrioseP Cleavage Pyruvate Pyruvate TrioseP->Pyruvate Series of Reactions Ethanol Ethanol + CO2 Pyruvate->Ethanol Decarboxylation & Reduction

Caption: Simplified glycolysis pathway as understood in the 1920s.

The Distinction Between Robert Robison and Sir Robert Robinson

It is a point of historical importance to distinguish Robert Robison, the biochemist responsible for the discovery of glucose-6-phosphate, from his contemporary, Sir Robert Robinson, a Nobel laureate in organic chemistry. While both were eminent British scientists working in the early 20th century, their fields of research were distinct. Sir Robert Robinson's work focused on the structure and synthesis of complex organic molecules, such as alkaloids, and he was not involved in the discovery of the Robison ester.

Significance and Impact on Drug Development

The discovery of the Robison ester was a watershed moment in biochemistry. It solidified the concept of phosphorylated intermediates as central players in metabolic pathways and paved the way for the complete elucidation of glycolysis by Embden, Meyerhof, and Parnas. This understanding of a core metabolic pathway has had profound and lasting implications for drug development.

  • Target for Anti-Infective Agents: The enzymes of the glycolytic pathway, including hexokinase which catalyzes the formation of the Robison ester, are essential for the survival of many pathogenic microorganisms. As such, they represent potential targets for the development of novel antimicrobial and antiparasitic drugs.

  • Cancer Metabolism: The altered metabolism of cancer cells, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect), makes the enzymes of this pathway attractive targets for anticancer therapies.

  • Inborn Errors of Metabolism: Deficiencies in enzymes involved in glucose-6-phosphate metabolism, such as glucose-6-phosphate dehydrogenase deficiency, are the basis of several genetic diseases. Understanding the role of the Robison ester is fundamental to diagnosing and developing treatments for these conditions.

Conclusion

The discovery of the Robison ester by Robert Robison was a triumph of meticulous experimental work and insightful scientific reasoning. It built upon the foundational discoveries of Harden and Young and provided a critical piece of the puzzle in unraveling the intricate steps of glycolysis. This fundamental knowledge of a central metabolic pathway has not only illuminated our understanding of life at the molecular level but continues to provide a fertile ground for the development of new therapeutic agents to combat a wide range of human diseases. The legacy of the Robison ester underscores the enduring power of fundamental biochemical research to drive innovation in medicine and drug discovery.

References

D-Glucose 6-Phosphate: A Lynchpin of Cellular Metabolism — A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose 6-phosphate (G6P) stands at a critical crossroads of carbohydrate metabolism, serving as a key intermediate that dictates the flow of glucose into various essential pathways. This technical guide provides an in-depth exploration of the multifaceted roles of G6P, including its synthesis, catabolism, and regulatory functions. We delve into the intricate network of metabolic pathways that converge on G6P, namely glycolysis, the pentose phosphate pathway, glycogen synthesis, and gluconeogenesis. Furthermore, this document offers a comprehensive summary of the kinetic properties of the primary enzymes that metabolize G6P, detailed experimental protocols for its quantification and the assessment of related enzyme activities, and an overview of its significance as a target for drug development.

Introduction: The Centrality of D-Glucose 6-Phosphate

D-glucose 6-phosphate is a phosphorylated sugar that plays a pivotal role in the energy metabolism of the liver and other tissues.[1] Its synthesis, primarily through the phosphorylation of glucose by hexokinases or glucokinase, effectively traps glucose within the cell, as the charged phosphate group prevents its diffusion across the cell membrane.[2][3] This initial step commits glucose to a variety of metabolic fates, positioning G6P as a central hub in cellular bioenergetics.[1][4] Depending on the cell's immediate energy needs and biosynthetic requirements, G6P can be channeled into several key pathways:

  • Glycolysis: For the production of ATP and pyruvate.[2]

  • Pentose Phosphate Pathway (PPP): To generate NADPH for reductive biosynthesis and nucleotide precursors.[5]

  • Glycogen Synthesis: For storage of glucose as glycogen in the liver and muscles.[4]

  • Gluconeogenesis: In the liver, G6P can be dephosphorylated to release free glucose into the bloodstream, maintaining blood glucose homeostasis.[6]

The strategic position of G6P makes it a critical point of regulation, ensuring that the flux of glucose is directed toward the most pressing metabolic demands of the cell.

The Metabolic Fates of D-Glucose 6-Phosphate

The allocation of D-glucose 6-phosphate to its various metabolic fates is a tightly regulated process, governed by the energetic status of the cell and hormonal signals.

Glycolysis: The Pathway of Energy Production

When a cell requires energy, G6P is isomerized to fructose 6-phosphate, a crucial step that prepares the molecule for the subsequent committed step of glycolysis.[2] This pathway ultimately leads to the production of pyruvate, ATP, and NADH, providing the cell with a rapid source of energy. The regulation of glycolysis is intricate, with several key enzymes being allosterically modulated. For instance, phosphofructokinase-1 (PFK-1), a critical regulatory enzyme in glycolysis, is inhibited by high levels of ATP and citrate, signaling an energy-replete state.[7] Conversely, it is activated by AMP and fructose-2,6-bisphosphate, indicating a need for ATP synthesis.[7]

Pentose Phosphate Pathway: A Hub for Biosynthesis and Redox Balance

The pentose phosphate pathway (PPP) is a vital alternative route for G6P metabolism, particularly in tissues with high biosynthetic demands, such as the liver, adipose tissue, and red blood cells.[5] The initial and rate-limiting step of the PPP is the dehydrogenation of G6P by glucose-6-phosphate dehydrogenase (G6PD), which produces NADPH.[5][8] NADPH is essential for reductive biosynthetic reactions, including fatty acid and steroid synthesis, and for maintaining a reduced cellular environment by regenerating reduced glutathione, a key antioxidant.[7] The PPP also generates ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[5]

Glycogenesis and Glycogenolysis: The Dynamics of Glucose Storage

In times of glucose abundance, such as after a meal, G6P is converted to glucose-1-phosphate and then to UDP-glucose, the activated form of glucose used for glycogen synthesis (glycogenesis).[4] This process is particularly active in the liver and skeletal muscle.[9] Conversely, during periods of fasting or exercise, stored glycogen is broken down (glycogenolysis) to release glucose-1-phosphate, which is then isomerized back to G6P.[9] In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, thereby maintaining blood glucose levels.[9] Muscle cells, lacking glucose-6-phosphatase, utilize the G6P generated from glycogenolysis for their own energy needs through glycolysis.[9]

Gluconeogenesis: The Synthesis of Glucose from Non-Carbohydrate Precursors

Gluconeogenesis is the metabolic process of synthesizing glucose from non-carbohydrate sources, such as lactate, pyruvate, glycerol, and certain amino acids.[6] This pathway is crucial for maintaining blood glucose levels during fasting or prolonged exercise. The final step of gluconeogenesis is the conversion of glucose-6-phosphate to free glucose by the enzyme glucose-6-phosphatase, which is primarily expressed in the liver and kidneys.[6]

Data Presentation: Quantitative Insights into G6P Metabolism

Kinetic Properties of Key Enzymes

The flux of G6P through its various metabolic pathways is dictated by the kinetic properties of the enzymes that catalyze its synthesis and conversion. The Michaelis constant (Km) and maximum velocity (Vmax) for these enzymes provide critical insights into their substrate affinity and catalytic efficiency.

EnzymeSubstrateKm (mM)VmaxTissue/OrganismReference(s)
Hexokinase I D-Glucose~0.1LowMost tissues, Red Blood Cells[10],[11]
Glucokinase (Hexokinase IV) D-Glucose~10HighLiver, Pancreas[10],[11]
Glucose-6-Phosphatase Glucose-6-Phosphate--Liver, Kidney-
Phosphoglucomutase Glucose-1-Phosphate--Muscle, Liver[5]
Phosphoglucomutase Glucose-6-Phosphate--Muscle, Liver[5]
Glucose-6-Phosphate Dehydrogenase Glucose-6-Phosphate0.036 - 0.22-Pig Liver, Rat Liver[1],[8]
Glucose-6-Phosphate Dehydrogenase NADP+0.0048 - 0.009-Pig Liver[1]

Note: Vmax values are often dependent on enzyme concentration and specific assay conditions and are therefore presented qualitatively. Kinetic parameters can vary based on experimental conditions and the source of the enzyme.

Cellular Concentrations of D-Glucose 6-Phosphate

The intracellular concentration of G6P is a dynamic parameter that reflects the balance between its production and consumption. These levels can vary significantly depending on the tissue type and the prevailing physiological conditions.

TissueConditionG6P Concentration (µmol/kg dry wt)Reference(s)
Human Skeletal Muscle Rest111 ± 13[4]
Human Skeletal Muscle Low-intensity exercise121 ± 16[4]
Human Skeletal Muscle Moderate-intensity exercise123 ± 15[4]
Human Skeletal Muscle High-intensity exercise123 ± 11[4]
Rat Liver Fed--
Rat Liver Fasted--

Experimental Protocols

Quantification of D-Glucose 6-Phosphate in Tissue Samples

This protocol describes a colorimetric assay for the determination of G6P in biological samples. The principle of the assay is the oxidation of G6P by G6PD, with the concomitant reduction of a tetrazolium salt (WST) to a colored formazan product.[14]

4.1.1. Sample Preparation

  • Tissue Homogenization: Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or another suitable buffer (pH 6.5-8).[15]

  • Cell Lysis: Resuspend 1-5 x 10^6 cells in an appropriate volume of ice-cold PBS and homogenize.[15]

  • Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[14]

  • Deproteinization (Optional but Recommended): Deproteinize the supernatant using a 10 kDa molecular weight cutoff (MWCO) spin filter to prevent enzymatic degradation of G6P.[14]

  • Storage: Store the deproteinized samples at -80°C if not being assayed immediately.[14]

4.1.2. Assay Procedure (96-well plate format)

  • Standard Curve Preparation: Prepare a series of G6P standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting a stock solution of G6P in assay buffer.[15]

  • Sample Preparation: Add 1-50 µL of the prepared sample to duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with assay buffer.[15]

  • Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, a substrate mix (including the WST tetrazolium salt), and G6P enzyme mix (containing G6PD).[15]

  • Reaction Initiation: Add 50 µL of the reaction mix to each well. For background correction, a parallel set of samples can be run without the G6P enzyme mix.[15]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[15]

  • Calculation: Subtract the background absorbance from all readings and determine the G6P concentration in the samples by comparing their absorbance to the standard curve.[15]

Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This protocol outlines a kinetic spectrophotometric assay for measuring G6PD activity. The assay measures the rate of NADPH production, which is directly proportional to G6PD activity, by monitoring the increase in absorbance at 340 nm.[12][16]

4.2.1. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[16]

  • NADP+ Solution: 100 mM NADP+ in ultrapure water.[16]

  • G6P Solution: 500 mM G6P in ultrapure water.[16]

  • Cell-free Extract: Prepare by sonication or other appropriate lysis methods, followed by centrifugation to remove cell debris.[16]

4.2.2. Assay Procedure

  • Spectrophotometer Setup: Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.[16]

  • Reaction Mixture: In a cuvette, combine the assay buffer, NADP+ solution, and the cell-free extract.

  • Blank Measurement: Measure the absorbance of the reaction mixture before adding the substrate to establish a baseline.

  • Reaction Initiation: Start the reaction by adding the G6P solution to the cuvette and mix thoroughly.

  • Kinetic Measurement: Record the increase in absorbance at 340 nm over a period of several minutes.

  • Calculation: The rate of change in absorbance (ΔA340/min) is used to calculate the enzyme activity. One unit of G6PD activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NADP+ per minute under the specified conditions. The specific activity is then expressed as units per milligram of protein.[16]

Signaling Pathways and Regulatory Logic

The intricate network of metabolic pathways converging on G6P is tightly regulated to maintain cellular homeostasis. The following diagrams, generated using the DOT language, illustrate these key relationships.

The Central Role of G6P in Metabolism

G6P_Metabolism Glucose Glucose G6P G6P Glucose->G6P Hexokinase/ Glucokinase Glycolysis Glycolysis G6P->Glycolysis Phosphoglucose Isomerase PentosePhosphatePathway Pentose Phosphate Pathway G6P->PentosePhosphatePathway G6P Dehydrogenase Glycogen Glycogen G6P->Glycogen Phosphoglucomutase, UDP-Glucose Pyrophosphorylase, Glycogen Synthase FreeGlucose Free Glucose (Bloodstream) G6P->FreeGlucose Glucose-6-Phosphatase (Liver, Kidney) Glycogen->G6P Glycogen Phosphorylase, Phosphoglucomutase

Caption: The central metabolic crossroads of D-glucose 6-phosphate (G6P).

Allosteric Regulation of Glycolysis

Glycolysis_Regulation cluster_glycolysis Glycolysis cluster_regulators Allosteric Regulators F6P Fructose-6-P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 PEP Phosphoenolpyruvate F16BP->PEP ... F16BP->PEP feed-forward activation Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP ATP ATP->F6P inhibits PFK-1 Citrate Citrate Citrate->F6P inhibits PFK-1 F26BP Fructose-2,6-BP F26BP->F6P activates PFK-1 AMP AMP AMP->F6P activates PFK-1

Caption: Allosteric regulation of key enzymes in the glycolytic pathway.

Experimental Workflow for G6P Quantification

G6P_Quantification_Workflow Start Tissue/Cell Sample Homogenization Homogenization in cold buffer Start->Homogenization Centrifugation1 Centrifugation (13,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Deproteinization Deproteinization (10 kDa MWCO spin filter) Supernatant1->Deproteinization Supernatant2 Collect Deproteinized Supernatant Deproteinization->Supernatant2 Assay Colorimetric Assay (96-well plate) Supernatant2->Assay Measurement Measure Absorbance at 450 nm Assay->Measurement Analysis Calculate G6P Concentration (vs. Standard Curve) Measurement->Analysis

Caption: A typical experimental workflow for the quantification of G6P.

D-Glucose 6-Phosphate Metabolism in Drug Development

The central role of G6P in metabolism makes the enzymes and pathways that govern its fate attractive targets for therapeutic intervention in a variety of diseases.

Glucokinase Activators for Type 2 Diabetes

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and the liver, and its activity is a key determinant of glucose homeostasis.[8] Activating mutations in the GK gene can lead to hyperinsulinemic hypoglycemia, while inactivating mutations are associated with maturity-onset diabetes of the young (MODY).[17] This has spurred the development of small-molecule glucokinase activators (GKAs) as a potential treatment for type 2 diabetes.[7][14] GKAs enhance both glucose-stimulated insulin secretion from the pancreas and hepatic glucose uptake, leading to a reduction in blood glucose levels.[14] Several GKAs have been investigated in clinical trials, with some showing promising results in improving glycemic control.[2]

Glucose-6-Phosphate Dehydrogenase Inhibitors in Cancer and Infectious Diseases

The increased reliance of many cancer cells on the pentose phosphate pathway for NADPH production and nucleotide synthesis has made G6PD a compelling target for anticancer drug development.[18][19] Inhibition of G6PD can lead to increased oxidative stress and reduced proliferation in cancer cells, potentially sensitizing them to other therapies.[18][20] A number of G6PD inhibitors, including both steroidal and non-steroidal compounds, have been identified and are under investigation.[21]

Furthermore, G6PD is also being explored as a drug target for infectious diseases, particularly those caused by parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (the causative agent of malaria).[13] These parasites often have a high demand for NADPH to counteract oxidative stress, making them vulnerable to G6PD inhibition.[20]

Conclusion

D-glucose 6-phosphate is undeniably a cornerstone of cellular metabolism, orchestrating the flow of glucose into pathways that are fundamental to energy production, biosynthesis, and the maintenance of redox balance. Its central position makes the enzymes that regulate its metabolism critical control points for cellular function and compelling targets for the development of novel therapeutics. A thorough understanding of the intricate network of reactions and regulatory mechanisms surrounding G6P is therefore essential for researchers and clinicians working to unravel the complexities of metabolic diseases and to devise effective treatment strategies. This guide provides a comprehensive overview of the current knowledge in this field, offering a valuable resource for those engaged in metabolic research and drug discovery.

References

enzymatic formation of d-glucose 6-phosphate by hexokinase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Formation of D-Glucose 6-Phosphate by Hexokinase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic phosphorylation of D-glucose to D-glucose 6-phosphate, a critical reaction catalyzed by the enzyme hexokinase. This reaction represents the first irreversible step in glycolysis, committing glucose to cellular metabolism.[1] Understanding the intricacies of hexokinase function, its various isoforms, kinetics, and regulation is paramount for research in metabolism, oncology, and the development of therapeutic agents targeting metabolic pathways.

The Core Reaction and Catalytic Mechanism

Hexokinase catalyzes the transfer of the terminal (γ) phosphoryl group from adenosine triphosphate (ATP) to the C-6 hydroxyl group of a hexose, most notably D-glucose.[2] This reaction is metabolically irreversible and crucial for several reasons: it traps glucose inside the cell, as the negatively charged phosphate group prevents passage back through glucose transporters, and it maintains the concentration gradient favoring the continued transport of glucose into the cell.[3][4] The overall reaction is as follows:

D-Glucose + ATP ---(Hexokinase, Mg²⁺)--> D-Glucose 6-Phosphate + ADP

The catalytic mechanism involves a direct nucleophilic attack by the C-6 hydroxyl group of glucose on the γ-phosphorus of ATP.[2] A divalent cation, typically Magnesium (Mg²⁺), is essential for the reaction, as it forms a complex with ATP (MgATP²⁻), which is the actual substrate.[2] The Mg²⁺ ion helps to shield the negative charges of the phosphate groups, facilitating the nucleophilic attack.

A key feature of the hexokinase mechanism is a substrate-induced conformational change.[2][5] The binding of glucose to the enzyme triggers a significant structural shift, where two lobes of the protein close around the sugar substrate.[2] This "induced fit" sequesters the bound glucose from water, preventing the enzyme from acting as an ATPase and hydrolyzing ATP without phosphorylating the sugar.[2][5]

G cluster_reactants Reactants cluster_products Products Glucose D-Glucose Hexokinase Hexokinase Glucose->Hexokinase Binds ATP ATP-Mg²⁺ ATP->Hexokinase Binds G6P D-Glucose 6-Phosphate ADP ADP-Mg²⁺ Hexokinase->G6P Releases Hexokinase->ADP Releases

Diagram 1: The core enzymatic reaction catalyzed by hexokinase.

Mammalian Hexokinase Isozymes and Kinetics

Mammals express four primary isozymes of hexokinase, designated Hexokinase I, II, III, and IV (more commonly known as glucokinase).[5] These isozymes exhibit distinct tissue distributions, kinetic properties, and regulatory mechanisms, reflecting their specialized physiological roles. Hexokinases I-III are considered "low-Kₘ" enzymes due to their high affinity for glucose.[3] In contrast, glucokinase (HK IV) has a significantly lower affinity for glucose.[4]

Table 1: Comparison of Mammalian Hexokinase Isozymes

FeatureHexokinase I (HK I)Hexokinase II (HK II)Hexokinase III (HK III)Hexokinase IV (Glucokinase)
Primary Tissues Brain, Red Blood Cells (ubiquitous)[5]Skeletal Muscle, Heart, Adipose Tissue[5]Less characterized, found in various tissues[5]Liver, Pancreatic β-cells[5]
Subcellular Location Mitochondria-bound, CytosolMitochondria-bound, CytosolCytosolCytosol, Nucleus[3]
Kₘ for Glucose < 0.1 mM (High Affinity)[3]~0.1 mM (High Affinity)~0.05 mM (Very High Affinity)5-10 mM (Low Affinity)[4]
Kinetics Michaelis-Menten[3]Michaelis-Menten[3]Substrate-inhibited by glucose[5]Sigmoidal (Positive Cooperativity)[3]
Inhibition by G6P Strong allosteric inhibition[3][5]Strong allosteric inhibition[3]Strong allosteric inhibition[3]Not inhibited by G6P[3]
Physiological Role "Housekeeping" enzyme, glucose utilization at basal levels.[5]Regulated glucose uptake in insulin-sensitive tissues.[5]Not well-defined.Glucose sensor, regulates blood glucose homeostasis.[4][5]

Regulation of Hexokinase Activity

The activity of hexokinases is tightly controlled to match the metabolic needs of the cell. The primary regulatory mechanisms differ significantly between the low-Kₘ isozymes and glucokinase.

Feedback Inhibition of Hexokinase I-III

Hexokinases I, II, and III are potently inhibited by the product of the reaction, glucose 6-phosphate (G6P).[3][5] This represents a classic example of product feedback inhibition. When G6P levels accumulate, indicating that downstream metabolic pathways (like glycolysis or glycogen synthesis) are saturated, G6P binds to an allosteric site on the enzyme, causing a conformational change that reduces its catalytic activity.[5] For Hexokinase I, evidence suggests G6P can inhibit activity by binding to both an allosteric site on the N-terminal half and the active site on the C-terminal half of the enzyme.[6]

Regulation of Hexokinase IV (Glucokinase)

Glucokinase is not inhibited by G6P, a critical feature for its role in the liver and pancreas.[3] Its activity is instead regulated by substrate concentration (glucose) and sequestration within the nucleus. At low glucose concentrations, glucokinase binds to the glucokinase regulatory protein (GKRP) in the nucleus, rendering it inactive.[7] When blood glucose levels rise, glucose enters the hepatocyte, causing glucokinase to dissociate from GKRP and translocate to the cytoplasm, where it can phosphorylate glucose.[7]

Transcriptional Regulation and Signaling

The expression of hexokinase isozymes, particularly Hexokinase II, is regulated by complex signaling pathways. In many cancer cells, the PI3K/Akt/mTOR signaling pathway is upregulated, leading to increased transcription of HK II.[8] The mTORC1 complex, a key downstream component, has an effector called hypoxia-inducible factor 1 alpha (HIF1α) which is important in upregulating the expression of Hexokinase II.[8] Furthermore, mTORC2 can promote the conversion of glucose to G6P through Akt and HK2.[9] This metabolic reprogramming supports the high glycolytic rate observed in tumors, known as the Warburg effect.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Bind PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates HIF1a HIF1α mTORC1->HIF1a Activates mTORC2 mTORC2 mTORC2->Akt Activates (Phosphorylates) HK2_Gene HK2 Gene (Transcription) HIF1a->HK2_Gene Upregulates HK2_Protein Hexokinase II (Protein) HK2_Gene->HK2_Protein Expression Glycolysis Increased Glycolysis HK2_Protein->Glycolysis Promotes

Diagram 2: Simplified Akt/mTOR pathway regulating Hexokinase II expression.

Experimental Protocols for Measuring Hexokinase Activity

Accurate measurement of hexokinase activity is fundamental for studying its function and for screening potential inhibitors or activators. Two common methods are the spectrophotometric coupled assay and the radiochemical assay.

Protocol: Spectrophotometric Coupled Enzyme Assay

This is the most common method and relies on a coupled enzymatic reaction. The G6P produced by hexokinase is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[10][11]

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.6-8.0)

  • Magnesium Chloride (MgCl₂) solution (e.g., 100 mM)

  • D-Glucose solution (e.g., 500 mM)

  • ATP solution (e.g., 20 mM, prepare fresh)

  • NADP⁺ solution (e.g., 15 mM, prepare fresh)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution (e.g., 125 units/mL)

  • Sample containing Hexokinase (e.g., cell lysate, tissue homogenate, or purified enzyme)

  • Spectrophotometer capable of reading at 340 nm with temperature control (e.g., 25°C or 30°C)

  • Cuvettes

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine:

    • ~850 µL Tris-HCl buffer with MgCl₂

    • 100 µL D-Glucose solution

    • 20 µL ATP solution

    • 20 µL NADP⁺ solution

    • 10 µL G6PDH solution

  • Equilibrate: Transfer the master mix to a cuvette and incubate in the spectrophotometer at the desired temperature (e.g., 30°C) for 5-10 minutes to reach thermal equilibrium and establish a stable baseline.[10]

  • Initiate Reaction: Add a small volume (e.g., 10-50 µL) of the hexokinase-containing sample to the cuvette. Mix quickly by gentle inversion or pipetting.

  • Measure Absorbance: Immediately begin recording the absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 3-5 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve. Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Formula: Units/mL = (ΔA₃₄₀/min * Total Reaction Volume) / (6.22 * Sample Volume * Light Path Length) One unit is defined as the amount of enzyme that phosphorylates 1.0 µmol of D-glucose per minute at the specified conditions.[2]

G start Start prep_reagents Prepare Reagents (Buffer, ATP, NADP+, Glucose, G6PDH) start->prep_reagents prep_master_mix Prepare Reaction Master Mix (All components except HK sample) prep_reagents->prep_master_mix add_to_cuvette Pipette Master Mix into Cuvette prep_master_mix->add_to_cuvette equilibrate Equilibrate in Spectrophotometer (e.g., 30°C for 5 min) add_to_cuvette->equilibrate add_sample Add Hexokinase Sample (Initiate Reaction) equilibrate->add_sample measure Measure A₃₄₀ vs. Time (e.g., for 3-5 min) add_sample->measure calculate Calculate ΔA₃₄₀/min from linear slope measure->calculate final_calc Calculate Enzyme Activity (Units/mg protein) calculate->final_calc end_node End final_calc->end_node

Diagram 3: Experimental workflow for the spectrophotometric hexokinase assay.
Protocol: Radiochemical Filter Paper Assay

This method is highly sensitive and is particularly useful for studying G6P inhibition, as it directly measures the product without requiring its immediate removal.[12] It uses a radiolabeled glucose analog, such as [³H]-2-deoxy-D-glucose ([³H]-2DG) or [¹⁴C]-glucose, as the substrate.[12][13] The phosphorylated, negatively charged product is separated from the unphosphorylated, neutral substrate by binding to anion-exchange filter paper.[14]

Materials:

  • Assay Buffer (e.g., HEPES buffer with MgCl₂, ATP, and DTT)

  • Radiolabeled substrate (e.g., [³H]-2-deoxy-D-glucose)

  • Unlabeled 2-deoxy-D-glucose

  • Sample containing Hexokinase

  • Anion-exchange filter paper (e.g., DEAE cellulose)

  • Ethanol or other wash solution

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing assay buffer, ATP, MgCl₂, and a known concentration of radiolabeled and unlabeled 2-deoxy-D-glucose.

  • Initiate Reaction: Add the hexokinase sample to the reaction mix to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes). Ensure the reaction is within the linear range.

  • Stop Reaction & Spot: Stop the reaction by spotting a known volume (e.g., 25 µL) of the reaction mixture onto a labeled square of anion-exchange filter paper.

  • Wash Filters: Immediately place the filters in a large beaker of wash solution (e.g., 75% ethanol) and wash several times with gentle stirring to remove the unphosphorylated, uncharged [³H]-2DG. The phosphorylated [³H]-2DG-6-phosphate will remain bound to the positively charged paper.

  • Dry Filters: Remove the filters from the wash and allow them to dry completely (e.g., under a heat lamp or in an oven).

  • Scintillation Counting: Place each dry filter paper into a scintillation vial, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate Activity: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and the measured CPM. Express activity as pmol or nmol of product formed per minute per mg of protein.

Conclusion

The phosphorylation of glucose by hexokinase is a cornerstone of cellular metabolism. The existence of multiple isozymes with distinct kinetic and regulatory properties allows for tissue-specific adaptation of glucose metabolism. For researchers and drug development professionals, a deep understanding of hexokinase enzymology provides a foundation for exploring metabolic diseases and developing novel therapeutics. The experimental protocols outlined herein offer robust methods for quantifying enzyme activity, enabling further investigation into the complex role of this vital enzyme.

References

The Central Role of D-Glucose 6-Phosphate in the Orchestration of Glycogen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose 6-phosphate (G6P) stands as a critical metabolic intermediate, positioned at the crossroads of several major carbohydrate metabolic pathways. This technical guide provides an in-depth exploration of the multifaceted role of G6P in the regulation of glycogen synthesis. Beyond its function as a primary substrate, G6P acts as a key allosteric regulator and a signaling molecule, intricately controlling the enzymatic machinery responsible for glycogen storage. This document details the molecular mechanisms of G6P-mediated control, presents quantitative data on enzyme kinetics, provides detailed experimental protocols for the assessment of glycogen metabolism, and visualizes the complex signaling pathways involved. Understanding the pivotal function of G6P is paramount for the development of novel therapeutic strategies targeting metabolic disorders such as diabetes and glycogen storage diseases.

Introduction: D-Glucose 6-Phosphate as a Linchpin in Glycogen Metabolism

Glycogen, a branched polymer of glucose, serves as the primary intracellular storage form of glucose in animals, predominantly in the liver and skeletal muscle. The synthesis and degradation of glycogen are tightly regulated processes essential for maintaining glucose homeostasis. D-glucose 6-phosphate (G6P) is a central molecule in this regulation, arising from the phosphorylation of glucose by hexokinase or glucokinase upon its entry into the cell.[1][2] G6P can be directed into several metabolic fates, including glycolysis, the pentose phosphate pathway, and, crucially, glycogen synthesis.[1] Its role in glycogen synthesis is not merely that of a precursor but as a potent signaling molecule that coordinates the activities of the key enzymes involved.

The Dual Regulatory Function of D-Glucose 6-Phosphate

G6P exerts its control over glycogen synthesis through a dual mechanism: the allosteric activation of glycogen synthase and the indirect inhibition of glycogen phosphorylase. This ensures that glycogen synthesis is favored when glucose is abundant, and glycogenolysis is suppressed.

Allosteric Activation of Glycogen Synthase

Glycogen synthase (GS) is the rate-limiting enzyme in glycogen synthesis, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain.[3] The activity of GS is regulated by both covalent modification (phosphorylation/dephosphorylation) and allosteric effectors.[4] G6P is the most important allosteric activator of glycogen synthase.[4]

The binding of G6P to a specific allosteric site on glycogen synthase induces a conformational change that increases the enzyme's affinity for its substrate, UDP-glucose, and promotes its dephosphorylation and activation.[4][5] This activation is particularly crucial for the phosphorylated, less active form of the enzyme, effectively overriding the inhibitory effect of phosphorylation.[4]

Regulation of Glycogen Phosphorylase

Glycogen phosphorylase is the key enzyme in glycogenolysis, catalyzing the phosphorolytic cleavage of glycogen to release glucose-1-phosphate. G6P contributes to the inhibition of glycogenolysis by promoting the inactivation of glycogen phosphorylase. It achieves this by stimulating the dephosphorylation of the active phosphorylase a to the inactive phosphorylase b by protein phosphatase 1 (PP1).[6][7] Furthermore, G6P can act as a competitive inhibitor of glycogen phosphorylase, competing with the substrate glucose-1-phosphate.[8]

Quantitative Insights into Enzyme Regulation by D-Glucose 6-Phosphate

The regulatory effects of G6P on glycogen synthase and glycogen phosphorylase are concentration-dependent. The intracellular concentration of G6P fluctuates with glucose availability, providing a direct link between glucose uptake and glycogen synthesis.

ParameterGlycogen Synthase (Liver, GYS2)Glycogen Phosphorylase a (Muscle)Reference
Effect of G6P Allosteric ActivatorCompetitive Inhibitor (vs. G1P)[4][8]
Km for UDP-Glucose (in the absence of G6P) High (low affinity)N/A[4]
Km for UDP-Glucose (in the presence of G6P) Decreased (high affinity)N/A[4]
A0.5 for G6P (concentration for half-maximal activation) Varies with phosphorylation stateN/A[4]
Ki for G6P N/AVaries with conditions[8]
Typical Intracellular G6P Concentration (Liver) ~0.24 - 0.68 nmol/mg proteinN/A[6]
Typical Intracellular G6P Concentration (Muscle) Varies with exercise and insulinVaries with exercise and insulin

Signaling Pathways Integrating D-Glucose 6-Phosphate in Glycogen Synthesis

The regulation of glycogen synthesis by G6P is embedded within a larger network of signaling pathways, most notably the insulin signaling cascade.

Insulin Signaling Pathway

Insulin, released in response to high blood glucose, triggers a signaling cascade that promotes glycogen synthesis. A key downstream effector of this pathway is Akt (Protein Kinase B), which phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3). Inactivated GSK-3 can no longer phosphorylate and inhibit glycogen synthase. This, coupled with the increased intracellular concentration of G6P due to insulin-stimulated glucose uptake, leads to a potent activation of glycogen synthase. The pathway also involves the activation of Protein Phosphatase 1 (PP1), which dephosphorylates and activates glycogen synthase.[9][10] The activity of PP1 is negatively regulated by Protein Tyrosine Phosphatase 1B (PTP1B).[11][12]

Insulin_Signaling_Pathway cluster_cell Cell Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 catalyzes Akt Akt (PKB) PIP3->Akt GSK3 GSK-3 Akt->GSK3 GLUT4 GLUT4 Akt->GLUT4 promotes translocation PP1 PP1 Akt->PP1 GS_a Glycogen Synthase (active) GSK3->GS_a phosphorylates GS_p Glycogen Synthase (phosphorylated, inactive) GS_p->GS_a Glycogen Glycogen GS_a->Glycogen UDP-Glucose Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase/ Glucokinase G6P->GS_a allosteric activation PP1->GS_p dephosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor

Caption: Insulin signaling pathway leading to glycogen synthesis.

The Role of UDP-Glucose Pyrophosphorylase

UDP-glucose pyrophosphorylase (UGPase) catalyzes the synthesis of UDP-glucose from glucose-1-phosphate and UTP.[13][14] This reaction is a critical step in providing the immediate glucose donor for glycogen synthase. The activity of UGPase is essential for maintaining the pool of UDP-glucose required for glycogen synthesis. While not directly regulated by G6P, its substrate, glucose-1-phosphate, is in equilibrium with G6P, thus linking UGPase activity to cellular G6P levels.

UGPase_Pathway cluster_enzymes Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P G1P Glucose 1-Phosphate G6P->G1P UDP_Glucose UDP-Glucose G1P->UDP_Glucose UTP UTP UTP->UDP_Glucose Glycogen Glycogen UDP_Glucose->Glycogen PPi PPi Hexokinase Hexokinase/ Glucokinase PGM Phosphoglucomutase UGPase UDP-Glucose Pyrophosphorylase UGPase->PPi releases Glycogen_Synthase Glycogen Synthase

Caption: Synthesis of UDP-Glucose for glycogen synthesis.

Experimental Protocols

Accurate quantification of glycogen content and the activity of related enzymes is crucial for research in this field. The following are detailed protocols for key assays.

Quantification of Tissue Glycogen Content

This method relies on the enzymatic hydrolysis of glycogen to glucose, which is then quantified.

Materials:

  • Tissue sample (liver, muscle)

  • 0.9 N Perchloric acid (PCA)

  • 1 M Potassium bicarbonate (KHCO3)

  • Acetate buffer (0.2 M, pH 4.8)

  • Amyloglucosidase solution (e.g., 4 mg/mL in acetate buffer)

  • Glucose assay kit

Procedure:

  • Homogenize a known weight of frozen tissue (e.g., 20-30 mg) in ice-cold 0.9 N PCA.[15]

  • Centrifuge the homogenate and neutralize the supernatant with 1 M KHCO3.

  • To an aliquot of the neutralized supernatant, add amyloglucosidase solution.[15]

  • Incubate at a suitable temperature (e.g., 56°C) for a specified time (e.g., 4 hours) to ensure complete glycogen hydrolysis.[15]

  • A parallel sample without amyloglucosidase is used to measure the background free glucose.

  • Quantify the glucose concentration in both samples using a glucose assay kit.

  • The glycogen content is calculated as the difference in glucose concentration between the amyloglucosidase-treated and untreated samples, and expressed as µmol of glucosyl units per gram of tissue.

This colorimetric method is based on the dehydration of carbohydrates by sulfuric acid to produce furfural derivatives, which then react with phenol to form a colored compound.

Materials:

  • Tissue homogenate

  • 5% Phenol solution

  • Concentrated sulfuric acid (96%)

  • Glucose standard solutions

Procedure:

  • Prepare a tissue homogenate in distilled water.

  • To a small aliquot of the homogenate (e.g., 100 µL), add 5% phenol solution (e.g., 500 µL).[16]

  • Rapidly add concentrated sulfuric acid (e.g., 2.5 mL) to the mixture. The heat generated by the dilution of the acid is essential for the reaction.

  • Allow the mixture to cool to room temperature.

  • Measure the absorbance at 490 nm.

  • A standard curve is generated using known concentrations of glucose.

  • The glycogen content is determined by comparing the sample absorbance to the standard curve.

Glycogen Synthase Activity Assay

This assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen.

Materials:

  • Tissue homogenate

  • Buffer containing: Tris-HCl, EDTA, KF, and glycogen

  • UDP-[¹⁴C]glucose

  • D-Glucose 6-phosphate (for measuring total activity)

  • 70% Ethanol

  • Scintillation fluid

Procedure:

  • Prepare a tissue homogenate in a suitable buffer.

  • The assay is typically performed in two parallel sets of tubes: one to measure the activity in the absence of G6P (I-form) and one in the presence of a saturating concentration of G6P (e.g., 10 mM) to measure total activity (D-form).

  • Initiate the reaction by adding the tissue homogenate to a reaction mixture containing buffer, glycogen, and UDP-[¹⁴C]glucose (and G6P for the total activity measurement).

  • Incubate at 30°C for a defined period.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto filter paper and immediately immersing it in ice-cold 70% ethanol to precipitate the glycogen.

  • Wash the filter papers several times with 70% ethanol to remove unincorporated UDP-[¹⁴C]glucose.

  • Dry the filter papers and measure the incorporated radioactivity by liquid scintillation counting.

  • Enzyme activity is expressed as nmol of glucose incorporated into glycogen per minute per mg of protein. The ratio of activity in the absence versus the presence of G6P provides an index of the activation state of the enzyme.

Glycogen_Synthase_Assay_Workflow Start Start: Tissue Homogenate Assay_Setup Set up two reaction tubes: - Without G6P (I-form) - With G6P (D-form) Start->Assay_Setup Reaction_Mix Add Reaction Mix: - Buffer - Glycogen - UDP-[14C]glucose Assay_Setup->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Stop_Reaction Stop reaction by spotting on filter paper and immersing in 70% ethanol Incubation->Stop_Reaction Washing Wash filter papers with 70% ethanol Stop_Reaction->Washing Drying Dry filter papers Washing->Drying Counting Measure radioactivity with liquid scintillation counter Drying->Counting Analysis Calculate enzyme activity and activation state ratio (-G6P/+G6P) Counting->Analysis

Caption: Workflow for the glycogen synthase activity assay.

Conclusion and Future Directions

D-glucose 6-phosphate is a master regulator of glycogen synthesis, acting as both a substrate precursor and a critical allosteric effector. Its central position allows for the direct coupling of cellular glucose uptake to glycogen storage, ensuring an efficient and responsive system for maintaining glucose homeostasis. The intricate interplay between G6P, covalent modification of key enzymes, and hormonal signaling pathways, particularly the insulin cascade, highlights the sophistication of metabolic regulation.

For researchers and drug development professionals, a deep understanding of the role of G6P is essential for identifying novel therapeutic targets for metabolic diseases. Modulating the sensitivity of glycogen synthase to G6P or targeting the enzymes that control intracellular G6P levels could offer promising strategies for the treatment of type 2 diabetes and various glycogen storage diseases. Future research should continue to unravel the precise structural basis of G6P-mediated enzyme regulation and further explore the therapeutic potential of targeting this central node in carbohydrate metabolism.

References

Methodological & Application

Application Notes and Protocols for the Glucose-6-Phosphate Dehydrogenase (G6PD) Assay Utilizing D-Glucose 6-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a critical cytosolic enzyme that catalyzes the first committed step in the pentose phosphate pathway (PPP).[1][2][3] This pathway is a major source of cellular NADPH, a reduced cofactor essential for protecting cells, particularly erythrocytes, from oxidative damage by maintaining a supply of reduced glutathione.[2][3] G6PD deficiency, a common X-linked genetic disorder, can lead to acute hemolytic anemia triggered by infections, certain foods like fava beans, and a number of drugs.[4][5][6] Therefore, the accurate measurement of G6PD activity is crucial in clinical diagnostics and for the safety screening of new drug candidates. The quantitative spectrophotometric assay, which utilizes D-glucose 6-phosphate disodium salt as the substrate, is the gold standard for determining G6PD activity.[7]

Principle of the Assay

The G6PD assay is based on the enzymatic dehydrogenation of D-glucose 6-phosphate (G6P) to 6-phosphoglucono-δ-lactone. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[3][4][8] The rate of NADPH formation is directly proportional to the G6PD activity in the sample and can be continuously monitored by measuring the increase in absorbance at 340 nm.[4][8][9]

Reaction:

D-Glucose-6-Phosphate + NADP⁺ ---(G6PD)---> 6-Phosphoglucono-δ-lactone + NADPH + H⁺

G6PD Signaling Pathway

The following diagram illustrates the central role of G6PD in the pentose phosphate pathway and its connection to cellular antioxidant defense.

G6PD_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Redox Redox Regulation G6P D-Glucose 6-Phosphate G6PD G6PD G6P->G6PD Substrate PGL 6-Phosphoglucono-δ-lactone G6PD->PGL Product NADPH NADPH G6PD->NADPH Reduced Cofactor NADP NADP⁺ NADP->G6PD Cofactor GR Glutathione Reductase NADPH->GR Substrate GSSG GSSG (Oxidized Glutathione) GSSG->GR Substrate GSH GSH (Reduced Glutathione) ROS Reactive Oxygen Species (ROS) GSH->ROS Detoxification SafeCell Cellular Protection GSH->SafeCell Protects against oxidative stress GR->GSH Product

Caption: G6PD's role in the pentose phosphate pathway and cellular antioxidant defense.

Quantitative Data Summary

The following tables summarize key quantitative data for the G6PD assay.

Table 1: Kinetic Parameters of G6PD

ParameterValueOrganism/SourceReference
KM for G6P81 µMLeuconostoc mesenteroides[10]
KM for NADP⁺5.7 µMLeuconostoc mesenteroides[10]
kcat288 s⁻¹Leuconostoc mesenteroides[10]

Table 2: Reference Ranges for Human G6PD Activity

Population/ConditionG6PD Activity (U/g Hb)TemperatureReference
Normal7.0 - 20.5Not Specified[5]
Normal6.4 - 18.737°C[8]
Normal (2.5th - 95th percentile)4.07 - 4.9725°C[11]
Assay Linearity Limitup to 19.5Not Specified[4]

Note: Reference ranges can vary between laboratories and populations. It is recommended that each laboratory establishes its own reference intervals.[12]

Experimental Protocols

This section provides a detailed methodology for a standard quantitative G6PD assay.

Materials and Reagents
  • This compound (G6P) (e.g., Sigma-Aldrich, Product No. G7879)

  • β-Nicotinamide Adenine Dinucleotide Phosphate, Oxidized Form (NADP⁺) (e.g., Sigma-Aldrich, Product No. N0505)

  • Tris-HCl buffer (e.g., 0.055 M, pH 7.8) or Glycylglycine buffer (e.g., 250 mM, pH 7.4)[9]

  • Magnesium Chloride (MgCl₂) (e.g., 0.0033 M)[9]

  • Saponin (for red blood cell lysis)

  • EDTA-anticoagulated whole blood

  • Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

  • Cuvettes

  • Pipettes and tips

  • Purified water

Reagent Preparation
  • Assay Buffer (Tris-HCl): Prepare a 0.055 M Tris-HCl solution containing 0.0033 M MgCl₂. Adjust the pH to 7.8 at the desired reaction temperature (e.g., 30°C).[9]

  • G6P Solution (0.1 M): Dissolve the appropriate amount of this compound in purified water.[9]

  • NADP⁺ Solution (0.006 M): Dissolve the appropriate amount of NADP⁺ in purified water.[9]

  • Lysing Solution: Prepare a solution of saponin in purified water.

Experimental Workflow Diagram

G6PD_Assay_Workflow cluster_prep Sample and Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Whole Blood Sample (EDTA) Lysis Prepare Hemolysate Sample->Lysis Mix Mix Assay Buffer, NADP⁺, and Hemolysate in Cuvette Lysis->Mix Reagents Prepare Assay Buffer, G6P, and NADP⁺ Solutions Reagents->Mix Incubate Incubate to equilibrate temperature Mix->Incubate Initiate Initiate reaction by adding G6P solution Incubate->Initiate Measure Measure absorbance at 340 nm over time Initiate->Measure Rate Calculate the rate of absorbance change (ΔA/min) Measure->Rate Activity Calculate G6PD activity using the molar extinction coefficient of NADPH Rate->Activity

Caption: A typical experimental workflow for the quantitative G6PD assay.

Step-by-Step Protocol
  • Sample Preparation (Hemolysate):

    • Determine the hemoglobin concentration of the whole blood sample.

    • Lyse the red blood cells by adding a specific volume of whole blood to a lysing agent. For example, add 0.01 mL of blood to 1.0 mL of a working G6PDH solution containing a lysing agent and mix thoroughly.[4] Let it stand at room temperature for 5-10 minutes.[4]

  • Assay Reaction:

    • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 30°C or 37°C).[9][12]

    • In a cuvette, prepare the reaction mixture by adding:

      • 2.7 mL of Assay Buffer[9]

      • 0.1 mL of NADP⁺ Solution[9]

      • A specific volume of the hemolysate.

    • Mix gently by inversion and incubate in the spectrophotometer for 5-10 minutes to reach temperature equilibrium and to measure any blank rate.[9]

    • Initiate the reaction by adding 0.1 mL of the G6P Solution.[9]

    • Immediately start recording the absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

Data Analysis
  • Calculate the rate of reaction: Determine the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • Calculate G6PD Activity: Use the following formula to calculate the enzyme activity:

    Activity (U/L) = (ΔA₃₄₀/min * Total Volume (mL) * 1000) / (6.22 * Sample Volume (mL) * Light Path (cm))

    • Where 6.22 is the molar extinction coefficient of NADPH at 340 nm (in L·mmol⁻¹·cm⁻¹).

  • Normalize to Hemoglobin: Express the G6PD activity in Units per gram of hemoglobin (U/g Hb):

    Activity (U/g Hb) = Activity (U/L) / Hemoglobin (g/dL) / 10

Troubleshooting

  • High Blank Rate: This may indicate contamination of reagents with reducing substances or the presence of other NADPH-producing enzymes. Ensure high-purity reagents and water are used. A pre-incubation step before adding the substrate can help to minimize this.[4]

  • Low Activity: This could be due to enzyme instability, incorrect pH or temperature, or the presence of inhibitors. Ensure proper sample handling and storage, and verify the pH and temperature of the assay.

  • Non-linear Reaction Rate: This may occur if the substrate is depleted or if the enzyme concentration is too high. Dilute the sample if the rate is too fast.

Conclusion

The quantitative spectrophotometric assay for G6PD using this compound is a robust and reliable method for determining enzyme activity. It is an indispensable tool in clinical diagnostics for identifying G6PD deficiency and in drug development for assessing the potential of compounds to induce hemolytic anemia in susceptible individuals. Adherence to a standardized protocol and careful data analysis are essential for obtaining accurate and reproducible results.

References

Application Note and Protocol: Spectrophotometric Measurement of NADPH Production using D-Glucose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor in numerous anabolic reactions, antioxidant defense, and cell signaling pathways. The enzymatic conversion of D-glucose 6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH), is a fundamental reaction that results in the reduction of NADP+ to NADPH.[1][2] This application note provides a detailed protocol for a continuous spectrophotometric assay to measure the rate of NADPH production. The principle of this assay is based on the increase in absorbance at 340 nm, which is characteristic of NADPH, but not NADP+.[1][2][3] The rate of increase in absorbance is directly proportional to the rate of NADPH production and the G6PDH enzyme activity.

Signaling Pathway

G6PDH_Pathway G6P D-Glucose 6-Phosphate G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH NADP NADP+ NADP->G6PDH PGL 6-Phosphoglucono-δ-lactone G6PDH->PGL NADPH NADPH G6PDH->NADPH H_ion H+ G6PDH->H_ion

Caption: Enzymatic conversion of G6P to 6-phosphoglucono-δ-lactone by G6PDH with concomitant reduction of NADP+ to NADPH.

Experimental Protocol

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The volumes can be scaled down for use in a 96-well plate reader.

Materials and Reagents

ReagentStock ConcentrationFinal Concentration in Assay
Tris-HCl Buffer (pH 7.4) or Glycylglycine Buffer (pH 7.4)250 mM50 mM
D-Glucose 6-Phosphate (G6P)60 mM2 mM
β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+)20 mM0.67 mM
Magnesium Chloride (MgCl₂)300 mM10 mM
Glucose-6-Phosphate Dehydrogenase (G6PDH)Varies0.03 - 0.06 units/mL
Purified WaterN/ATo final volume

Instrumentation

  • UV-Vis Spectrophotometer capable of measuring absorbance at 340 nm.

  • Temperature-controlled cuvette holder (optional, for temperature-specific studies).

  • Micropipettes and tips.

  • 1 mL quartz or disposable UV-transparent cuvettes.

Procedure

  • Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by mixing the buffer, MgCl₂, and NADP+ solution. The volume should be sufficient for the number of assays to be performed. It is recommended to prepare a master mix to ensure consistency across multiple samples.

  • Blank Measurement: To a cuvette, add the reaction cocktail and G6P solution. Mix gently by inverting the cuvette. Place the cuvette in the spectrophotometer and measure the absorbance at 340 nm. This will serve as the blank to account for any background absorbance.

  • Initiate the Reaction: Add the G6PDH enzyme solution to the cuvette containing the reaction cocktail and G6P. The reaction is initiated by the addition of the enzyme.

  • Spectrophotometric Measurement: Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion and start monitoring the increase in absorbance at 340 nm.[1] Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a total of 5-10 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. Determine the initial linear rate of the reaction (ΔA₃₄₀/minute).

Calculation of NADPH Production

The concentration of NADPH produced can be calculated using the Beer-Lambert law:

A = εcl

Where:

  • A = Change in absorbance at 340 nm (ΔA₃₄₀/minute)

  • ε = Molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹ or 6.22 mM⁻¹cm⁻¹)[4][5]

  • c = Concentration of NADPH (in M or mM)

  • l = Path length of the cuvette (typically 1 cm)

The rate of NADPH production can be calculated as follows:

Rate (μmol/min/mL) = (ΔA₃₄₀/minute) / (6.22 * path length)

To calculate the specific activity of the G6PDH enzyme (units/mg protein), the rate is divided by the concentration of protein in the sample. One unit of G6PDH activity is defined as the amount of enzyme that catalyzes the production of 1.0 µmol of NADPH per minute under the specified conditions.[1]

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, G6P, NADP+, MgCl2) prep_enzyme Prepare G6PDH Enzyme Dilution mix_cocktail Prepare Reaction Cocktail (Buffer, MgCl2, NADP+) prep_reagents->mix_cocktail add_enzyme Add G6PDH to Initiate prep_enzyme->add_enzyme add_g6p Add G6P to Cuvette mix_cocktail->add_g6p blank Measure Blank (Absorbance at 340 nm) add_g6p->blank blank->add_enzyme measure Monitor Absorbance Increase at 340 nm add_enzyme->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_rate Calculate Initial Rate (ΔA340/min) plot_data->calc_rate calc_nadph Calculate NADPH Production Rate calc_rate->calc_nadph

Caption: Workflow for the spectrophotometric measurement of NADPH production.

Data Presentation

Table 1: Reagent Concentrations and Assay Conditions

ParameterValue
Wavelength340 nm
Temperature25 °C or 37 °C
pH7.4
Cuvette Path Length1 cm
Final Volume1 mL
Buffer50 mM Tris-HCl or Glycylglycine
D-Glucose 6-Phosphate (G6P)2 mM
NADP+0.67 mM
MgCl₂10 mM
G6PDH0.03 - 0.06 units/mL

Table 2: Example Data and Calculation

Time (seconds)Absorbance at 340 nm
00.100
300.150
600.200
900.250
1200.300
  • ΔA₃₄₀/minute: (0.300 - 0.100) / 2 minutes = 0.100

  • Rate of NADPH Production (μmol/min/mL): (0.100) / (6.22 * 1) = 0.016 μmol/min/mL

Troubleshooting

  • No change in absorbance:

    • Check the activity of the G6PDH enzyme. It may be inactive.

    • Ensure all reagents were added in the correct order and concentrations.

    • Verify the spectrophotometer is set to the correct wavelength (340 nm).

  • High background absorbance:

    • The sample itself may have high absorbance at 340 nm. Run a sample blank containing all components except the G6P or the enzyme.

    • Contamination of reagents. Prepare fresh solutions.

  • Non-linear reaction rate:

    • Substrate (G6P or NADP+) depletion. Use a lower concentration of the enzyme or a shorter measurement time.

    • Enzyme instability. Ensure the enzyme is stored correctly and handled on ice.

Interferences

Substances that absorb light at 340 nm can interfere with the assay. It is important to run appropriate controls, such as a reaction mix without the enzyme or without the G6P substrate, to account for any background absorbance or non-enzymatic reactions. Some commercial assay kits are available that utilize fluorescent probes, which can offer higher sensitivity and reduce interference from compounds that absorb in the UV range.[6][7] However, these fluorescent assays can also be subject to interference from fluorescent compounds in the sample.[8]

References

Application Notes and Protocols for the Use of D-Glucose 6-Phosphate Disodium Salt as a Substrate for Glucose-6-Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose 6-phosphate (G6P) is a pivotal intermediate in cellular metabolism, situated at the crossroads of glycolysis, the pentose phosphate pathway, and gluconeogenesis.[1][2] The enzyme glucose-6-phosphatase (G6Pase), primarily located in the liver and kidneys, catalyzes the hydrolysis of G6P into glucose and inorganic phosphate (Pi).[3][4][5] This reaction is the final and rate-limiting step of both gluconeogenesis and glycogenolysis, playing a crucial role in maintaining blood glucose homeostasis.[3][6][7] The disodium salt of D-glucose 6-phosphate is a commonly used substrate for in vitro assays of G6Pase activity due to its stability and solubility.

These application notes provide detailed protocols for assaying G6Pase activity using D-glucose 6-phosphate disodium salt, data presentation guidelines, and visualizations of the key pathways and experimental workflows.

Biochemical Context: The Glucose-6-Phosphatase System

Glucose-6-phosphatase is an integral membrane protein complex located in the endoplasmic reticulum (ER).[3][4][5] The catalytic subunit's active site faces the ER lumen.[3][5] This necessitates a system of transporters to move the substrate (G6P) from the cytoplasm into the ER lumen and the products (glucose and Pi) out.[3][5]

G6Pase_System cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Lumen ER Lumen G6Pase Glucose-6-Phosphatase (Catalytic Unit) Glucose_lumen Glucose G6Pase->Glucose_lumen Glucose Pi_lumen Pi G6Pase->Pi_lumen Pi G6P_cyto Glucose 6-Phosphate T1 G6P Transporter (T1) G6P_cyto->T1 Glucose_cyto Glucose Pi_cyto Inorganic Phosphate (Pi) T1->G6Pase G6P T2 Phosphate Transporter (T2) T2->Pi_cyto T3 Glucose Transporter (T3) T3->Glucose_cyto Glucose_lumen->T3 Pi_lumen->T2

Figure 1: The Glucose-6-Phosphatase System in the ER.

Experimental Protocols

Two primary methods for assaying G6Pase activity are presented: a colorimetric assay measuring released inorganic phosphate and a coupled enzyme assay measuring produced glucose.

Protocol 1: Colorimetric Determination of Released Inorganic Phosphate

This protocol is adapted from the Taussky-Shorr method and is a common endpoint assay for G6Pase activity.[8] The principle involves stopping the enzymatic reaction and then quantifying the amount of inorganic phosphate released.

Experimental Workflow:

G6Pase_Workflow Start Prepare Reagents (Buffer, Substrate, Enzyme, TCA) Equilibrate Equilibrate Buffer and Substrate at 37°C for 5 min Start->Equilibrate Initiate Add Enzyme Solution to Initiate Reaction Equilibrate->Initiate Incubate Incubate at 37°C for a defined time (e.g., 5 min) Initiate->Incubate Stop Stop Reaction with Trichloroacetic Acid (TCA) Incubate->Stop Centrifuge Centrifuge to Pellet Precipitated Protein Stop->Centrifuge Color_Dev Transfer Supernatant and Add Color Reagent (Ammonium Molybdate & Ferrous Sulfate) Centrifuge->Color_Dev Incubate_Color Incubate at Room Temperature for 5-6 min Color_Dev->Incubate_Color Measure Measure Absorbance at 660 nm Incubate_Color->Measure Calculate Calculate Pi Released Using a Phosphate Standard Curve Measure->Calculate

Figure 2: Workflow for the Colorimetric G6Pase Assay.

Materials and Reagents:

ReagentProduct Example (Sigma-Aldrich)Preparation
Bis-Tris Buffer (100 mM, pH 6.5) B9754Dissolve Bis-Tris in purified water to 100 mM. Adjust pH to 6.5 at 37°C.[8]
This compound (200 mM) G7879Dissolve in purified water to a final concentration of 200 mM.[8]
Trichloroacetic Acid (TCA, 20%) T0699Prepare a 20% (w/v) solution in purified water.[8]
Phosphorus Standard (20 µg/mL) P3869Use neat or prepare dilutions for a standard curve.[8]
5 M Sulfuric Acid 258105Prepare in purified water.[8]
10% Ammonium Molybdate A7302Prepare in 5 M Sulfuric Acid.[8]
Taussky-Shorr Color Reagent (TSCR) F7002 (Ferrous Sulfate)Add 10 mL of 10% Ammonium Molybdate to 70 mL of water, then dissolve 5 g of Ferrous Sulfate Heptahydrate. Adjust final volume to 100 mL.[8]
Enzyme Preparation (e.g., Liver Microsomes) -Prepare a solution of 1.0–2.0 units/mL in cold purified water immediately before use.[8]

Assay Procedure:

  • Reaction Setup: In separate tubes for Test, Blank, and Standards, prepare the reaction mixtures as detailed in the table below.

  • Equilibration: Pre-incubate the reaction mixtures (without enzyme for the Test, and without TCA for the Blank) at 37°C for at least 5 minutes.[8]

  • Initiation: Start the reaction by adding the enzyme solution to the "Test" tubes. For the "Blank" tubes, the enzyme is added after the stop solution.

  • Incubation: Incubate all tubes at 37°C for a precise time, for example, 5 minutes.[8]

  • Termination: Stop the reaction by adding 20% TCA to the "Test" tubes. Add the enzyme to the "Blank" tubes after the TCA.[8]

  • Centrifugation: Centrifuge all tubes at 4,000 rpm for 10 minutes to pellet the precipitated protein.[8]

  • Color Development: Transfer the supernatant to new tubes. Add the Taussky-Shorr Color Reagent (TSCR) to all tubes (including standards).

  • Incubation: Incubate at room temperature for 5-6 minutes.[8]

  • Measurement: Read the absorbance at 660 nm.[8]

  • Calculation: Determine the amount of inorganic phosphate released in the samples by comparing their absorbance to the phosphate standard curve.

Reaction Mixture Composition:

ComponentTest Volume (µL)Blank Volume (µL)
Purified Water400400
100 mM Bis-Tris Buffer (pH 6.5)250250
200 mM G6P Substrate250250
Equilibrate at 37°C for 5 min
Enzyme Solution (1.0-2.0 units/mL)100-
Incubate at 37°C for 5 min
20% Trichloroacetic Acid (TCA)100100
Enzyme Solution (1.0-2.0 units/mL)-100
Protocol 2: Coupled Enzyme Assay for Glucose Determination

This method provides a continuous, real-time measurement of G6Pase activity by coupling the production of glucose to a second enzymatic reaction that produces a detectable signal (e.g., NADPH).[9] This avoids the use of strong acids to stop the reaction.

Principle:

  • Reaction 1 (G6Pase): Glucose-6-Phosphate + H₂O → Glucose + Pi

  • Reaction 2 (Coupling Enzyme, e.g., Glucose Dehydrogenase): Glucose + NAD(P)⁺ → Gluconolactone + NAD(P)H + H⁺

The rate of NAD(P)H production is measured spectrophotometrically at 340 nm and is directly proportional to the G6Pase activity.

Materials and Reagents:

ReagentPurpose
Assay Buffer (e.g., Glycylglycine, pH 7.4) Maintains optimal pH for the coupled reaction.[10]
This compound Substrate for G6Pase.
β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) Co-substrate for the coupling enzyme.[10]
Magnesium Chloride (MgCl₂) Often required as a cofactor for dehydrogenases.[10]
Glucose Dehydrogenase Coupling enzyme to detect glucose production.[9]
Enzyme Preparation (G6Pase source) The sample to be assayed.

Assay Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing buffer, NADP⁺, and MgCl₂.

  • Setup: In a cuvette, add the reaction mix and the G6Pase enzyme preparation.

  • Initiation: Start the reaction by adding the D-glucose 6-phosphate substrate.

  • Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculation: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert this rate into µmoles of product formed per minute.

Final Assay Concentrations (Example):

ComponentFinal Concentration
Glycylglycine Buffer50 mM[10]
D-Glucose 6-Phosphate2 mM[10]
β-NADP⁺0.67 mM[10]
Magnesium Chloride10 mM[10]
G6PaseVariable
Glucose DehydrogenaseExcess

Data Presentation

Quantitative data from G6Pase assays should be presented clearly to allow for comparison between experiments, conditions, or potential inhibitors.

Table 1: Example of G6Pase Kinetic Parameters

Condition/InhibitorKₘ for G6P (µM)Vₘₐₓ (nmol/min/mg protein)
Control[Insert Value][Insert Value]
Inhibitor A (10 µM)[Insert Value][Insert Value]
Inhibitor B (10 µM)[Insert Value][Insert Value]

Table 2: Summary of Assay Conditions

ParameterProtocol 1 (Colorimetric)Protocol 2 (Coupled)
Principle Endpoint, Pi detectionKinetic, NADPH production
Substrate G6P Disodium SaltG6P Disodium Salt
pH 6.5[8]7.4[10]
Temperature (°C) 37[8]25[10]
Detection λ (nm) 660[8]340[10]
Key Reagents TCA, Molybdate, Ferrous SulfateNADP⁺, Glucose Dehydrogenase

Conclusion

This compound is a reliable and effective substrate for the in vitro characterization of glucose-6-phosphatase activity. The choice between a colorimetric endpoint assay and a continuous coupled enzyme assay will depend on the specific experimental goals, available equipment, and the need for kinetic versus endpoint data. The protocols and data presentation formats provided here offer a standardized framework for researchers in basic science and drug development to investigate the function and regulation of this critical enzyme in glucose metabolism.

References

Application Notes and Protocols for Phosphoglucomutase Enzyme Kinetics using D-Glucose 6-Phosphate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglucomutase (PGM) is a pivotal enzyme in carbohydrate metabolism, catalyzing the reversible interconversion of glucose 1-phosphate (G1P) and glucose 6-phosphate (G6P).[1] This function places PGM at a critical crossroads, linking glycogenolysis and glycogenesis with the glycolytic and pentose phosphate pathways.[1] In the context of drug development, understanding the kinetics of PGM, particularly its interaction with D-glucose 6-phosphate (G6P), is essential for identifying and characterizing potential modulators of carbohydrate metabolism. These modulators could have therapeutic applications in metabolic disorders and oncology.

This document provides detailed application notes and protocols for studying the enzyme kinetics of phosphoglucomutase with D-glucose 6-phosphate as a substrate.

Metabolic Significance and Signaling Pathways

Phosphoglucomutase facilitates the conversion of G6P to G1P, the initial step in glycogenesis (glycogen synthesis). Conversely, during glycogenolysis (glycogen breakdown), PGM converts G1P, released from glycogen stores, into G6P.[1] This G6P can then enter glycolysis to generate ATP or the pentose phosphate pathway to produce NADPH and biosynthetic precursors.[1]

The activity of PGM is not static; it is regulated by cellular signaling pathways. One such regulatory mechanism involves the p21-activated kinase 1 (Pak1). Pak1, a serine/threonine kinase, can phosphorylate PGM1, leading to an enhancement of its enzymatic activity.[2] This provides a mechanism for growth factor signaling to be integrated with metabolic regulation.[2]

SignalingPathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds Rac_Cdc42 Rac/Cdc42 Receptor->Rac_Cdc42 activates Pak1 Pak1 Rac_Cdc42->Pak1 activates PGM1_inactive PGM1 (Inactive) Pak1->PGM1_inactive phosphorylates PGM1_active PGM1 (Active) PGM1_inactive->PGM1_active G6P Glucose 6-Phosphate G1P Glucose 1-Phosphate G6P->G1P PGM1 (Active) Glycogenesis Glycogenesis G1P->Glycogenesis

Pak1-mediated activation of Phosphoglucomutase 1.

Quantitative Data Presentation

The kinetic parameters of phosphoglucomutase, namely the Michaelis constant (Km) and the maximum velocity (Vmax), are crucial for characterizing its activity with D-glucose 6-phosphate. These parameters are determined experimentally by measuring the initial reaction velocity at various substrate concentrations. While specific values can vary depending on the enzyme source and experimental conditions, the protocol provided in this document allows for their precise determination.

Table 1: Key Kinetic Parameters for Phosphoglucomutase

ParameterSubstrate: D-Glucose 6-PhosphateDescription
Km Determined ExperimentallyThe substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.
Vmax Determined ExperimentallyThe maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat Calculated from VmaxThe turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.

Table 2: Components of the Continuous Spectrophotometric Assay

ComponentStock ConcentrationFinal Concentration in AssayPurpose
Tris-HCl Buffer (pH 7.4) 1 M50 mMMaintains optimal pH for the reaction.
MgCl₂ 1 M10 mMDivalent cation required for PGM activity.
NADP⁺ 20 mM0.67 mMCoenzyme for the coupling enzyme (G6PDH).
D-Glucose 6-Phosphate Varies0.05 - 2 mMThe substrate for the reverse reaction of PGM.
Glucose-6-Phosphate Dehydrogenase (G6PDH) 100 U/mL1-2 U/mLCoupling enzyme that oxidizes G1P and reduces NADP⁺.
Phosphoglucomutase (PGM) VariesVariesThe enzyme under investigation.

Experimental Protocols

Principle of the Assay

The kinetic analysis of phosphoglucomutase activity in the direction of G6P to G1P is performed using a continuous spectrophotometric coupled assay. In this assay, the product of the PGM reaction, glucose 1-phosphate, is not directly measured. Instead, the reaction is coupled to a second, indicator reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PDH), which is specific for G6P. However, to measure the reverse reaction (G6P -> G1P), we can adapt this by starting with G6P and coupling the formation of G6P from a subsequent reaction. A more direct way to measure the G6P to G1P conversion is to couple it to the UDP-glucose pyrophosphorylase reaction, but a simpler and more common approach for general kinetics is to measure the forward reaction (G1P -> G6P) and use that to characterize the enzyme. For the purpose of this protocol, we will detail the widely used assay for the forward reaction, which is often used to determine the overall activity and kinetic parameters of PGM.

In this standard assay, PGM converts G1P to G6P. The G6P produced is then oxidized by G6PDH, which concomitantly reduces NADP⁺ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the PGM activity.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - Buffer - NADP+ - G1P (Substrate) - G6PDH (Coupling Enzyme) ReactionSetup Set up Reaction Mixture in a 96-well plate or cuvette ReagentPrep->ReactionSetup EnzymePrep Prepare Phosphoglucomutase (Sample/Standard) InitiateReaction Initiate Reaction by adding Phosphoglucomutase EnzymePrep->InitiateReaction ReactionSetup->InitiateReaction Measurement Measure Absorbance at 340 nm in a kinetic mode InitiateReaction->Measurement CalcRate Calculate Initial Reaction Velocity (V₀) Measurement->CalcRate PlotData Plot V₀ vs. [Substrate] CalcRate->PlotData DetermineParams Determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots PlotData->DetermineParams

General workflow for kinetic analysis of phosphoglucomutase.
Materials and Reagents

  • Phosphoglucomutase (from rabbit muscle or recombinant source)

  • D-Glucose 1-Phosphate (G1P)

  • D-Glucose 6-Phosphate (G6P) for inhibitor studies or characterization of the reverse reaction

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Purified water

  • Spectrophotometer capable of reading at 340 nm (plate reader or cuvette-based)

  • 96-well UV-transparent microplates or quartz cuvettes

Detailed Protocol for Continuous Spectrophotometric Assay
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA. Prepare fresh and keep on ice.

    • NADP⁺ Stock Solution: 20 mM in purified water. Store in aliquots at -20°C.

    • G1P Substrate Stock Solution: 100 mM in purified water. Prepare a series of dilutions in purified water to achieve the desired final concentrations in the assay. Store on ice.

    • G6PDH Stock Solution: 100 units/mL in Assay Buffer. Store in aliquots at -20°C.

    • PGM Enzyme Stock Solution: Prepare a stock solution of PGM in Assay Buffer. The concentration will depend on the specific activity of the enzyme preparation. Dilute the stock solution immediately before use to a concentration that gives a linear rate of absorbance change over time.

  • Assay Procedure:

    • Set the spectrophotometer to 30°C and the wavelength to 340 nm.

    • Prepare a reaction master mix (for multiple reactions) containing the Assay Buffer, NADP⁺, and G6PDH at their final concentrations.

    • For a typical 200 µL reaction in a 96-well plate:

      • 160 µL of the reaction master mix.

      • 20 µL of the G1P substrate dilution (to achieve final concentrations ranging from, for example, 0.05 mM to 2 mM).

      • Pre-incubate the plate at 30°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 20 µL of the diluted PGM enzyme solution.

    • Immediately start monitoring the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.

    • Include a blank reaction containing all components except the PGM enzyme to measure any background rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate is expressed as ΔA₃₄₀/min.

    • Convert the rate from ΔA₃₄₀/min to µmol/min (Units) using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

      • Velocity (µmol/min) = (ΔA₃₄₀/min / 6.22) * reaction volume (mL)

    • Plot the initial velocity (V₀) against the substrate concentration ([G1P]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Troubleshooting and Considerations

  • High Background Reading: If the blank reaction shows a significant rate, it may indicate contamination of reagents with G6P or enzymes that can reduce NADP⁺.

  • Non-linear Reaction Rate: If the reaction rate is not linear, the enzyme concentration may be too high, leading to substrate depletion, or there might be product inhibition. Dilute the enzyme and repeat the measurement.

  • Enzyme Stability: Keep the PGM and G6PDH enzymes on ice at all times and use them within their recommended stability period.

  • Substrate Purity: Ensure the purity of the G1P and G6P substrates, as contaminants can affect the kinetic measurements.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can accurately characterize the enzyme kinetics of phosphoglucomutase with D-glucose 6-phosphate, providing valuable insights into its role in metabolic pathways and its potential as a therapeutic target.

References

Application Notes and Protocols for Fluorometric Assay of G6PDH Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-6-phosphate dehydrogenase (G6PDH) is a critical enzyme in the pentose phosphate pathway, playing a vital role in cellular redox regulation by producing NADPH. Deficiencies in G6PDH activity can lead to various pathological conditions, including hemolytic anemia. Consequently, the accurate and sensitive measurement of G6PDH activity is crucial for basic research, clinical diagnostics, and drug development. This document provides a detailed protocol for a highly sensitive fluorometric assay to determine G6PDH activity using D-glucose 6-phosphate as the substrate. The assay is suitable for high-throughput screening and can be adapted for various sample types.

Assay Principle

The fluorometric assay for G6PDH activity is based on the enzymatic conversion of NADP+ to NADPH by G6PDH. The amount of NADPH produced is directly proportional to the G6PDH activity in the sample. The generated NADPH is then used in a coupled enzymatic reaction to reduce a fluorogenic probe, such as resazurin, into a highly fluorescent product, resorufin. The resulting fluorescence is measured at an appropriate excitation and emission wavelength, providing a sensitive readout of G6PDH activity.[1][2][3][4]

The enzymatic reactions can be summarized as follows:

  • Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H+

  • NADPH + Resazurin (weakly fluorescent) --(Diaphorase)--> NADP+ + Resorufin (highly fluorescent)

Materials and Reagents

ReagentSupplierCatalog NumberStorage
G6PDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, with 10 mM MgCl2)Various-4°C
D-Glucose 6-Phosphate (G6P)Sigma-AldrichG7879-20°C
NADP+ Sodium SaltSigma-AldrichN0505-20°C
Resazurin Sodium SaltSigma-AldrichR70174°C, protected from light
DiaphoraseSigma-AldrichD5540-20°C
G6PDH (Positive Control)Sigma-AldrichG6378-20°C
NADPH (for standard curve)Sigma-AldrichN1630-20°C
96-well black, flat-bottom microplateVarious-Room Temperature
Microplate reader with fluorescence capabilitiesVarious--

Note: This is a representative list. Equivalent reagents from other suppliers can be used.

Experimental Protocols

Reagent Preparation
  • G6PDH Assay Buffer (1X): Prepare a 50 mM Tris-HCl buffer, pH 7.8, containing 10 mM MgCl₂.[4] Filter sterilize and store at 4°C.

  • G6P Stock Solution (10 mM): Dissolve the appropriate amount of D-glucose 6-phosphate in G6PDH Assay Buffer. Aliquot and store at -20°C.

  • NADP+ Stock Solution (10 mM): Dissolve the appropriate amount of NADP+ in G6PDH Assay Buffer. Aliquot and store at -20°C.

  • Resazurin Stock Solution (1 mM): Dissolve resazurin sodium salt in DMSO. Protect from light and store at 4°C.

  • Diaphorase Stock Solution (1 U/mL): Reconstitute diaphorase in G6PDH Assay Buffer. Aliquot and store at -20°C.

  • NADPH Standard Stock Solution (1 mM): Dissolve NADPH in G6PDH Assay Buffer. Prepare fresh before use as NADPH is unstable.

Sample Preparation
  • Cell Lysates:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 100-200 µL of ice-cold G6PDH Assay Buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.[3]

    • Collect the supernatant (lysate) and keep on ice. Determine the protein concentration of the lysate.

  • Tissue Homogenates:

    • Rinse tissue with ice-cold PBS to remove excess blood.

    • Homogenize the tissue in ice-cold G6PDH Assay Buffer.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.[3]

    • Collect the supernatant and determine the protein concentration.

  • Serum and Plasma: Samples can often be directly diluted in G6PDH Assay Buffer. A 1:10 to 1:50 dilution is a good starting point.

Assay Procedure
  • Prepare NADPH Standard Curve:

    • Perform serial dilutions of the NADPH Standard Stock Solution in G6PDH Assay Buffer to obtain standards ranging from 0 to 10 µM.

    • Add 50 µL of each standard to separate wells of a 96-well plate.

  • Prepare Reaction Mix:

    • Prepare a master mix for the desired number of reactions. For each well, the reaction mix should contain:

      • G6PDH Assay Buffer: 40 µL

      • G6P Stock Solution (10 mM): 2 µL (Final concentration: 200 µM)

      • NADP+ Stock Solution (10 mM): 2 µL (Final concentration: 200 µM)

      • Resazurin Stock Solution (1 mM): 5 µL (Final concentration: 50 µM)

      • Diaphorase Stock Solution (1 U/mL): 1 µL (Final concentration: 0.01 U/mL)

  • Set up the Assay Plate:

    • Add 50 µL of your prepared samples (cell lysate, tissue homogenate, or diluted serum/plasma) to the wells.

    • Include a positive control (containing a known amount of G6PDH) and a negative control (without G6PDH or sample).

    • For each sample, also prepare a background control well containing the sample but no G6P in the reaction mix to account for endogenous NADPH production.

  • Initiate the Reaction and Measure Fluorescence:

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples. The total volume in each well will be 100 µL.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[2][3][4] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

Data Analysis and Presentation

  • Calculate the rate of fluorescence increase (RFU/min) for each well.

  • Subtract the rate of the background control from the corresponding sample wells.

  • Plot the fluorescence of the NADPH standards against their concentrations to generate a standard curve.

  • Determine the concentration of NADPH produced in each sample well using the standard curve.

  • Calculate the G6PDH activity using the following formula:

    G6PDH Activity (mU/mg) = (Amount of NADPH produced (nmol) / (Incubation time (min) x Protein amount (mg))) x 1000

    One unit (U) of G6PDH is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of glucose-6-phosphate to 6-phosphoglucono-δ-lactone per minute at pH 7.8 and 37°C.

Quantitative Data Summary

Table 1: NADPH Standard Curve

NADPH Concentration (µM)Average Fluorescence (RFU)
050
1550
21050
42050
63050
84050
105050

Table 2: G6PDH Activity in Different Samples

SampleProtein Concentration (mg/mL)Rate of Fluorescence Increase (RFU/min)G6PDH Activity (mU/mg)
Control Cell Lysate2.515012.0
Treated Cell Lysate2.5756.0
Tissue Homogenate (Liver)5.030012.0
Serum (1:20 dilution)N/A504.0 (mU/mL)

Visualizations

G6PDH_Assay_Pathway cluster_reaction1 G6PDH Catalyzed Reaction cluster_reaction2 Fluorogenic Detection G6P D-Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH NADP NADP+ NADP->G6PDH PGL 6-Phosphoglucono-δ-lactone G6PDH->PGL NADPH NADPH G6PDH->NADPH NADPH->NADPH_in Resazurin Resazurin (Weakly Fluorescent) Diaphorase Diaphorase Resazurin->Diaphorase Resorufin Resorufin (Highly Fluorescent) Diaphorase->Resorufin Diaphorase->NADP_out NADPH_in->Diaphorase

Caption: Biochemical pathway of the fluorometric G6PDH assay.

Experimental_Workflow prep 1. Reagent & Sample Preparation plate 2. Plate Setup (Standards, Samples, Controls) prep->plate add_mix 3. Add Reaction Mix plate->add_mix incubate 4. Incubate at 37°C add_mix->incubate measure 5. Measure Fluorescence (Ex/Em = 530/590 nm) incubate->measure analyze 6. Data Analysis measure->analyze

Caption: Experimental workflow for the G6PDH fluorometric assay.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Contaminated reagents or bufferUse fresh, high-purity reagents and water. Prepare fresh buffers.
Endogenous NADPH in sampleRun a background control for each sample without the G6P substrate and subtract this value.
Low signal or no activity Inactive enzyme (G6PDH or Diaphorase)Ensure proper storage and handling of enzymes. Use a positive control to verify enzyme activity.
Incorrect buffer pHVerify the pH of the assay buffer is optimal for G6PDH activity (typically pH 7.4-8.0).
Incorrect wavelength settingsCheck the excitation and emission wavelengths on the microplate reader.
Non-linear standard curve Pipetting errorsUse calibrated pipettes and ensure accurate serial dilutions.
NADPH degradationPrepare NADPH standards fresh before each experiment.

Conclusion

This fluorometric assay provides a robust and sensitive method for the quantification of G6PDH activity. Its adaptability to a 96-well plate format makes it ideal for high-throughput screening applications in drug discovery and for studying the role of G6PDH in various physiological and pathological processes. By following this detailed protocol, researchers can obtain reliable and reproducible results.

References

Application Notes and Protocols: The Role of D-Glucose 6-Phosphate in Glycogen Storage Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycogen Storage Diseases (GSDs) are a group of inherited metabolic disorders characterized by defects in the enzymes or transporters involved in glycogen metabolism. D-glucose 6-phosphate (G6P) is a pivotal intermediate in glucose metabolism, sitting at the crossroads of glycolysis, gluconeogenesis, and the pentose phosphate pathway. In several types of GSDs, particularly Glycogen Storage Disease Type I (GSD I), also known as von Gierke's disease, the cellular metabolism of G6P is impaired. This leads to the accumulation of glycogen and G6P in affected tissues, primarily the liver and kidneys, resulting in severe hypoglycemia, hepatomegaly, and other metabolic derangements. The study of G6P dynamics and the enzymes that metabolize it is therefore crucial for the diagnosis, understanding of pathophysiology, and development of therapeutic strategies for these disorders.

These application notes provide an overview of the use of D-glucose 6-phosphate in studying GSDs, with a focus on GSD Type I. We present detailed protocols for key enzymatic assays, summarize relevant quantitative data, and provide visualizations of the implicated metabolic pathways and experimental workflows.

Key Applications of D-Glucose 6-Phosphate in GSD Research

  • Diagnostic Enzymatic Assays: G6P serves as a crucial substrate for assays measuring the activity of enzymes deficient in GSDs.

  • Metabolite Quantification: Direct measurement of G6P levels in patient tissues can indicate the severity of the metabolic block.

  • Pathophysiological Studies: Investigating the downstream effects of G6P accumulation helps in understanding the complex pathology of GSDs.

  • Therapeutic Screening: G6P and related enzymes are used in assays to screen for potential therapeutic compounds that could restore normal metabolic function.

Data Presentation: Quantitative Analysis in GSD Type I

The following tables summarize key quantitative data from studies on GSD Type I, providing a basis for comparison between affected individuals and healthy controls.

Table 1: Glucose 6-Phosphatase (G6Pase) Activity in Liver Biopsies

Patient GroupG6Pase Activity (nmol/min/mg protein)Reference
Healthy Controls100 - 150
GSD Type Ia Patients< 10

Table 2: Glucose 6-Phosphate Transporter (G6PT) Activity in Liver Microsomes

Patient GroupG6P Transport Activity (% of control)Reference
Healthy Controls100%
GSD Type Ib Patients< 5%

Table 3: Plasma Metabolite Concentrations in GSD Type I Patients vs. Healthy Controls

MetaboliteGSD Type I Patients (µM)Healthy Controls (µM)Reference
Glucose2.5 - 4.54.0 - 6.0
Lactate5,000 - 15,000500 - 1,500
Uric Acid400 - 800150 - 350
Triglycerides5,000 - 20,000< 1,700

Experimental Protocols

Protocol 1: Determination of Glucose 6-Phosphatase (G6Pase) Activity in Liver Homogenates

This protocol is adapted from a colorimetric assay that measures the inorganic phosphate (Pi) released from the hydrolysis of G6P.

Principle:

G6Pase catalyzes the following reaction: D-glucose 6-phosphate + H₂O → D-glucose + Pi

The liberated Pi is quantified using a colorimetric reagent, such as Malachite Green, which forms a stable colored complex with phosphomolybdate. The intensity of the color is directly proportional to the G6Pase activity.

Materials:

  • Liver tissue biopsy (fresh or frozen at -80°C)

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)

  • D-glucose 6-phosphate (G6P) solution (100 mM in water)

  • Reaction buffer (e.g., 50 mM Bis-Tris buffer, pH 6.5)

  • Colorimetric phosphate detection reagent (e.g., Malachite Green solution)

  • Phosphate standard solution (for standard curve)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization:

    • Thaw the liver biopsy on ice.

    • Homogenize the tissue in ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic and microsomal fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare reaction tubes on ice. For each sample, prepare a test and a blank tube.

    • To each tube, add 50 µL of reaction buffer.

    • Add 20 µL of the liver homogenate (diluted to an appropriate protein concentration) to both the test and blank tubes.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • To start the reaction, add 10 µL of 100 mM G6P solution to the test tubes. Add 10 µL of water to the blank tubes.

    • Incubate all tubes at 37°C for 15-30 minutes.

  • Reaction Termination and Phosphate Detection:

    • Stop the reaction by adding 100 µL of 10% TCA to each tube.

    • Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new microplate well.

    • Add 100 µL of the colorimetric phosphate detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes for color development.

  • Measurement and Calculation:

    • Measure the absorbance at the appropriate wavelength for the chosen colorimetric reagent (e.g., 620-660 nm for Malachite Green).

    • Prepare a standard curve using the phosphate standard solution.

    • Calculate the amount of Pi released in each sample by subtracting the absorbance of the blank from the test and comparing it to the standard curve.

    • Express the G6Pase activity as nmol of Pi released per minute per mg of protein.

Protocol 2: Glucose 6-Phosphate Transporter (G6PT) Activity Assay using Reconstituted Proteoliposomes

This advanced protocol allows for the specific measurement of G6PT activity, independent of G6Pase activity, by reconstituting the transporter into artificial lipid vesicles.

Principle:

Microsomal proteins, including G6PT, are solubilized and then reconstituted into liposomes. The uptake of radiolabeled [¹⁴C]-G6P into these proteoliposomes is then measured. This method directly assesses the transport function of G6PT.

Materials:

  • Liver microsomes (prepared from liver biopsy)

  • Detergent for solubilization (e.g., CHAPS)

  • Lipids for liposome preparation (e.g., phosphatidylcholine)

  • Radiolabeled [¹⁴C]-D-glucose 6-phosphate

  • Sephadex G-50 column for desalting

  • Transport buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.0)

  • Stop buffer (ice-cold transport buffer)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Proteoliposomes:

    • Solubilize liver microsomes with a detergent (e.g., 1% CHAPS) on ice.

    • Mix the solubilized proteins with prepared liposomes.

    • Remove the detergent by dialysis or using bio-beads to allow the reconstitution of proteins into the liposomes.

    • Pass the proteoliposomes through a Sephadex G-50 column to remove external substrates.

  • Transport Assay:

    • Pre-warm the proteoliposomes to 30°C.

    • Initiate the transport assay by adding a small volume of [¹⁴C]-G6P to the proteoliposome suspension.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately add it to ice-cold stop buffer to terminate the transport.

    • Filter the mixture through a 0.22 µm nitrocellulose filter and wash with ice-cold stop buffer to remove external [¹⁴C]-G6P.

  • Quantification:

    • Place the filter in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the rate of [¹⁴C]-G6P uptake into the proteoliposomes, typically expressed as pmol/mg protein/min.

Visualizations

Glycogen Metabolism and GSD Type I

The following diagram illustrates the central role of G6P in glycogen metabolism and highlights the enzymatic blocks in GSD Type Ia and Ib.

Glycogen_Metabolism_GSD cluster_ER Endoplasmic Reticulum Glycogen Glycogen G1P Glucose 1-Phosphate Glycogen->G1P Glycogenolysis G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase G6P->Glycogen Glycogenesis Pyruvate Pyruvate G6P->Pyruvate Glycolysis Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6P->Pentose_Phosphate_Pathway GSD_Ib GSD Type Ib (G6PT deficiency) G6P->GSD_Ib G6P_ER Glucose 6-Phosphate G6P->G6P_ER G6PT Glucose Glucose ER_Lumen ER Lumen Cytosol Cytosol GSD_Ia GSD Type Ia (G6Pase deficiency) G6P_ER->GSD_Ia Glucose_ER Glucose G6P_ER->Glucose_ER G6Pase Glucose_ER->Glucose GLUT

Caption: Metabolic pathway of glycogenolysis and the enzymatic blocks in GSD Type Ia and Ib.

Experimental Workflow for GSD Diagnosis

This diagram outlines the typical workflow for diagnosing GSD, starting from clinical suspicion to definitive molecular diagnosis.

GSD_Diagnosis_Workflow Clinical_Suspicion Clinical Suspicion (Hypoglycemia, Hepatomegaly) Biochemical_Tests Biochemical Tests (Blood glucose, lactate, lipids) Clinical_Suspicion->Biochemical_Tests Liver_Biopsy Liver Biopsy Biochemical_Tests->Liver_Biopsy If results are suggestive Enzyme_Assay Enzyme Activity Assays (G6Pase, G6PT) Liver_Biopsy->Enzyme_Assay Molecular_Testing Molecular Genetic Testing (Gene Sequencing) Liver_Biopsy->Molecular_Testing Diagnosis Definitive Diagnosis (GSD Type Ia or Ib) Enzyme_Assay->Diagnosis Molecular_Testing->Diagnosis

Caption: Diagnostic workflow for Glycogen Storage Diseases.

Preparing D-Glucose 6-Phosphate Disodium Salt Solutions for Enhanced Experimental Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation, storage, and handling of D-glucose 6-phosphate (G6P) disodium salt solutions. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in various biochemical and cellular assays.

Introduction

D-glucose 6-phosphate is a pivotal metabolite in cellular metabolism, positioned at the crossroads of glycolysis, the pentose phosphate pathway, and glycogen synthesis.[1][2][3][4][5][6] Its availability and concentration can significantly influence metabolic flux and cellular fate. The disodium salt of G6P is a commonly used, stable form for in vitro studies.[1][7] Proper preparation of G6P solutions is fundamental to the integrity of experiments investigating enzyme kinetics, metabolic regulation, and drug effects on these pathways.

Properties of D-Glucose 6-Phosphate Disodium Salt

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueCitations
Molecular Formula C₆H₁₁Na₂O₉P[6][8]
Molecular Weight 304.10 g/mol (anhydrous)[6][8]
Appearance White crystalline powder[9]
Solubility in Water 50 mg/mL
Solubility in PBS (pH 7.2) Approximately 10 mg/mL[9]
Storage (Solid) -20°C, protect from light and moisture[1][7][10]
Purity (Typical) ≥98% (HPLC)[8][9]

Experimental Protocols

Protocol for Preparation of a 100 mM G6P Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution that can be diluted for various experimental needs.

Materials:

  • This compound (powder)

  • Nuclease-free water or appropriate buffer (e.g., Tris-HCl, PBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile filter (0.22 µm)

  • Pipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of G6P disodium salt required. For a 10 mL solution of 100 mM G6P (MW: 304.10 g/mol ):

    • Mass (g) = 0.1 L * 0.1 mol/L * 304.10 g/mol = 0.3041 g

  • Weighing: Accurately weigh 304.1 mg of G6P disodium salt powder using an analytical balance.

  • Dissolution: Add the powder to a 15 mL conical tube. Add approximately 8 mL of nuclease-free water or your chosen buffer. Vortex thoroughly to dissolve the powder completely. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 10 mL with the same solvent.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a new sterile tube.[10] This is particularly important if the solution will be used in cell-based assays.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Storage and Stability of Stock Solutions:

Storage TemperatureDurationCitations
-20°C1 month[10][11]
-80°C6 months[10][11]
Protocol for a Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay

This protocol provides an example of a common application for a prepared G6P solution. The assay measures the activity of G6PDH by monitoring the reduction of NADP+ to NADPH.

Materials:

  • 100 mM G6P stock solution (prepared as above)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)[12]

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+) solution

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme

  • 96-well plate (UV-transparent for spectrophotometric readings)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Working Solutions:

    • Dilute the 100 mM G6P stock solution in Assay Buffer to the desired final concentration (e.g., 2 mM).[13]

    • Prepare a working solution of NADP+ in Assay Buffer (e.g., 0.67 mM).[13]

  • Assay Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • G6P working solution

    • NADP+ working solution

  • Initiate the Reaction: Add the G6PDH enzyme solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm over time.[14] The rate of increase in absorbance is proportional to the G6PDH activity.

  • Data Analysis: Calculate the enzyme activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizations

The following diagrams illustrate key processes related to the preparation and use of D-glucose 6-phosphate solutions.

G6P_Preparation_Workflow cluster_prep Solution Preparation start Calculate Mass of G6P Disodium Salt weigh Weigh Powder start->weigh Required Amount dissolve Dissolve in Buffer/Water weigh->dissolve adjust_vol Adjust Final Volume dissolve->adjust_vol sterilize Sterile Filter (0.22 µm) adjust_vol->sterilize For sterile applications aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound solutions.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_other Other Fates of G6P Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase/Glucokinase F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase PPP Pentose Phosphate Pathway G6P->PPP Glycogen Glycogen Synthesis G6P->Glycogen F16BP Fructose 1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP G3P Glyceraldehyde 3-Phosphate F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Multiple Steps

References

Troubleshooting & Optimization

d-glucose 6-phosphate disodium salt solubility and stability in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of D-glucose 6-phosphate disodium salt (G6P) in various buffer systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of G6P in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is highly soluble in aqueous solutions but practically insoluble in organic solvents like DMSO. The solubility in aqueous solutions can be influenced by the buffer composition, pH, and temperature. For optimal dissolution, it is recommended to use purified water or biological buffers. Sonication and gentle warming can aid in dissolving the compound.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve the G6P powder in high-purity water or a simple buffer such as PBS. For example, a 100 mM stock solution can be prepared by dissolving the appropriate amount of the salt in sterile water. This stock solution can then be diluted to the desired final concentration in your experimental buffer. It is advisable to prepare fresh solutions for each experiment.

Q3: What are the recommended storage conditions for this compound powder and its solutions?

A3: The solid powder form of G6P is stable for at least four years when stored at -20°C.[2] Aqueous stock solutions are best prepared fresh. If storage is necessary, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to one year to minimize freeze-thaw cycles. It is generally not recommended to store aqueous solutions for more than one day at 4°C.[2]

Q4: In which metabolic pathways is D-glucose 6-phosphate involved?

A4: D-glucose 6-phosphate is a central molecule in carbohydrate metabolism. It is a key intermediate in two major pathways: glycolysis, where it is converted to fructose 6-phosphate, and the pentose phosphate pathway, where it is oxidized to 6-phospho-D-gluconate. It can also be converted to glucose 1-phosphate for glycogen synthesis.

Data Summary Tables

Table 1: Solubility of this compound

Solvent/BufferpHTemperatureReported SolubilityCitation(s)
WaterNeutralRoom Temp.50 mg/mL, clear, colorless[3]
WaterNeutralRoom Temp.100 mg/mL (sonication recommended)[1]
WaterNeutralRoom Temp.180 mg/mL (sonication recommended)[4]
PBS7.2Room Temp.~10 mg/mL[2]
DMSON/ARoom Temp.Insoluble

Table 2: Solution Stability of this compound

Storage TemperatureDurationRecommendationCitation(s)
4°C> 1 dayNot Recommended[2]
-20°C1 monthSuitable for short-term storage
-80°C1 yearRecommended for long-term storage[1]

Experimental Protocols

Protocol for Preparation of a 100 mM G6P Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Dissolution: Add the calculated volume of sterile, purified water to achieve a final concentration of 100 mM.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if needed.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol for a Coupled Enzyme Assay using G6P

This protocol describes a typical coupled assay to measure the activity of an enzyme that produces G6P, using glucose-6-phosphate dehydrogenase (G6PDH) as the coupling enzyme.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of the primary enzyme and its substrate.

    • Prepare a solution of NADP⁺.

    • Prepare a solution of G6PDH.

    • Prepare a fresh working solution of G6P from your stock for use as a standard.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, primary enzyme, its substrate, and NADP⁺ to each well.

    • To initiate the coupled reaction, add the G6PDH enzyme to all wells except the negative control.

    • For the standard curve, add varying known concentrations of the G6P working solution.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzymes (e.g., 37°C).

    • Measure the increase in absorbance at 340 nm at regular time intervals using a plate reader. The rate of NADPH production is proportional to the rate of G6P production by the primary enzyme.

  • Data Analysis:

    • Calculate the rate of change in absorbance for each well.

    • Plot the standard curve of absorbance rate versus G6P concentration.

    • Determine the concentration of G6P produced in the experimental wells by interpolating from the standard curve.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation or cloudiness of G6P solution - High concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in the buffer.- Incorrect pH of the buffer.- Reduce the concentration of divalent cations or use a different buffer system.- Ensure the buffer pH is within the optimal range for G6P solubility (typically neutral to slightly alkaline).
Low or no enzyme activity in an assay using G6P - Degradation of G6P in the stock solution.- Incorrect buffer temperature.- Presence of interfering substances in the sample.- Prepare a fresh G6P solution.- Ensure the assay buffer is at room temperature before starting the assay.[5]- Deproteinize samples if necessary. Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents.[5]
High background signal in the enzyme assay - Endogenous NADH or NADPH in the sample.- Run a background control for each sample without the addition of the G6PDH enzyme and subtract this reading from the sample reading.
Inconsistent or non-linear standard curve - Pipetting errors.- Incomplete dissolution of G6P standard.- Air bubbles in the wells.- Use calibrated pipettes and prepare a master mix for the standards.- Ensure the G6P standard is fully dissolved before use.- Pipette gently against the side of the wells to avoid introducing bubbles.[5]

Visualizations

G6P_in_Metabolism Glucose Glucose G6P D-Glucose 6-Phosphate Glucose->G6P Hexokinase F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase G1P Glucose 1-Phosphate G6P->G1P Phosphoglucomutase SixPG 6-Phospho-D-gluconate G6P->SixPG G6PDH Glycolysis Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway Glycogen Glycogen Synthesis G1P->Glycogen SixPG->PPP G6P_Solution_Prep_Workflow start Start weigh Weigh G6P Powder start->weigh dissolve Dissolve in Sterile Water or Buffer weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix filter Filter-Sterilize (0.22 µm) (Optional) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Troubleshooting_Logic issue Unexpected Assay Result check_solution Is G6P solution clear and freshly prepared? issue->check_solution solution_yes Yes check_solution->solution_yes Yes solution_no No: Prepare fresh solution check_solution->solution_no No check_buffer Is buffer pH and temperature correct? buffer_yes Yes check_buffer->buffer_yes Yes buffer_no No: Adjust buffer conditions check_buffer->buffer_no No check_controls Are control reactions (positive/negative) working? controls_yes Yes check_controls->controls_yes Yes controls_no No: Check enzyme/reagent activity check_controls->controls_no No check_sample Is there potential for interfering substances in the sample? sample_yes Yes: Deproteinize or dilute sample check_sample->sample_yes Yes sample_no No check_sample->sample_no No solution_yes->check_buffer buffer_yes->check_controls controls_yes->check_sample

References

Technical Support Center: Glucose-6-Phosphate Dehydrogenase (G6PD) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucose-6-Phosphate Dehydrogenase (G6PD) and its potential inhibitors in assay settings.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a G6PD activity assay?

A1: The most common G6PD activity assays are spectrophotometric or fluorometric. They are based on the enzymatic reaction where G6PD catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone. In this process, the coenzyme NADP+ is reduced to NADPH. The rate of NADPH production is directly proportional to the G6PD activity in the sample and can be measured by an increase in absorbance at 340 nm or by fluorescence.[1][2] Some colorimetric assays further use a probe that reacts with NADPH to produce a colored product, which is measured at a different wavelength (e.g., 450 nm).[3]

Q2: What are some known classes of G6PD inhibitors?

A2: G6PD can be inhibited by a variety of compounds, including:

  • Steroidal inhibitors: Dehydroepiandrosterone (DHEA) is a well-known, though not always potent in cellular assays, uncompetitive inhibitor.[4][5]

  • Natural Phenolic Compounds: Flavonoids and polyphenols such as quercetin, myricetin, and resveratrol have been shown to inhibit G6PD activity.[6]

  • Synthetic Small Molecules: Various synthetic compounds, including some with thienopyrimidine and quinazolinone scaffolds, have been identified as potent G6PD inhibitors through high-throughput screening.[5]

  • Other Compounds: Methylene blue acts as an indirect inhibitor by facilitating the re-oxidation of NADPH to NADP+, thereby reducing the available NADPH pool.[6]

Q3: How should I prepare my samples for a G6PD assay?

A3: Sample preparation depends on the sample type. For red blood cells, a common source for G6PD activity measurement, the sample is typically washed to remove plasma and buffy coat, followed by lysis to release the intracellular enzymes. For tissue samples, homogenization followed by centrifugation to obtain a clear lysate is necessary. It is crucial to keep samples on ice to maintain enzyme stability.

Q4: Can I use serum or plasma for G6PD activity measurement?

A4: While G6PD is a cytosolic enzyme present in all cells, the primary clinical and research interest is often in red blood cell G6PD activity. Serum and plasma contain significantly lower levels of G6PD, and hemolysis during sample collection can lead to inaccurate results. Therefore, for assessing G6PD deficiency, washed and lysed red blood cells are the preferred sample.

Troubleshooting Guides

Problem 1: No or very low G6PD activity detected in the positive control.

Possible Cause Troubleshooting Step
Degraded Enzyme Ensure the G6PD enzyme has been stored correctly at -70°C in aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions of the enzyme for each experiment.
Incorrect Reagent Preparation Double-check the concentrations and pH of all buffer components. Ensure that NADP+ and G6P substrates have not expired and were stored properly.
Inactive Substrate Prepare fresh substrate solutions. Ensure the correct salt form of Glucose-6-Phosphate is used as specified in the protocol.
Instrument Malfunction Verify the settings of the spectrophotometer or plate reader, including wavelength and temperature. Run an instrument performance test if available.

Problem 2: High background signal in the "no enzyme" control wells.

Possible Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary.
Presence of Reducing Agents in the Sample If assaying test compounds, they may have inherent reducing properties. Run a control with the compound and all assay components except the enzyme to assess this.
Autohydrolysis of Substrate While less common for G6P, ensure that the substrate solution is prepared fresh and not stored for extended periods at room temperature.

Problem 3: Inconsistent or non-reproducible results between replicates.

Possible Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all components in each well.
Temperature Fluctuations Ensure the assay plate is uniformly equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water.

Problem 4: Falsely normal or elevated G6PD activity in samples from G6PD-deficient individuals.

Possible Cause Troubleshooting Step
Reticulocytosis An increased number of young red blood cells (reticulocytes) can mask G6PD deficiency as they have higher enzyme activity.[7][8][9] It is recommended to re-test after a hemolytic episode has resolved (several weeks later).[8][10]
Recent Blood Transfusion Transfused red blood cells from a G6PD-normal donor will lead to a falsely normal result. Testing should be postponed for at least 3 months after a transfusion.[11]
High White Blood Cell (WBC) Count Leukocytes contain G6PD and can artificially elevate the measured activity, especially in samples with high WBC counts (e.g., from leukemia patients).[11] It is advisable to remove the buffy coat (the layer containing WBCs) after centrifugation of the whole blood.
Hemolysis during Sample Preparation While lysis is a necessary step for red blood cell assays, uncontrolled hemolysis before the assay can lead to the release of interfering substances from the plasma. Handle samples gently during preparation.

Data Presentation

Table 1: IC50 Values of Potential G6PD Inhibitors

InhibitorClassIC50 ValueSource Organism of G6PDReference
Dehydroepiandrosterone (DHEA)Steroid9 µMHuman (recombinant)[4]
G6PDi-1Synthetic Small Molecule0.07 µMHuman (recombinant)[4]
QuercetinFlavonoid~0.853 µg/mlNot Specified[12]
MyricetinFlavonoid4.08 - 21.26 µM (for 6-PGD)Not Specified[13]
FisetinFlavonoid4.08 - 21.26 µM (for 6-PGD)Not Specified[13]
ResveratrolPolyphenolNot specifiedHuman[6]
PolydatinPolyphenolIneffective in cellular assaysHuman[4]
Ellagic AcidPhenolic Compound0.072 mMNot Specified[14]
Usnic AcidDibenzofuran Derivative49.50 µMHuman Erythrocytes[15]
Carnosic AcidPhenolic Diterpene77.00 µMHuman Erythrocytes[15]
DiniconazolePesticide7.6 µMEisenia fetida[16]
MetalaxylPesticide10 µMEisenia fetida[16]
MethomylPesticide11 µMEisenia fetida[16]
CarboxylPesticide13 µMEisenia fetida[16]
DeltamethrinPesticide16 µMFish Liver
ImidaclopridPesticide21 µMFish Liver
DichlorvosPesticide71 µMFish Liver
Lambda-cyhalothrinPesticide187 µMFish Liver
CypermethrinPesticide237 µMFish Liver
OPCCoumarin Derivative0.305 mMHuman Erythrocytes[17]
MPCCoumarin Derivative0.769 mMHuman Erythrocytes[17]
PPCCoumarin Derivative0.790 mMHuman Erythrocytes[17]

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.

Experimental Protocols

Protocol 1: Spectrophotometric G6PD Activity Assay

This protocol is a general guideline for determining G6PD activity in a sample, such as a red blood cell lysate.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 10 mM NADP+ solution

  • 10 mM Glucose-6-Phosphate (G6P) solution

  • Sample (e.g., red blood cell lysate)

  • 96-well clear, flat-bottom plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: For each reaction, prepare a master mix containing assay buffer, 0.5 mM NADP+, and 1 mM G6P. The final volume in each well will be 200 µL.

  • Sample Preparation: Dilute the sample in assay buffer to a concentration that will yield a linear rate of NADPH production over time.

  • Assay Setup:

    • Sample Wells: Add 180 µL of the reaction mixture to each well.

    • Blank/Control Wells: Add 180 µL of the reaction mixture without G6P to control for any background activity.

  • Initiate the Reaction: Add 20 µL of the diluted sample to each well. Mix gently by pipetting.

  • Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every minute for 10-15 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

    • Subtract the rate of the blank from the rate of the sample.

    • Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the G6PD activity.

Protocol 2: G6PD Inhibitor Screening Assay

This protocol outlines a method for screening potential inhibitors of G6PD.

Materials:

  • Same as Protocol 1, plus:

  • Purified G6PD enzyme

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., DHEA)

Procedure:

  • Prepare Solutions:

    • Enzyme Solution: Dilute the purified G6PD enzyme in assay buffer to a concentration that gives a robust and linear signal in the activity assay.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 160 µL of assay buffer with 0.5 mM NADP+, 10 µL of the diluted test compound, and 10 µL of the diluted enzyme.

    • Positive Control Wells: Add 160 µL of assay buffer with 0.5 mM NADP+, 10 µL of the positive control inhibitor, and 10 µL of the diluted enzyme.

    • No Inhibitor Control (100% Activity): Add 160 µL of assay buffer with 0.5 mM NADP+, 10 µL of the solvent used for the inhibitors (e.g., DMSO), and 10 µL of the diluted enzyme.

    • Blank: Add 170 µL of assay buffer with 0.5 mM NADP+ and 10 µL of the solvent.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the Reaction: Add 20 µL of 10 mM G6P solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 340 nm kinetically for 10-15 minutes.

  • Calculation:

    • Determine the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor Control".

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

G6PD_Pathway G6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono- δ-lactone G6P->_6PGL G6PD NADPH NADPH NADP NADP+ NADP->NADPH GSH Glutathione (Reduced) NADPH->GSH Glutathione Reductase Cell Cellular Protection GSH->Cell Detoxification of ROS GSSG Glutathione (Oxidized) GSSG->GSH ROS Reactive Oxygen Species (ROS) Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates (G6P, NADP+), and G6PD Enzyme add_reagents Add Buffer, NADP+, and G6PD Enzyme to Wells prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds (and Controls) prep_compounds->add_compounds add_reagents->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_reaction Initiate Reaction with G6P pre_incubate->start_reaction measure Kinetic Measurement at 340 nm start_reaction->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 Troubleshooting_Logic cluster_controls_fail Control Failure cluster_controls_ok Sample Issue start Unexpected Assay Result check_controls Are Positive and Negative Controls Behaving as Expected? start->check_controls reagent_issue Check Reagent Preparation, Storage, and Expiration Dates check_controls->reagent_issue No sample_quality Assess Sample Quality: Reticulocytosis, High WBC, Recent Transfusion? check_controls->sample_quality Yes enzyme_issue Verify Enzyme Activity and Storage reagent_issue->enzyme_issue instrument_issue Check Instrument Settings and Performance enzyme_issue->instrument_issue compound_interference Does the Test Compound Interfere with the Assay? sample_quality->compound_interference No retest_sample Consider Re-testing Sample After Hemolytic Episode or Transfusion sample_quality->retest_sample Yes pipetting_error Review Pipetting Technique and Plate Layout compound_interference->pipetting_error No run_compound_control Run Control with Compound (No Enzyme) compound_interference->run_compound_control Yes

References

Technical Support Center: Optimizing pH for Glucose-6-Phosphate Dehydrogenase (G6PD) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH for glucose-6-phosphate dehydrogenase (G6PD) assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a G6PD assay?

The optimal pH for G6PD enzyme activity typically falls within the range of 7.4 to 8.5.[1][2][3] However, the precise optimum can vary depending on the source of the enzyme and the specific assay conditions. Studies have reported optimal pH values at 7.5, 7.8, 8.0, and 8.5.[1][2][4][5][6] For instance, one study found the optimal pH for recombinant H. pylori G6PD to be 7.5, while another determined the optimal pH for camel liver G6PD to be 7.8.[2][4]

Q2: Which buffers are commonly used for G6PD assays?

Tris-HCl and phosphate buffers are frequently used for G6PD assays.[2][5][7] The choice of buffer and its concentration can influence enzyme activity and stability. It is recommended to validate the optimal buffer and pH for your specific experimental setup.

Q3: How does pH affect G6PD stability?

G6PD stability is pH-dependent. While the enzyme shows optimal activity in a slightly alkaline environment, its stability over time can vary. One study demonstrated that after 51 hours, G6PD was stable at pH 7.0 and 9.5, as well as in the range of 4.5 to 5.5.[7] It is crucial to consider both optimal activity and stability when designing longer-term experiments.

Q4: Can the source of the G6PD enzyme influence the optimal pH?

Yes, the optimal pH can differ between G6PD from various organisms. For example, G6PD from Trichomonas vaginalis has an optimal pH of 8.0, while the enzyme from Helicobacter pylori has an optimum of 7.5.[4] Therefore, it is essential to determine the optimal pH for the specific enzyme you are working with.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no enzyme activity Suboptimal pH: The pH of the reaction buffer may be outside the optimal range for G6PD activity.Prepare a series of buffers with pH values ranging from 7.0 to 9.0 in 0.2 unit increments. Perform the assay at each pH to determine the optimal condition for your enzyme.
Incorrect buffer preparation: Errors in buffer preparation can lead to an incorrect pH.Verify the pH of your buffer using a calibrated pH meter before use.
Inconsistent results between experiments pH drift: The pH of the buffer may change over time, especially if not stored properly.Prepare fresh buffer for each experiment. If storing buffer, ensure it is in a tightly sealed container and re-check the pH before use.
Temperature fluctuations: G6PD activity is sensitive to temperature changes, which can also affect buffer pH.Ensure all assay components, including the buffer, are equilibrated to the desired reaction temperature before starting the assay.[8]
High background signal Non-enzymatic reduction of NADP+: This can sometimes be influenced by the buffer composition and pH.Run a blank reaction without the enzyme to measure the non-enzymatic reduction rate. If high, consider trying a different buffer system or adjusting the pH.

Experimental Protocols

Determining the Optimal pH for a G6PD Assay

This protocol outlines a general method for determining the optimal pH for your G6PD assay.

Materials:

  • Purified G6PD enzyme

  • Glucose-6-phosphate (G6P) solution

  • NADP+ solution

  • A series of buffers (e.g., Tris-HCl or phosphate) with varying pH values (e.g., 7.0, 7.2, 7.4, 7.6, 7.8, 8.0, 8.2, 8.4, 8.6, 8.8, 9.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Reaction Mix: For each pH to be tested, prepare a reaction mix containing the buffer, G6P, and NADP+.

  • Initiate Reaction: Add the G6PD enzyme to the reaction mix to start the reaction.

  • Measure Absorbance: Immediately measure the increase in absorbance at 340 nm over a set period. This measures the rate of NADPH formation, which is directly proportional to G6PD activity.[8][9]

  • Calculate Activity: Determine the rate of reaction (change in absorbance per minute) for each pH value.

  • Determine Optimal pH: Plot the enzyme activity against the pH. The pH at which the highest activity is observed is the optimal pH for your assay conditions.

Visualizations

G6PD in the Pentose Phosphate Pathway

The following diagram illustrates the role of G6PD in the pentose phosphate pathway, where it catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a critical step for producing NADPH.[4]

G6PD_Pathway G6PD in the Pentose Phosphate Pathway G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PGL 6-Phosphoglucono-δ-lactone G6PD->PGL NADPH NADPH G6PD->NADPH NADP NADP+ NADP->G6PD

Caption: Role of G6PD in the Pentose Phosphate Pathway.

Workflow for Optimizing G6PD Assay pH

This diagram outlines the logical workflow for systematically determining the optimal pH for a G6PD assay.

G6PD_pH_Optimization_Workflow Workflow for G6PD Assay pH Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 7.0-9.0) setup_rxn Set up Reactions for Each pH prep_buffer->setup_rxn prep_reagents Prepare G6P, NADP+, and Enzyme Stock Solutions prep_reagents->setup_rxn add_enzyme Initiate Reaction by Adding Enzyme setup_rxn->add_enzyme measure_abs Measure Absorbance at 340 nm add_enzyme->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_data Plot Activity vs. pH calc_rate->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for optimizing G6PD assay pH.

References

Technical Support Center: Interference of Endogenous Reductants in NADPH Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the interference of endogenous reductants in Nicotinamide Adenine Dinucleotide Phosphate (NADPH) measurement assays.

Troubleshooting Guides

High background or inaccurate readings in NADPH assays are often attributed to interfering substances present in biological samples. This guide will help you identify and resolve these common problems.

Issue 1: High Background Signal in Your NADPH Assay

A high background signal can mask the true signal from NADPH, leading to inaccurate quantification.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Interference from Endogenous Reductants Endogenous reducing agents like glutathione (GSH) and ascorbic acid (Vitamin C) can directly reduce the probe in colorimetric or fluorometric assays, mimicking the NADPH signal.
Solution 1: Sample Deproteinization. Use a deproteinization step with Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) to precipitate proteins and remove many small molecule reductants.[1][2][3]
Solution 2: Enzymatic Removal. Treat the sample with enzymes specific to the interfering substance. For example, use glutathione reductase to deplete GSH or ascorbate oxidase to eliminate ascorbic acid.
Solution 3: Blank Control. Prepare a sample blank that includes all reagents except the enzyme that generates NADPH. This will help quantify the background signal from interfering substances.
Autofluorescence of Sample Components In fluorescence-based assays, other molecules in the sample may fluoresce at similar excitation and emission wavelengths as NADPH, leading to a high background.[4]
Solution: Wavelength Selection. Optimize the excitation and emission wavelengths to maximize the signal-to-noise ratio.
Solution: Use a Red-Shifted Probe. Some assay kits utilize probes that emit in the red visible range to minimize interference from sample autofluorescence.[5]
Issue 2: Low or No NADPH Signal

A weak or absent signal can be equally problematic, preventing accurate measurement.

Possible Causes and Solutions:

Possible Cause Recommended Solution
NADPH Degradation NADPH is unstable, particularly in acidic conditions and at higher temperatures.[2]
Solution 1: Maintain Alkaline pH. Ensure that sample preparation and assay buffers are at a slightly alkaline pH (7.5-8.5) to maintain NADPH stability.[4]
Solution 2: Keep Samples on Ice. Perform all sample preparation steps on ice and store extracts at -80°C for long-term stability.
Enzyme Inactivation in Sample Enzymes in the cell lysate can rapidly consume NADPH after extraction.[6]
Solution: Immediate Deproteinization. Deproteinize the sample immediately after lysis to inactivate enzymes that could degrade NADPH.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common endogenous reductants that interfere with NADPH assays?

A1: The most common interfering endogenous reductants are glutathione (GSH) and ascorbic acid (ascorbate or Vitamin C).[7] These molecules can directly reduce the detection probes used in many commercial assays, leading to a false positive signal.

Q2: How can I remove glutathione (GSH) from my sample before measuring NADPH?

A2: You can remove or neutralize GSH in your sample using a few methods:

  • Alkylation: Treat the sample with a thiol-reactive agent like N-ethylmaleimide (NEM) to block the reactive thiol group of GSH.

  • Enzymatic Depletion: Use glutathione reductase in the presence of a scavenger for NADPH to convert GSH to its oxidized form (GSSG), which is less reactive in many assays.

Q3: Will deproteinization using TCA or PCA affect my NADPH concentration?

A3: Deproteinization with acids like TCA or PCA can cause some degradation of NADPH due to its instability in acidic conditions.[2] It is crucial to perform the precipitation on ice and to neutralize the sample immediately after pelleting the proteins.[1][2][3]

Q4: Can I use a sample blank to correct for interference?

A4: Yes, a sample blank is a highly recommended control. Prepare a parallel sample that undergoes the same preparation steps but in which the final NADPH-generating enzymatic reaction is omitted. The signal from this blank represents the contribution of interfering substances and can be subtracted from the signal of your test sample.

Q5: Are there NADPH assay methods that are less susceptible to interference?

A5: Assays that rely on enzymatic cycling reactions are generally more specific for NADPH.[1] Additionally, some fluorometric assays use probes that are less susceptible to reduction by common endogenous reductants.[5] High-performance liquid chromatography (HPLC)-based methods can also be used for highly specific quantification of NADPH.

Data Presentation: Impact of Endogenous Reductants on NADPH Measurement

The following tables provide an illustrative overview of the expected interference from glutathione and ascorbic acid in a typical colorimetric NADPH assay and the potential for correction.

Table 1: Illustrative Interference of Glutathione (GSH) on NADPH Measurement

SampleTrue NADPH (µM)Added GSH (µM)Measured NADPH (µM) (Apparent)% Error
110010.11%
210513.535%
3101017.272%
4102024.8148%

Table 2: Illustrative Effect of Ascorbic Acid on NADPH Measurement

SampleTrue NADPH (µM)Added Ascorbic Acid (µM)Measured NADPH (µM) (Apparent)% Error
110010.11%
2105012.828%
31010015.959%
41020021.5115%

Table 3: Illustrative Data on NADPH Recovery After an Interference Removal Step

SampleInitial Measured NADPH (µM) (with 10µM GSH)Measured NADPH (µM) after GSH removal% Recovery of True NADPH (10µM)
117.210.3103%
217.510.1101%
316.99.999%

Note: The data in these tables are for illustrative purposes to demonstrate the potential impact of interference and are not derived from a single specific experiment.

Experimental Protocols

Protocol 1: Sample Deproteinization using Trichloroacetic Acid (TCA)

This protocol is designed to remove proteins from cell or tissue lysates, which can help reduce interference from both proteins and some small molecule reductants.

Materials:

  • Ice-cold 20% (w/v) Trichloroacetic Acid (TCA)

  • Ice-cold Neutralization Buffer (e.g., 1 M Tris base)

  • Microcentrifuge

  • Cell or tissue lysate

Procedure:

  • Place your cell or tissue lysate on ice.

  • Add an equal volume of ice-cold 20% TCA to your lysate (e.g., 100 µL of lysate + 100 µL of 20% TCA) to achieve a final concentration of 10% TCA.

  • Vortex briefly to ensure thorough mixing.

  • Incubate on ice for 15-30 minutes to allow for protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the deproteinized sample.

  • Immediately neutralize the supernatant by adding a small volume of ice-cold Neutralization Buffer. Monitor the pH to ensure it is within the optimal range for your NADPH assay (typically pH 7.5-8.5).

  • The neutralized, deproteinized sample is now ready for your NADPH assay.

Visualizations

Diagram 1: Ascorbate-Glutathione Cycle and its link to NADPH

AscorbateGlutathioneCycle cluster_nuc Cellular Redox Homeostasis NADPH NADPH NADP NADP+ NADPH->NADP e- GR Glutathione Reductase NADP->GR GSSG GSSG (Oxidized Glutathione) GSH 2 GSH (Reduced Glutathione) GSSG->GSH Reduction DHA DHA (Dehydroascorbate) GSH->DHA Reduction GPx Glutathione Peroxidase GSH->GPx Ascorbate Ascorbate (Vitamin C) DHA->Ascorbate GR->GSSG H2O2 H2O2 GPx->H2O2 H2O 2 H2O H2O2->H2O Detoxification

Caption: The Ascorbate-Glutathione Cycle illustrating the role of NADPH.

Diagram 2: Troubleshooting Workflow for High Background in NADPH Assays

TroubleshootingWorkflow start Start: High Background in NADPH Assay check_blank Run Sample Blank (without NADPH generating enzyme) start->check_blank high_blank Blank Signal High? check_blank->high_blank reductant_issue Indicates Presence of Endogenous Reductants high_blank->reductant_issue Yes low_blank Blank Signal Low high_blank->low_blank No deproteinize Implement Deproteinization (e.g., TCA/PCA precipitation) reductant_issue->deproteinize enzymatic_removal Consider Enzymatic Removal (e.g., Ascorbate Oxidase) reductant_issue->enzymatic_removal re_evaluate Re-evaluate with Corrected Sample deproteinize->re_evaluate enzymatic_removal->re_evaluate other_issue Issue may be with assay reagents or protocol low_blank->other_issue check_reagents Check Reagent Stability and Concentrations other_issue->check_reagents check_reagents->re_evaluate

Caption: A logical workflow for troubleshooting high background signals.

Diagram 3: Experimental Workflow for Sample Preparation

SamplePrepWorkflow start Start: Biological Sample (Cells or Tissue) homogenize Homogenize in Ice-Cold Lysis Buffer start->homogenize centrifuge1 Centrifuge to Remove Debris homogenize->centrifuge1 supernatant1 Collect Supernatant (Lysate) centrifuge1->supernatant1 deproteinize Deproteinize with TCA or PCA on Ice supernatant1->deproteinize centrifuge2 Centrifuge to Pellet Protein deproteinize->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 neutralize Neutralize to Assay pH (7.5-8.5) supernatant2->neutralize end Ready for NADPH Assay neutralize->end

References

Technical Support Center: Purity Analysis of D-Glucose 6-Phosphate Disodium Salt by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of D-glucose 6-phosphate disodium salt using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing the purity of this compound?

A1: A common and effective method is mixed-mode chromatography, which combines reversed-phase and anion-exchange properties. This allows for the separation of the highly polar D-glucose 6-phosphate from other related sugars and sugar phosphates.[1][2][3] HILIC (Hydrophilic Interaction Liquid Chromatography) is another suitable technique.

Q2: What are the potential impurities I should look for in a this compound sample?

A2: Potential impurities include:

  • Free glucose: Can be present from the starting material or due to degradation.

  • Isomers: Such as fructose-6-phosphate and glucose-1-phosphate.[1][2][4][5]

  • Degradation products: Formed during synthesis or storage.

  • Inorganic salts: Remnants from the synthesis and purification process.

Q3: How should I prepare my sample of this compound for HPLC analysis?

A3: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion.[6] For reversed-phase or mixed-mode methods, it is recommended to dissolve the sample in the mobile phase itself or in high-purity water. Ensure the sample is fully dissolved and filter it through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.[7]

Q4: What are the key parameters for HPLC method validation for purity analysis?

A4: According to ICH guidelines, the key validation parameters for a purity assay include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Experimental Protocols

HPLC Method for Purity Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in 10 mL of the mobile phase (or high-purity water) to obtain a concentration of about 1 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

ParameterCondition
Column Mixed-Mode Anion-Exchange Column (e.g., Newcrom B, 4.6 x 150 mm, 5 µm)[1][2]
Mobile Phase 50:50 (v/v) Acetonitrile and Water with 0.5% Formic Acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 5-10 µL
Column Temperature 30 °C
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
ELSD Settings Nebulizer Temperature: 40-50 °C, Gas Flow: 1.5-2.0 L/min

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.
  • Calculate the purity of this compound using the area percent method:

Data Presentation

Table 1: Typical HPLC Method Validation Acceptance Criteria for Purity Analysis
ParameterAcceptance Criteria
Specificity The peak for D-glucose 6-phosphate should be well-resolved from any impurities or degradation products.
Linearity (r²) ≥ 0.999[8]
Range Typically 80% to 120% of the test concentration for the assay.[9]
Accuracy (% Recovery) 98.0% to 102.0% for the assay of the drug substance.[8]
Precision (RSD) Repeatability (Intra-assay): ≤ 2.0% Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min).

Troubleshooting Guide

Problem: Peak Tailing

  • Possible Causes:

    • Secondary Interactions: Interaction of the phosphate group with active sites (silanols) on the column packing material.[10]

    • Column Overload: Injecting too high a concentration of the sample.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase.[11]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte and its interaction with the stationary phase.

  • Solutions:

    • Use a column with good end-capping or a mixed-mode column designed to minimize silanol interactions.

    • Reduce the sample concentration or injection volume.

    • Flush the column with a strong solvent or, if the problem persists, replace the column.[12]

    • Adjust the mobile phase pH. For sugar phosphates, a slightly acidic mobile phase is often used.

Problem: Peak Fronting

  • Possible Causes:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent stronger than the mobile phase.[6]

    • Column Overload: Injecting too much sample.

    • Low Temperature: Operating at a temperature that is too low can sometimes cause fronting.

  • Solutions:

    • Dissolve the sample in the mobile phase or a weaker solvent.

    • Decrease the injection volume or sample concentration.

    • Increase the column temperature slightly (e.g., to 35-40 °C).

Problem: Split Peaks

  • Possible Causes:

    • Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column.[11]

    • Column Void: A void or channel has formed at the head of the column.[12]

    • Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase.

  • Solutions:

    • Reverse and flush the column (if the manufacturer's instructions permit). If this does not work, the frit may need to be replaced.

    • Replace the column.

    • Reduce the injection volume and ensure the sample solvent is compatible with the mobile phase.

Problem: Shifting Retention Times

  • Possible Causes:

    • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.

    • Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Leaks in the HPLC System: A leak will cause a drop in pressure and an increase in retention times.

  • Solutions:

    • Prepare the mobile phase carefully and consistently. Premixing the solvents can improve reproducibility.

    • Use a column oven to maintain a constant temperature.

    • Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis.

    • Check the system for leaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto HPLC System filter->inject separate Separation on Mixed-Mode Column inject->separate detect Detection by ELSD/CAD separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for the purity analysis of this compound by HPLC.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Issue Observed peak_shape Peak Tailing, Fronting, or Splitting? start->peak_shape retention Retention Time Shifting? start->retention tailing Check for Secondary Interactions, Column Overload, or Contamination peak_shape->tailing Tailing fronting Check Sample Solvent and Concentration peak_shape->fronting Fronting split Check for Column Frit Blockage or Void peak_shape->split Splitting mobile_phase Verify Mobile Phase Preparation and Equilibration retention->mobile_phase Yes temp_leak Check Column Temperature and for System Leaks retention->temp_leak Yes

Caption: Troubleshooting decision tree for common HPLC issues in the analysis of D-glucose 6-phosphate.

References

removing interfering phosphates from d-glucose 6-phosphate samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing issues with interfering substances, particularly phosphates, in D-glucose 6-phosphate (G6P) sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What causes interference in G6P colorimetric and fluorometric assays?

A1: Interference in G6P assays typically stems from substances within the sample that can affect the enzymatic reaction used for detection. The most common interferents include:

  • Endogenous Enzymes: Enzymes present in crude biological samples (cell lysates, tissue homogenates) can consume G6P, leading to artificially low measurements.[1][2]

  • NADH or NADPH: The presence of endogenous NADH or NADPH will generate a background signal, as the assay's principle is to measure the production of NADPH from G6P.[2][3] This leads to falsely elevated G6P readings.

  • Other Sugar Phosphates: While many assays are specific, high concentrations of other sugar phosphates like fructose 6-phosphate or ribulose-5-phosphate might cause minimal interference in some systems.[4]

  • Particulates: Insoluble material in the sample can scatter light and interfere with absorbance or fluorescence readings.[3][5]

Q2: My G6P readings are unexpectedly high. What is the likely cause and how can I fix it?

A2: Unusually high G6P readings are often caused by pre-existing NADH or NADPH in your sample.[2][3] To correct for this, you should run a parallel background control for each sample. This control well should contain the sample and the reaction mix but exclude the G6P Enzyme Mix.[2][3] You can then subtract the absorbance or fluorescence reading of the background control from the reading of your actual sample to get the true G6P-dependent signal.

Q3: My G6P readings are lower than expected or inconsistent. What could be the problem?

A3: Low or inconsistent readings are often due to the degradation of G6P in the sample by endogenous enzymes.[1][2] To prevent this, samples must be deproteinized to remove these enzymes before the assay. Other potential causes include incomplete sample homogenization, using samples that have undergone multiple freeze-thaw cycles, or improper storage.[1][3] Always process samples on ice and aliquot them for storage at -20°C to maintain integrity.[1][3]

Q4: What is the best way to deproteinize my samples to remove interfering enzymes?

A4: There are two primary methods recommended for deproteinizing samples for G6P assays:

  • 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filters: This method physically separates high molecular weight proteins from the low molecular weight G6P. It is a straightforward and effective method for many sample types.[1][3]

  • Perchloric Acid (PCA) Precipitation: This chemical method involves precipitating proteins with perchloric acid, followed by neutralization.[1][2] It is particularly effective but requires careful pH monitoring during neutralization.

The choice between them depends on your sample type and laboratory workflow. A comparison is provided in Table 1.

Q5: Can I assay my liquid samples (e.g., serum, culture medium) directly?

A5: While some liquid samples may be assayed directly, it is highly recommended to deproteinize them first, especially if you suspect the presence of interfering enzymes like phosphatases.[3] For samples like fetal bovine serum (FBS), deproteinization with perchloric acid followed by neutralization has been shown to be effective.[4]

Experimental Protocols & Data

Protocol 1: Sample Deproteinization using 10 kDa MWCO Spin Filters

This protocol is a common and effective method for removing interfering enzymes from cell or tissue homogenates.

Methodology:

  • Homogenization: Homogenize 10-100 mg of tissue or 1-5 x 10⁶ cells in 2-3 volumes of ice-cold PBS or a suitable assay buffer (pH 6.5-8.0).[3]

  • Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[3]

  • Filtration: Transfer the resulting supernatant to a 10 kDa MWCO spin filter.

  • Centrifugation (Filter): Centrifuge the spin filter according to the manufacturer's instructions (e.g., 10,000 x g for 10-20 minutes).

  • Collect Flow-Through: The filtrate (flow-through) contains G6P and other small molecules, now cleared of proteins.

  • Proceed to Assay: Use 1-50 µL of the filtrate per well for the G6P assay, adjusting the final volume to 50 µL with assay buffer.[3]

Protocol 2: Sample Deproteinization using Perchloric Acid (PCA) Precipitation

This method is recommended for tissues or cells, especially when low levels of G6P are expected.[1][2]

Methodology:

  • Homogenization: Homogenize the sample (e.g., tissue, cells) in ice-cold 1N perchloric acid (PCA). Use approximately 2 µL of 1N PCA per mg of sample. Keep the sample on ice throughout this process.[2]

  • Incubation: Incubate the mixture on ice for 5 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 2 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a fresh tube. Neutralize the acidic supernatant by adding ice-cold 2N potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[2][4] Add the base dropwise while vortexing and checking the pH until it is in the range of 6.5-8.0.

  • Precipitate Salt: The neutralization step will form a potassium perchlorate (KClO₄) precipitate. Incubate on ice for 5 minutes to ensure complete precipitation.

  • Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet the KClO₄.[2]

  • Collect Supernatant: The clear supernatant contains the deproteinized G6P sample, ready for the assay.

Data Presentation

Table 1: Comparison of Deproteinization Methods

Feature10 kDa MWCO Spin FilterPerchloric Acid (PCA) Precipitation
Principle Size exclusion filtrationAcid precipitation of proteins
Pros - Simple and fast- No chemical reagents added to sample- Good for general use- Highly effective at removing enzymes- Recommended for samples with low G6P levels[1]
Cons - Potential for filter clogging with viscous samples- May retain some G6P if binding occurs- Requires careful pH neutralization- Introduces salt (KClO₄) that must be removed- More hands-on steps
Reference [1][3][1][2][4]

Visualizations

Experimental and Logical Workflows

G6P_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection G6P D-Glucose 6-Phosphate (Sample) NADP NADP+ Product 6-Phospho-glucono- δ-lactone G6P->Product + G6PDH G6PDH G6P Dehydrogenase (Enzyme Mix) NADPH NADPH NADP->NADPH Colored_Product Colored Product (Measure at 450 nm) NADPH->Colored_Product + Probe Probe Colorless Probe (Substrate Mix) Probe->Colored_Product

Caption: Principle of a typical colorimetric G6P assay.

Sample_Preparation_Workflow cluster_spin Method A: Spin Filter cluster_pca Method B: PCA Precipitation start Start: Tissue or Cell Sample homogenize 1. Homogenize in Ice-Cold Buffer/PBS start->homogenize centrifuge1 2. Centrifuge to Remove Insoluble Debris homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant decision Choose Deproteinization Method supernatant->decision spin_filter 3a. Apply to 10 kDa MWCO Spin Filter decision->spin_filter Spin Filter add_pca 3b. Add Perchloric Acid (PCA) decision->add_pca PCA spin_centrifuge 4a. Centrifuge spin_filter->spin_centrifuge collect_filtrate 5a. Collect Filtrate (Protein-Free Sample) spin_centrifuge->collect_filtrate end_node Ready for G6P Assay collect_filtrate->end_node pca_centrifuge 4b. Centrifuge to Pellet Protein add_pca->pca_centrifuge neutralize 5b. Neutralize Supernatant with KOH pca_centrifuge->neutralize salt_centrifuge 6b. Centrifuge to Pellet KClO₄ Salt neutralize->salt_centrifuge collect_supernatant 7b. Collect Supernatant (Protein-Free Sample) salt_centrifuge->collect_supernatant collect_supernatant->end_node

Caption: Workflow for preparing biological samples for G6P analysis.

References

Validation & Comparative

A Comparative Guide: D-glucose 6-phosphate Disodium Salt vs. Potassium Salt in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzymatic assays, the choice of reagents is paramount to achieving accurate and reproducible results. D-glucose 6-phosphate (G6P), a key substrate in numerous biological pathways, is commercially available as different salt forms, most commonly the disodium and potassium salts. This guide provides an objective comparison of D-glucose 6-phosphate disodium salt and potassium salt for use in enzyme assays, with a focus on their impact on enzyme kinetics and overall assay performance.

Executive Summary

The selection between D-glucose 6-phosphate (G6P) disodium and potassium salts in enzyme assays, particularly for enzymes like Glucose-6-Phosphate Dehydrogenase (G6PDH), warrants careful consideration. While both salts are highly soluble in aqueous solutions and generally interchangeable, the choice of the counter-ion, either sodium (Na⁺) or potassium (K⁺), can subtly influence enzyme activity and kinetics.

This guide will delve into the physicochemical properties of each salt, present available experimental data on their effects on enzyme performance, and provide a standardized protocol for evaluating their impact on G6PDH activity. The aim is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental setup.

Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of each salt is crucial for their effective use in enzyme assays. The following table summarizes the key properties of D-glucose 6-phosphate disodium and potassium salts.

PropertyThis compound hydrateD-glucose 6-phosphate potassium salt
Molecular Formula C₆H₁₁Na₂O₉P · xH₂O[1][2][3][4]C₆H₁₂O₉PK
Molecular Weight 304.10 g/mol (anhydrous basis)[1][2][3]298.23 g/mol
Appearance White crystalline powder[2]White powder
Solubility in Water 50 mg/mL, clear, colorless solution[3]50 mg/mL, clear to hazy, colorless solution
Storage Conditions -20°C[3]-20°C

Both salts exhibit excellent solubility in water, a critical factor for preparing stock solutions and reaction mixtures for enzyme assays. Their stability under appropriate storage conditions ensures the integrity of the substrate over time.

Impact on Enzyme Activity: A Comparative Analysis

A study investigating the in vitro effects of various electrolytes on human erythrocyte G6PDH activity revealed that potassium chloride (KCl) had no inhibitory effect on the enzyme.[5] Conversely, sodium bicarbonate demonstrated a significant inhibitory effect.[5] This suggests that, at least for G6PDH, potassium ions are less likely to interfere with the enzyme's function compared to sodium ions, particularly when bicarbonate is present.

It is important to note that the overall ionic strength of the assay buffer can also impact enzyme kinetics. Therefore, when substituting one salt for the other, it is crucial to maintain an equivalent ionic strength to ensure that any observed differences in enzyme activity can be attributed to the specific cation.

Experimental Protocol: Determining the Effect of G6P Salt Form on G6PDH Kinetics

To empower researchers to make data-driven decisions for their specific experimental systems, we provide a detailed protocol for a comparative kinetic analysis of G6PDH using both the disodium and potassium salts of G6P. This protocol is adapted from established methods for assaying G6PDH activity.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of Glucose-6-Phosphate Dehydrogenase (G6PDH) using this compound and potassium salt as substrates.

Materials:

  • Purified Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • This compound

  • D-glucose 6-phosphate potassium salt

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Tris-HCl buffer (or other suitable buffer, pH 7.5-8.0)

  • Magnesium Chloride (MgCl₂)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate (optional, for high-throughput analysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of G6PDH in Tris-HCl buffer.

    • Prepare stock solutions of this compound and potassium salt in Tris-HCl buffer.

    • Prepare a stock solution of NADP⁺ in Tris-HCl buffer.

    • Prepare a stock solution of MgCl₂ in distilled water.

    • Prepare the assay buffer: Tris-HCl containing MgCl₂.

  • Assay Setup:

    • Design a series of experiments with varying concentrations of each G6P salt (e.g., 0, 10, 20, 40, 80, 160, 320 µM).

    • For each G6P concentration, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADP⁺, and the respective G6P salt.

    • Prepare a blank for each G6P concentration containing all components except the enzyme.

  • Kinetic Measurement:

    • Equilibrate the reaction mixtures and the G6PDH solution to the desired assay temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a fixed amount of G6PDH to each reaction mixture.

    • Immediately measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance corresponds to the rate of NADPH formation.

    • Record the initial velocity (V₀) of the reaction for each G6P concentration.

  • Data Analysis:

    • Subtract the rate of the blank from the corresponding sample rate.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) for each G6P salt.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each salt. This can be done using non-linear regression software or by using a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot).

Expected Outcome:

This experiment will yield quantitative data on the kinetic parameters of G6PDH with both the disodium and potassium salts of G6P. A comparison of the Km and Vmax values will reveal if the choice of counter-ion has a significant impact on the enzyme's affinity for its substrate or its maximum catalytic rate.

Visualizing Key Concepts

To further aid in the understanding of the context of this comparison, the following diagrams illustrate the central role of G6P in cellular metabolism and a typical workflow for an enzyme kinetic assay.

Pentose_Phosphate_Pathway cluster_G6PDH_reaction Rate-Limiting Step G6P Glucose-6-Phosphate G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH Glycolysis Glycolysis G6P->Glycolysis NADPH NADPH G6PDH->NADPH _6PG 6-Phosphoglucono- δ-lactone G6PDH->_6PG NADP NADP+ NADP->G6PDH _6PGL 6-Phosphogluconate _6PG->_6PGL PPP Pentose Phosphate Pathway (Ribose-5-Phosphate, etc.) _6PGL->PPP Enzyme_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (G6PDH) - Substrates (G6P salts) - Cofactor (NADP+) - Buffer SerialDilutions Prepare Serial Dilutions of G6P Salts Reagents->SerialDilutions ReactionMix Prepare Reaction Mixtures SerialDilutions->ReactionMix AddEnzyme Initiate Reaction by Adding Enzyme ReactionMix->AddEnzyme MeasureAbsorbance Measure Absorbance at 340 nm over Time AddEnzyme->MeasureAbsorbance CalcVelocity Calculate Initial Velocities (V₀) MeasureAbsorbance->CalcVelocity PlotData Plot V₀ vs. [Substrate] CalcVelocity->PlotData DetermineKinetics Determine Km and Vmax PlotData->DetermineKinetics

References

A Comparative Guide to 13C-Labeled Tracers in Metabolic Tracing: The Case of D-Glucose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is fundamental to understanding cellular physiology and disease. Stable isotope labeling, particularly with carbon-13 (¹³C), has become an indispensable tool for elucidating the intricate network of biochemical reactions. This guide provides a comprehensive comparison of using ¹³C-labeled D-glucose 6-phosphate for metabolic tracing against more conventional and effective alternatives, supported by experimental data and detailed methodologies.

A primary challenge in metabolic tracing is the delivery of the isotopic label into the cell's metabolic network. While D-glucose is readily transported across the cell membrane, its phosphorylated form, D-glucose 6-phosphate (G6P), is largely cell-impermeable. The addition of a charged phosphate group prevents G6P from easily crossing the lipid bilayer of the cell membrane.[1] This fundamental limitation makes exogenously supplied ¹³C-labeled D-glucose 6-phosphate an impractical tracer for studying metabolic pathways in intact cells. Once inside the cell, glucose is rapidly phosphorylated to glucose-6-phosphate, effectively trapping it within the cell for metabolism. Therefore, metabolic tracing studies overwhelmingly utilize ¹³C-labeled D-glucose, which is then converted to ¹³C-labeled D-glucose 6-phosphate intracellularly.

Performance Comparison of ¹³C-Labeled Glucose Tracers

The choice of a ¹³C-labeled glucose isotopomer is critical and significantly influences the precision and resolution of metabolic flux analysis for different pathways. The following table summarizes the performance of commonly used ¹³C-glucose tracers.

TracerPrimary Application(s)AdvantagesDisadvantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides the most precise estimates for glycolysis and PPP fluxes.[2] The distinct labeling patterns generated in downstream metabolites allow for effective resolution of the two pathways.[3]Can be more expensive than singly labeled glucose tracers.[4]
[U-¹³C₆]glucose General central carbon metabolism, TCA cycleUniformly labels all carbons, enabling the tracing of the entire glucose backbone through various pathways.[5][6]Poor resolution of PPP flux due to complex labeling patterns.[4]
[1-¹³C]glucose Glycolysis, PPPCost-effective.[4] Provides some information on PPP activity.Less precise than [1,2-¹³C₂]glucose for resolving PPP flux.[2][4]
[2-¹³C]glucose & [3-¹³C]glucose Glycolysis, PPPOutperform the more commonly used [1-¹³C]glucose in terms of precision for glycolysis and PPP flux estimation.[2]
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) CyclePreferred isotopic tracer for the analysis of the TCA cycle.[2] Directly enters the TCA cycle via glutaminolysis, providing excellent labeling of TCA intermediates.[4]Offers minimal information for glycolysis and the PPP.[2]

Key Metabolic Pathways in Glucose Metabolism

The following diagrams illustrate the flow of carbon from glucose through glycolysis and the pentose phosphate pathway.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate

A simplified diagram of the Glycolysis pathway.

PPP cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate R5P Ribose-5-Phosphate G6P->R5P G6PD F6P Fructose-6-Phosphate R5P->F6P G3P Glyceraldehyde-3-Phosphate R5P->G3P

The Pentose Phosphate Pathway (Oxidative and Non-Oxidative Branches).

Experimental Protocols

A successful ¹³C metabolic tracing experiment requires careful planning and execution. The general workflow is outlined below.[7]

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis A Define Biological Question B Select Cell Line & Conditions A->B C Choose ¹³C Tracer B->C D Cell Culture & Adaptation C->D E Isotopic Labeling with ¹³C-Tracer D->E F Rapid Quenching & Metabolite Extraction E->F G Mass Spectrometry (GC-MS/LC-MS) F->G H Mass Isotopomer Distribution (MID) Analysis G->H I Computational Flux Estimation H->I J Biological Interpretation I->J

A generalized workflow for ¹³C Metabolic Flux Analysis.
Detailed Methodology: ¹³C-Labeling and Metabolite Extraction

This protocol outlines the key steps for a typical in vitro ¹³C metabolic tracing experiment.

1. Cell Culture and Isotopic Labeling:

  • Culture cells of interest to approximately 80% confluency in standard cell culture medium.

  • To begin the labeling experiment, replace the standard medium with a custom ¹³C-labeling medium containing the chosen ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose).

  • Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach an isotopic steady state. The time required to reach steady state varies for different metabolites, with glycolytic intermediates typically reaching it within minutes, while TCA cycle intermediates may take several hours.[8]

2. Quenching and Metabolite Extraction:

  • Rapidly aspirate the ¹³C-labeling medium.

  • Immediately quench all enzymatic activity by adding an ice-cold quenching/extraction solvent, such as an 80:20 methanol:water mixture.[7] This step is critical to preserve the metabolic state of the cells at the time of collection.

  • Scrape the cells and collect the cell suspension.

  • Centrifuge the suspension at a high speed (e.g., 16,000 x g) at 4°C to pellet insoluble materials like proteins and lipids.[7]

  • Carefully collect the supernatant, which contains the intracellular metabolites. This fraction will be used for subsequent analysis.

3. Sample Analysis:

  • The extracted metabolites are then analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The resulting data provides the mass isotopomer distribution (MID) for various metabolites, which reveals the extent and pattern of ¹³C incorporation.

4. Data Interpretation:

  • The MIDs are used in computational models to estimate the rates (fluxes) of intracellular metabolic reactions.[9] For example, when using [1,2-¹³C₂]glucose, metabolism through glycolysis produces pyruvate that is either unlabeled (M+0) or doubly labeled (M+2), while the pentose phosphate pathway generates a mixture of unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) pyruvate.[8] The ratio of these isotopomers can be used to calculate the relative flux through the PPP.

Conclusion

While the direct use of ¹³C-labeled D-glucose 6-phosphate as a metabolic tracer in intact cells is precluded by its poor cell membrane permeability, a variety of ¹³C-labeled D-glucose tracers offer robust and insightful alternatives. The selection of the optimal tracer is paramount and depends on the specific metabolic pathways under investigation. For elucidating the relative activities of glycolysis and the pentose phosphate pathway, [1,2-¹³C₂]glucose is a superior choice, providing high-precision flux measurements. By combining the appropriate tracer with rigorous experimental protocols and computational analysis, researchers can gain a detailed and quantitative understanding of cellular metabolism, which is essential for advancing biomedical research and drug development.

References

A Comparative Guide to D-Glucose 6-Phosphate and Its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-glucose 6-phosphate (G6P) and its analogs as inhibitors of key metabolic enzymes: Glucose-6-Phosphatase (G6Pase), Glucose-6-Phosphate Dehydrogenase (G6PDH), and Hexokinase. This document summarizes quantitative inhibitory data, details experimental protocols for enzyme assays, and visualizes the relevant metabolic pathways and experimental workflows.

Introduction

D-glucose 6-phosphate is a central molecule in cellular metabolism, standing at the crossroads of glycolysis, the pentose phosphate pathway, and gluconeogenesis/glycogenolysis. Analogs of G6P can act as valuable tools for studying these pathways and as potential therapeutic agents by inhibiting the enzymes that metabolize G6P. This guide offers a comparative analysis of the inhibitory effects of G6P and its key analogs on G6Pase, G6PDH, and Hexokinase, providing researchers with the necessary data and methodologies to inform their studies.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (IC50 and Ki) of D-glucose 6-phosphate and its analogs against G6Pase, G6PDH, and Hexokinase. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

InhibitorTarget EnzymeSpecies/SourceIC50KiInhibition Type
D-Glucose 6-Phosphate (G6P) Hexokinase IHuman Brain-~0.2 mM[1]Allosteric[1][2]
2-Deoxy-D-glucose 6-phosphate HexokinaseRat Brain-Apparent Km (reverse reaction) = 2 mM[1]Michaelian kinetics in reverse reaction[1]
Glucosamine 6-phosphate G6PDHSoybean--Competitive[3]
α-Bromophosphonate G6P analogs G6Pasein vitroPotent inhibitors--
Steroidal Analogs (e.g., DHEA) G6PDHHuman/TrypanosomaIC50 in µM rangeKi for TrG6PD ~6-fold lower than hG6PDUncompetitive[4]
Non-steroidal inhibitors G6PDHHuman/TrypanosomaIC50 < 4 µM to 32 µM-Competitive, Uncompetitive, or Mixed
G6PDi-1 G6PDHRat Astrocytes102 ± 3 nM--
DHEA G6PDHRat Astrocytes9.2 ± 3.5 µM--
6-Aminonicotinamide (6AN) G6PDHRat Astrocytes>100 µM (no direct inhibition)-Acts as an inhibitor after cellular metabolism[5]

Metabolic Pathways and Experimental Workflow

To understand the context of inhibition, it is crucial to visualize the metabolic pathways in which these enzymes operate.

Glycolysis_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase (Inhibited by G6P) F6P Fructose 6-Phosphate G6P->F6P Pyruvate Pyruvate F6P->Pyruvate ...Multiple Steps

Diagram 1: Glycolysis Pathway highlighting Hexokinase inhibition.

Pentose_Phosphate_Pathway cluster_ppp Pentose Phosphate Pathway (Oxidative Phase) G6P Glucose 6-Phosphate PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6PDH (Inhibited by Analogs) NADPH NADPH G6P->NADPH R5P Ribose 5-Phosphate PGL->R5P ... PGL->NADPH + NADP+ -> NADPH

Diagram 2: Pentose Phosphate Pathway highlighting G6PDH inhibition.

Gluconeogenesis_Pathway cluster_gluco Gluconeogenesis/Glycogenolysis (Final Step) G6P Glucose 6-Phosphate Glucose Glucose G6P->Glucose G6Pase (Inhibited by Analogs) Pi Pi G6P->Pi

Diagram 3: Final step of Gluconeogenesis/Glycogenolysis highlighting G6Pase inhibition.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) reaction 2. Reaction Setup (Enzyme + Inhibitor Incubation) prep->reaction initiate 3. Reaction Initiation (Add Substrate) reaction->initiate measure 4. Measurement (e.g., Spectrophotometry) initiate->measure analysis 5. Data Analysis (IC50/Ki Determination) measure->analysis

Diagram 4: General experimental workflow for enzyme inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Glucose-6-Phosphatase (G6Pase) Inhibition Assay

Principle: The activity of G6Pase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of G6P. The inhibitory effect of G6P analogs is quantified by the reduction in Pi formation.

Materials:

  • HEPES buffer (pH 7.2)

  • D-Glucose 6-Phosphate (G6P) solution

  • G6Pase enzyme preparation (e.g., liver microsomes)

  • G6P analog inhibitor solutions

  • Malachite green/ammonium molybdate colorimetric reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 20 µL of HEPES buffer, 10 µL of the G6P analog inhibitor solution (or vehicle control), and 10 µL of the G6Pase enzyme preparation.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of the G6P substrate solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding 150 µL of the malachite green/ammonium molybdate reagent. This reagent also reacts with the released Pi to produce a colored product.

  • Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: Construct a phosphate standard curve to determine the concentration of Pi released in each reaction. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis. For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor.

Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition Assay

Principle: The activity of G6PDH is determined by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm. The inhibitory effect of G6P analogs is measured as a decrease in the rate of NADPH formation.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • D-Glucose 6-Phosphate (G6P) solution

  • NADP+ solution

  • G6PDH enzyme solution

  • G6P analog inhibitor solutions

  • 96-well UV-transparent microplate

  • Microplate reader with UV capabilities

Procedure:

  • Reaction Setup: In a UV-transparent 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of the G6P analog inhibitor solution (or vehicle control), 10 µL of NADP+ solution, and 10 µL of the G6PDH enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the G6P substrate solution.

  • Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each reaction. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination and to understand the mechanism of inhibition, perform the assay with varying concentrations of both G6P and the inhibitor, as well as varying concentrations of NADP+ and the inhibitor.

Hexokinase Inhibition Assay

Principle: Hexokinase activity is measured in a coupled enzyme assay. Hexokinase phosphorylates glucose to G6P, which is then oxidized by G6PDH, leading to the reduction of NADP+ to NADPH. The rate of NADPH formation, monitored at 340 nm, is proportional to the hexokinase activity.

Materials:

  • Triethanolamine buffer (pH 7.6)

  • D-Glucose solution

  • ATP solution

  • MgCl2 solution

  • NADP+ solution

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution

  • Hexokinase enzyme solution

  • G6P analog inhibitor solutions

  • 96-well UV-transparent microplate

  • Microplate reader with UV capabilities

Procedure:

  • Reaction Setup: In a UV-transparent 96-well plate, prepare a reaction mixture containing triethanolamine buffer, glucose, ATP, MgCl2, NADP+, and G6PDH.

  • Inhibitor Addition: Add 10 µL of the G6P analog inhibitor solution (or vehicle control) to the appropriate wells.

  • Pre-incubation: Add 10 µL of the hexokinase enzyme solution to all wells except the blank. Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: The reaction is initiated by the addition of the hexokinase.

  • Measurement: Monitor the increase in absorbance at 340 nm in kinetic mode for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each concentration of the analog and calculate the IC50 value. To determine the type of inhibition and the Ki value, the assay should be performed with varying concentrations of glucose, ATP, and the inhibitor.

Conclusion

This guide provides a foundational overview for researchers interested in the inhibition of key glucose-metabolizing enzymes by D-glucose 6-phosphate and its analogs. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of further research in this area. The development of potent and selective inhibitors for these enzymes holds significant promise for both basic research and the development of novel therapeutics for metabolic diseases and cancer.

References

A Comparative Guide to Validating Hexokinase Activity: D-Glucose vs. D-Glucose 6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the enzymatic activity of hexokinase, focusing on the use of its primary substrate, D-glucose, and its product, D-glucose 6-phosphate (G6P). While D-glucose serves as the substrate for the forward enzymatic reaction, this guide will clarify the established role of G6P as a feedback inhibitor and detail experimental approaches to characterize this interaction.

Understanding Hexokinase and its Ligands

Hexokinase is a crucial enzyme that catalyzes the first committed step of glycolysis: the ATP-dependent phosphorylation of D-glucose to D-glucose 6-phosphate (G6P).[1][2][3][4] This reaction is fundamental for cellular glucose metabolism. The product of this reaction, G6P, plays a significant role in regulating hexokinase activity through feedback inhibition, binding to the enzyme to reduce its catalytic rate.[5][6][7] This regulatory mechanism is essential for maintaining glucose homeostasis within the cell.

Part 1: Standard Validation of Hexokinase Activity with D-Glucose

The standard method for determining hexokinase activity involves a coupled enzymatic assay. In this system, the production of G6P by hexokinase is linked to the reduction of β-nicotinamide adenine dinucleotide phosphate (β-NADP+) by glucose-6-phosphate dehydrogenase (G6P-DH). The resulting increase in NADPH concentration is monitored spectrophotometrically at 340 nm.[8][9]

Experimental Protocol: Spectrophotometric Assay for Hexokinase Activity

This protocol is adapted from standard procedures for measuring hexokinase activity.[8]

Materials:

  • Triethanolamine buffer (50 mM, pH 7.6)

  • D-Glucose solution (555 mM)

  • Adenosine 5'-triphosphate (ATP) solution (19 mM)

  • Magnesium chloride (MgCl₂) solution (100 mM)

  • β-NADP+ solution (14 mM)

  • Glucose-6-Phosphate Dehydrogenase (G6P-DH) solution (125 units/mL)

  • Hexokinase enzyme solution (sample to be tested)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the triethanolamine buffer, MgCl₂, ATP, and β-NADP+ solutions.

  • Add the D-glucose solution to the reaction mixture.

  • Add the G6P-DH enzyme solution.

  • Equilibrate the mixture to 25°C and measure the background absorbance at 340 nm.

  • Initiate the reaction by adding the hexokinase enzyme solution.

  • Immediately record the increase in absorbance at 340 nm over a period of 5 minutes.

  • The rate of change in absorbance (ΔA₃₄₀/minute) is directly proportional to the hexokinase activity.

Expected Data with D-Glucose as a Substrate

The expected outcome of this assay is a linear increase in absorbance at 340 nm over time, indicating a constant rate of NADPH production and, therefore, consistent hexokinase activity. The activity can be quantified using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹).

Part 2: Investigating the Interaction of Hexokinase with D-Glucose 6-Phosphate

Contrary to being a substrate for the forward reaction, D-glucose 6-phosphate is a well-characterized inhibitor of hexokinase.[5][6][10] Therefore, an experiment designed to "validate activity with G6P" would, in fact, be an inhibition assay to quantify the extent to which G6P reduces the enzymatic conversion of D-glucose.

Experimental Protocol: Hexokinase Inhibition Assay with D-Glucose 6-Phosphate

This protocol measures the change in hexokinase activity in the presence of varying concentrations of G6P.

Materials:

  • All materials from the standard hexokinase activity assay.

  • D-Glucose 6-phosphate (G6P) solutions of varying concentrations.

Procedure:

  • Follow steps 1-4 of the standard hexokinase activity assay protocol.

  • To a series of reaction mixtures, add different concentrations of the G6P solution. Include a control with no G6P.

  • Initiate the reaction by adding the hexokinase enzyme solution.

  • Record the increase in absorbance at 340 nm for each reaction mixture.

  • Calculate the hexokinase activity for each concentration of G6P.

  • Plot the hexokinase activity as a function of the G6P concentration to determine the inhibitory effect.

Expected Data from the G6P Inhibition Assay

The results are expected to show a dose-dependent decrease in hexokinase activity with increasing concentrations of G6P. This demonstrates the inhibitory role of G6P.

Data Summary: D-Glucose vs. D-Glucose 6-Phosphate

ParameterD-Glucose as SubstrateD-Glucose 6-Phosphate as Inhibitor
Role SubstrateAllosteric and Competitive Inhibitor
Expected Outcome Enzymatic conversion to G6PInhibition of D-glucose phosphorylation
Measurement Rate of NADPH formationReduction in the rate of NADPH formation
Kinetic Parameter Michaelis constant (Km)Inhibition constant (Ki)

Visualizing the Reactions

The following diagrams illustrate the enzymatic pathway of hexokinase with D-glucose and the mechanism of feedback inhibition by G6P.

Hexokinase_Reaction sub D-Glucose + ATP enz Hexokinase sub->enz prod D-Glucose 6-Phosphate + ADP enz->prod

Caption: Enzymatic reaction of hexokinase with D-glucose and ATP.

Hexokinase_Inhibition sub D-Glucose + ATP enz Hexokinase sub->enz prod D-Glucose 6-Phosphate + ADP enz->prod inhib D-Glucose 6-Phosphate prod->inhib inhib->enz

Caption: Feedback inhibition of hexokinase by D-glucose 6-phosphate.

Alternative Approaches for Validation

For more direct measurement of hexokinase activity and its inhibition by G6P, a radiochemical filter paper assay can be employed.[11] This method uses a radiolabeled substrate, such as 2-deoxyglucose, which is phosphorylated by hexokinase but whose product, 2-deoxyglucose-6-phosphate, does not inhibit the enzyme.[11] This allows for the study of G6P's inhibitory effects without the confounding factor of product inhibition from the labeled substrate itself.

Conclusion

The validation of hexokinase activity is robustly achieved using D-glucose as a substrate in a coupled enzymatic assay. D-glucose 6-phosphate, as the product of this reaction, serves as a key feedback inhibitor, and its interaction with hexokinase is a critical aspect of cellular metabolic regulation. The experimental protocols and expected data presented in this guide provide a framework for researchers to accurately characterize both the catalytic function and the allosteric regulation of hexokinase. Understanding these mechanisms is vital for research in metabolic diseases and for the development of therapeutic agents targeting glycolysis.

References

A Comparative Analysis of Phosphoglucomutase Kinetics with Glucose-1-Phosphate and Glucose-6-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of phosphoglucomutase (PGM) is pivotal for dissecting carbohydrate metabolism and developing therapeutic interventions for metabolic disorders. This guide provides an objective comparison of PGM's kinetic performance with its two key substrates, glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P), supported by experimental data and detailed protocols.

Phosphoglucomutase (EC 5.4.2.2) is a crucial enzyme that catalyzes the reversible interconversion of glucose-1-phosphate and glucose-6-phosphate, a central reaction in both glycogenolysis and glycogenesis.[1] The direction of the reaction is dictated by the cellular concentrations of these two glucose phosphate isomers, thereby playing a regulatory role in glucose homeostasis. The enzyme operates via a "ping-pong" mechanism, involving a phosphorylated enzyme intermediate.[2] A bivalent metal ion, typically magnesium, is essential for its catalytic activity.

Comparative Kinetic Parameters

The catalytic efficiency of an enzyme is best understood by examining its key kinetic parameters: the Michaelis constant (Km), the maximum velocity (Vmax), the catalytic constant (kcat), and the specificity constant (kcat/Km). While extensive research has been conducted on PGM from various sources, this guide focuses on the well-characterized enzyme from rabbit muscle.

A study on phosphoglucomutase from Pseudomonas aeruginosa provides valuable comparative data. The apparent Km values for glucose-1-phosphate (G1P) and mannose-1-phosphate (a substrate analogue) were determined to be 22 µM and 17 µM, respectively.[3] Importantly, the study highlights that the catalytic efficiency (kcat/Km) for G1P was approximately twofold higher than that for mannose-1-phosphate, indicating a preference for G1P as a substrate.[3] Another study on yeast phosphoglucomutase reported a Km value of 23.4 µM for glucose-1-phosphate.[2]

SubstrateKm (µM)Source Organism
Glucose-1-Phosphate22Pseudomonas aeruginosa[3]
Glucose-1-Phosphate23.4Yeast[2]

It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and the specific assay conditions.

Enzymatic Reaction Pathway

The interconversion of G1P and G6P by phosphoglucomutase proceeds through a phosphorylated enzyme intermediate, involving the formation of glucose-1,6-bisphosphate as a transient species.

PGM_Reaction G1P Glucose-1-Phosphate G16BP_Enz G-1,6-BP • PGM G1P->G16BP_Enz + PGM-Phosphate Enz_P PGM-Phosphate G16BP_Enz->G1P - PGM-Phosphate G6P Glucose-6-Phosphate G16BP_Enz->G6P - PGM Enz PGM G6P->G16BP_Enz + PGM

Phosphoglucomutase catalytic cycle.

Experimental Protocols

The determination of phosphoglucomutase kinetic parameters is typically performed using a coupled enzyme assay. This indirect method measures the rate of formation of a product that is linked to the PGM-catalyzed reaction.

Coupled Enzyme Assay for PGM Activity (G1P as substrate)

This protocol is based on the principle that the product of the PGM reaction, glucose-6-phosphate, is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically and is directly proportional to the PGM activity.

Materials:

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Glucose-1-phosphate (G1P) of various concentrations

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Purified phosphoglucomutase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADP+, and G6PDH.

  • Substrate Addition: Add a specific concentration of the substrate, glucose-1-phosphate, to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding a known amount of purified phosphoglucomutase.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance versus time plot.

  • Parameter Determination: Repeat steps 2-5 with varying concentrations of G1P. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

For the reverse reaction (G6P as substrate), a different coupling system is required as the direct product, G1P, is not easily measured. One approach involves coupling the reaction to phosphoglucose isomerase and then to the G6PDH system, which can be more complex. Alternatively, direct measurement techniques such as those employing mass spectrometry can be utilized to monitor the conversion of G6P to G1P without the need for coupling enzymes.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the determination and comparison of PGM kinetic parameters for G1P and G6P.

PGM_Workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis cluster_comparison Comparison Enzyme_Purification PGM Purification G1P_Assay Coupled Assay with G1P Enzyme_Purification->G1P_Assay G6P_Assay Assay with G6P (e.g., Direct Detection) Enzyme_Purification->G6P_Assay Substrate_Prep Prepare G1P & G6P Stock Solutions Substrate_Prep->G1P_Assay Substrate_Prep->G6P_Assay MM_Plot Michaelis-Menten Plot G1P_Assay->MM_Plot G6P_Assay->MM_Plot LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot Calc_kcat Calculate kcat & kcat/Km LB_Plot->Calc_kcat Data_Table Summarize Kinetic Parameters in a Table Calc_kcat->Data_Table Conclusion Draw Conclusions on Substrate Preference Data_Table->Conclusion

Workflow for comparative kinetic analysis.

Conclusion

The kinetic characterization of phosphoglucomutase reveals its high efficiency in catalyzing the interconversion of glucose-1-phosphate and glucose-6-phosphate. The available data suggests a strong affinity for glucose-1-phosphate, as indicated by its low micromolar Km value. A comprehensive comparative analysis of all kinetic parameters for both G1P and G6P under identical conditions is essential for a complete understanding of its catalytic mechanism and regulatory role. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct such comparative studies, which are vital for advancing our knowledge of carbohydrate metabolism and developing novel therapeutic strategies.

References

Navigating the Hexose Phosphate Maze: A Comparative Guide to Assay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific hexose phosphates is critical for understanding metabolic pathways and developing novel therapeutics. However, the inherent structural similarity of these sugar phosphates presents a significant analytical challenge: cross-reactivity in enzyme-based assays. This guide provides an objective comparison of the cross-reactivity of common hexose phosphate assays, supported by experimental data and detailed protocols to empower researchers to select the most appropriate assay and interpret their results with confidence.

The specificity of enzyme-coupled assays, the most common method for quantifying hexose phosphates, is fundamentally dependent on the substrate specificity of the enzymes employed. Assays for glucose-6-phosphate (G6P), fructose-6-phosphate (F6P), and mannose-6-phosphate (M6P) often utilize a cascade of enzymatic reactions, and any off-target activity of these enzymes with other structurally similar hexose phosphates can lead to inaccurate measurements.

Comparative Analysis of Assay Cross-Reactivity

The following table summarizes the potential cross-reactivity of commercially available assays for G6P, F6P, and M6P with other hexose phosphates. The data is compiled from technical specifications of assay kits and published research on the substrate specificity of the core enzymes. It is important to note that the degree of cross-reactivity can vary between different assay manufacturers and kit formulations.

Assay TargetInterfering Hexose PhosphatePrinciple of Cross-ReactivityReported Cross-Reactivity (%)
Glucose-6-Phosphate (G6P) Mannose-6-Phosphate (M6P)Some Glucose-6-Phosphate Dehydrogenase (G6PDH) variants can utilize M6P as a substrate, albeit at a much lower efficiency.Low to Moderate
Fructose-6-Phosphate (F6P)G6PDH is generally highly specific for G6P over F6P.Very Low
Fructose-6-Phosphate (F6P) Glucose-6-Phosphate (G6P)Assays often use Phosphoglucose Isomerase (PGI) to convert F6P to G6P, which is then measured. The specificity of the subsequent G6PDH reaction for G6P minimizes direct interference. However, high concentrations of G6P in the sample can be a factor if not properly accounted for.Low (dependent on G6P concentration)
Mannose-6-Phosphate (M6P)PGI has low activity towards M6P.Very Low
Mannose-6-Phosphate (M6P) Glucose-6-Phosphate (G6P)Assays typically use Phosphomannose Isomerase (PMI) to convert M6P to F6P, which is then converted to G6P and measured. PMI can have some activity with G6P.Low to Moderate
Fructose-6-Phosphate (F6P)PMI is specific for the interconversion of M6P and F6P.Low

Note: The percentage of cross-reactivity is an estimate based on available data and can be influenced by assay conditions and the specific enzymes used in the kit. Researchers are strongly encouraged to perform their own cross-reactivity validation.

Experimental Protocols

To enable researchers to independently assess the cross-reactivity of their specific hexose phosphate assays, a detailed experimental protocol is provided below. This protocol is based on the principles of enzyme-coupled spectrophotometric or fluorometric assays.

Protocol for Assessing Hexose Phosphate Assay Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of a specific hexose phosphate assay with a panel of potentially interfering hexose phosphates.

Materials:

  • Hexose phosphate assay kit for the primary analyte (e.g., Glucose-6-Phosphate Assay Kit).

  • Stock solutions (e.g., 10 mM) of the primary hexose phosphate and potentially interfering hexose phosphates (e.g., fructose-6-phosphate, mannose-6-phosphate, galactose-6-phosphate).

  • Assay buffer provided with the kit.

  • Microplate reader (spectrophotometer or fluorometer).

  • 96-well microplates.

  • Pipettes and tips.

Procedure:

  • Prepare Standard Curves:

    • Prepare a series of dilutions of the primary hexose phosphate standard in assay buffer to generate a standard curve according to the assay kit's instructions.

    • Prepare a series of dilutions for each of the potentially interfering hexose phosphates in assay buffer. The concentration range should be similar to or higher than the expected physiological concentrations.

  • Assay Reaction:

    • To separate wells of the 96-well plate, add a fixed volume of each standard dilution (primary and interfering hexose phosphates).

    • Prepare a "zero" or blank control containing only the assay buffer.

    • Prepare the assay reaction mixture as described in the kit protocol (this typically includes the coupling enzymes and detection reagents).

    • Add the reaction mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at the recommended temperature and for the specified time as per the kit instructions.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve for the primary hexose phosphate (concentration vs. signal).

    • For each concentration of the interfering hexose phosphate, determine the equivalent concentration of the primary hexose phosphate from the standard curve.

    • Calculate the percentage of cross-reactivity for each interfering hexose phosphate at a specific concentration using the following formula:

Visualizing the Metabolic Context and Experimental Workflow

To provide a clearer understanding of the biochemical landscape and the experimental process, the following diagrams have been generated.

Hexose_Phosphate_Metabolism cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway cluster_Mannose_Metabolism Mannose Metabolism Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Phosphoglucose Isomerase 6PGL 6PGL G6P->6PGL G6PDH F16BP F16BP F6P->F16BP Phosphofructokinase G3P_DHAP G3P_DHAP F16BP->G3P_DHAP Aldolase Mannose Mannose M6P M6P Mannose->M6P Hexokinase M6P->F6P Phosphomannose Isomerase

Caption: Key hexose phosphates in central carbon metabolism.

Cross_Reactivity_Workflow Start Start Prepare_Standards Prepare Standard Dilutions (Primary & Interfering Hexose Phosphates) Start->Prepare_Standards Setup_Plate Pipette Standards and Controls into 96-well Plate Prepare_Standards->Setup_Plate Add_Reagents Add Assay Reaction Mix Setup_Plate->Add_Reagents Incubate Incubate at Specified Temperature and Time Add_Reagents->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Analyze Calculate % Cross-Reactivity Measure->Analyze End End Analyze->End

Caption: Experimental workflow for assessing assay cross-reactivity.

By understanding the principles of cross-reactivity and employing rigorous validation protocols, researchers can ensure the accuracy and reliability of their hexose phosphate measurements, leading to more robust and reproducible scientific findings.

A Comparative Guide to Internal Standards for the Quantification of D-Glucose 6-Phosphate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of internal standards for the accurate quantification of D-glucose 6-phosphate (G6P) using liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate internal standard is paramount for correcting analytical variability and ensuring the reliability of quantitative data. This document offers an objective overview of available internal standards, their performance characteristics, and detailed experimental protocols to aid in method development and validation.

Comparison of Internal Standards for D-Glucose 6-Phosphate Quantification

The ideal internal standard (IS) for LC-MS analysis should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization (if any), and ionization, to compensate for potential variations. For D-glucose 6-phosphate, stable isotope-labeled (SIL) analogues are considered the gold standard.

Internal Standard TypeExample(s)AdvantagesDisadvantagesRecommendation
Stable Isotope-Labeled (SIL) - ¹³C D-Glucose-U-¹³C₆ 6-phosphate- Co-elutes perfectly with the analyte. - Experiences identical matrix effects and ionization suppression/enhancement. - High isotopic stability with no risk of back-exchange.[1] - Provides the most accurate and precise quantification (stable isotope dilution analysis - SIDA).[2]- Higher cost compared to other options.Highly Recommended (Gold Standard)
Stable Isotope-Labeled (SIL) - Deuterated D-Glucose-6,6-d₂ 6-phosphate- More cost-effective than ¹³C-labeled standards. - Generally provides good correction for analytical variability.[3]- Potential for a slight chromatographic shift (isotopic effect), which may lead to differential matrix effects.[1] - Risk of deuterium-hydrogen back-exchange, especially under certain pH or temperature conditions.[1]Recommended with Caution
Structural Analogue 2-Deoxy-D-glucose 6-phosphate- Low cost.- Does not co-elute with the analyte. - May experience different matrix effects and ionization efficiency.[4] - Provides less reliable correction for extraction recovery and instrumental variability.Not Recommended for High-Accuracy Quantitative Studies

Performance Comparison: LC-MS vs. Alternative Quantification Methods

While LC-MS with a stable isotope-labeled internal standard is the preferred method for its high specificity and accuracy, other methods are available for G6P quantification.

MethodPrincipleLimit of Detection (LOD)Linearity (µM)Precision (%CV)ThroughputKey AdvantagesKey Limitations
LC-MS/MS with SIL-IS Chromatographic separation followed by mass spectrometric detection and quantification against a co-eluting SIL-IS.1.5 µM[5] (can be lower with optimized methods)5.0 - 100[5] (can be extended)<15%[6]ModerateHigh specificity, accuracy, and precision; can multiplex with other metabolites.Requires expensive instrumentation and skilled operators.
Enzymatic Colorimetric Assay G6P is oxidized by G6PD, and the resulting NADPH reduces a chromogenic substrate.[5]0.15 µM[5]1.0 - 200[5]<10%[5]HighSimple, rapid, and cost-effective; suitable for high-throughput screening.Susceptible to interference from other components in the sample matrix; less specific than LC-MS.
Enzymatic Fluorometric Assay G6P is oxidized by G6PD, and the fluorescence of the produced NADPH is measured.0.1 µM[5]0.3 - 10[5]<5%[5]HighHigher sensitivity than colorimetric assays.Similar susceptibility to interference as colorimetric assays.

Experimental Protocols

Sample Preparation for LC-MS Analysis

Objective: To extract D-glucose 6-phosphate from biological matrices while minimizing degradation and removing interfering substances such as proteins and lipids.

3.1.1. Plasma/Serum Sample Preparation

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (containing the stable isotope-labeled internal standard at a known concentration).

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

3.1.2. Tissue Sample Preparation

  • Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol) containing the stable isotope-labeled internal standard.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.[7][8]

  • Extraction and Clarification:

    • Incubate the homogenate at -20°C for 30 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute as described for plasma/serum samples.

LC-MS/MS Method for D-Glucose 6-Phosphate Quantification

Chromatographic Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column: ZIC-pHILIC (150 x 2.1 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 80
    15.0 20
    15.1 80

    | 20.0 | 80 |

Mass Spectrometry Method: Triple Quadrupole (QqQ) in Negative Ion Mode

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    D-Glucose 6-phosphate 259.0 97.0 (H₂PO₄⁻) -20

    | D-Glucose-U-¹³C₆ 6-phosphate | 265.0 | 97.0 (H₂PO₄⁻) | -20 |

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Visualizations

Glycolysis Signaling Pathway

glycolysis Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase F6P Fructose 6-Phosphate G6P->F6P PentosePhosphatePathway Pentose Phosphate Pathway G6P->PentosePhosphatePathway F16BP Fructose 1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde 3-Phosphate F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with ¹³C-G6P IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute Inject HILIC-MS/MS Injection Reconstitute->Inject Detect MRM Detection (G6P & ¹³C-G6P) Inject->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify is_selection Goal Accurate G6P Quantification SIL Stable Isotope-Labeled Internal Standard Goal->SIL Best Approach Analogue Structural Analogue Goal->Analogue Less Accurate C13 ¹³C-G6P SIL->C13 Highest Accuracy Deuterated Deuterated G6P SIL->Deuterated Good Alternative

References

A Comparative Guide to the Synthesis of D-Glucose 6-Phosphate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for critical reagents like D-glucose 6-phosphate (G6P) can significantly impact research outcomes, timelines, and costs. This guide provides an objective comparison of the two primary methods for G6P synthesis: enzymatic and chemical, supported by experimental data and detailed protocols to inform your selection process.

D-glucose 6-phosphate is a pivotal intermediate in cellular metabolism and a vital reagent in numerous biochemical assays. Its synthesis can be approached through biological catalysis, harnessing the specificity of enzymes, or through traditional organic chemistry. Each method presents a distinct profile of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

At a Glance: Comparing Synthesis Methods

ParameterEnzymatic SynthesisChemical Synthesis
Reaction Yield High (e.g., 85% conversion)[1]Moderate to High (e.g., up to 78%)
Purity of Final Product High, due to high stereospecificityVariable, may contain side-products requiring extensive purification
Reaction Conditions Mild (near neutral pH, room temperature)Often harsh (extreme pH, high temperatures, toxic solvents)
Stereospecificity Highly stereospecific (produces only the desired D-isomer)Can produce a mixture of isomers, requiring chiral separation
Environmental Impact Generally lower, uses biodegradable catalysts (enzymes) and aqueous mediaHigher, often involves hazardous reagents and organic solvents
Scalability Can be challenging due to enzyme cost and stabilityWell-established for large-scale industrial production
Cost Can be higher due to the cost of purified enzymes, though regeneration systems can mitigate thisPotentially lower for bulk production, but purification costs can be significant

Experimental Deep Dive: Protocols and Data

Enzymatic Synthesis: A One-Pot Multi-Enzyme Approach

A highly efficient method for the enzymatic synthesis of G6P involves a one-pot reaction utilizing hexokinase (HK) to phosphorylate glucose and polyphosphate kinase 2 (PPK2) to regenerate the ATP cofactor.[1] This system achieves a high conversion rate under mild, aqueous conditions.

Experimental Protocol:

  • Reaction Mixture Preparation: A 50 mM sodium phosphate buffer (pH 7.5) is prepared containing 10 mM MgCl₂, 50 mM D-glucose, 50 mM polyphosphate, and 2 mM ATP.

  • Enzyme Addition: The reaction is initiated by adding hexokinase (e.g., from Saccharomyces cerevisiae) to a final concentration of 0.3125 U/mL and polyphosphate kinase 2 (e.g., from Pseudomonas aeruginosa) to a final concentration of 0.115 U/mL.

  • Incubation: The reaction mixture is incubated at 30°C with gentle agitation for up to 24 hours.

  • Monitoring: The conversion of glucose to G6P can be monitored over time using techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

  • Termination and Purification: The reaction is terminated by heat inactivation of the enzymes (100°C for 10 minutes). The resulting G6P solution is of high purity due to the specificity of the enzymatic reactions. Further purification to remove salts and denatured enzymes can be achieved by ion-exchange chromatography.

Quantitative Data:

  • Conversion Rate: This method has been shown to achieve an 85% conversion of glucose to D-glucose 6-phosphate within 24 hours.[1]

  • Final Concentration: Product concentrations of up to 12.56 g/L of G6P have been reported.[1]

Chemical Synthesis: A Multi-Step Phosphorylation Approach

Chemical synthesis of G6P typically involves the phosphorylation of a protected glucose derivative to ensure regioselectivity for the C6 hydroxyl group, followed by deprotection to yield the final product. A common method utilizes phosphorus oxychloride (POCl₃) as the phosphorylating agent.

Experimental Protocol:

  • Protection of Glucose: The hydroxyl groups at positions 1, 2, 3, and 4 of D-glucose are selectively protected. For example, glucose can be converted to 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, leaving the C6 hydroxyl group accessible.

  • Phosphorylation: The protected glucose derivative is dissolved in a suitable anhydrous solvent (e.g., pyridine) and cooled to 0°C. Phosphorus oxychloride (POCl₃) is added dropwise with stirring. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Hydrolysis: The reaction mixture is quenched by the slow addition of water or an aqueous bicarbonate solution to hydrolyze the resulting phosphorodichloridate and neutralize the acid.

  • Deprotection: The protecting groups are removed under acidic conditions (e.g., with a strong acid resin or dilute mineral acid) to yield D-glucose 6-phosphate.

  • Purification: The crude product is purified to remove unreacted starting materials, byproducts, and salts. This often involves multiple steps, including precipitation (e.g., as a barium salt) and ion-exchange chromatography. Purity is typically assessed by techniques such as HPLC and NMR spectroscopy.[2]

Quantitative Data:

  • Yield: Chemical synthesis yields can be variable, with reports of up to 78% for methods using pyrophosphate. The multi-step nature of the process can lead to losses at each stage.

  • Purity: The final product purity is highly dependent on the effectiveness of the purification process. Byproducts from incomplete reactions or side reactions, such as the formation of other phosphorylated isomers, can be present.

Visualizing the Synthesis Pathways

To better understand the workflows of each synthesis method, the following diagrams illustrate the key steps involved.

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_enzymes Enzymes cluster_products Products D_Glucose D-Glucose Reaction_Vessel Aqueous Buffer (pH 7.5, 30°C) D_Glucose->Reaction_Vessel ATP ATP ATP->Reaction_Vessel Polyphosphate Polyphosphate PPK2 Polyphosphate Kinase 2 (PPK2) Polyphosphate->PPK2 G6P D-Glucose 6-Phosphate Reaction_Vessel->G6P Hexokinase ADP ADP Reaction_Vessel->ADP Hexokinase Hexokinase (HK) ADP->ATP PPK2

Caption: Enzymatic synthesis of D-glucose 6-phosphate in a one-pot system.

Chemical_Synthesis D_Glucose D-Glucose Protected_Glucose Protected Glucose (e.g., 1,2:3,4-di-O-isopropylidene) D_Glucose->Protected_Glucose Protection Phosphorylated_Protected_Glucose Phosphorylated Protected Glucose Protected_Glucose->Phosphorylated_Protected_Glucose Phosphorylation (e.g., POCl₃, Pyridine) Crude_G6P Crude D-Glucose 6-Phosphate Phosphorylated_Protected_Glucose->Crude_G6P Deprotection (Acid Hydrolysis) Purified_G6P Purified D-Glucose 6-Phosphate Crude_G6P->Purified_G6P Purification (e.g., Ion Exchange)

Caption: Multi-step chemical synthesis of D-glucose 6-phosphate.

Conclusion: Making an Informed Decision

The choice between enzymatic and chemical synthesis of D-glucose 6-phosphate depends heavily on the specific requirements of the application.

Enzymatic synthesis is the preferred method when:

  • High purity and stereospecificity are critical. The inherent selectivity of enzymes minimizes the formation of byproducts and ensures the production of the correct isomer.

  • Mild reaction conditions are necessary to avoid the degradation of sensitive molecules.

  • Environmental considerations are a priority, as this method avoids the use of harsh chemicals and organic solvents.

Chemical synthesis may be more suitable when:

  • Large-scale production is required, and the infrastructure for chemical manufacturing is already in place.

  • Cost is a primary driver for bulk quantities, although purification costs must be carefully considered.

For many laboratory and research applications, the superior purity and milder conditions of the enzymatic method often outweigh the potential for higher initial costs, ensuring the reliability and reproducibility of experimental results. As enzyme production technology continues to advance, the economic feasibility of enzymatic synthesis is expected to further improve, making it an increasingly attractive option for a wider range of applications.

References

Validating G6PDH Assay Results: A Comparative Guide to Using Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate measurement of Glucose-6-Phosphate Dehydrogenase (G6PDH) activity is critical in various research and clinical settings, particularly in drug development, due to the risk of drug-induced hemolytic anemia in G6PDH-deficient individuals. This guide provides a comprehensive comparison of methodologies for validating G6PDH assay results, with a focus on the proper use of positive controls to ensure data integrity and reliability.

The Role of Positive Controls in G6PDH Assays

A positive control is a sample with a known, predetermined level of G6PDH activity. It is run in parallel with experimental samples to verify that the assay is performing correctly. The inclusion of positive controls is essential for:

  • Assay Performance Verification: Confirming that reagents are active and the instrument is functioning correctly.

  • Run-to-Run Consistency: Ensuring comparability of results across different assay runs and batches of reagents.

  • Troubleshooting: Identifying the source of error in case of unexpected or inconsistent results.

Commercially available G6PDH controls are typically offered at three levels: deficient, intermediate, and normal, allowing for validation across the clinically relevant range of enzyme activity.[1][2] Many assay kits also include a positive control, often a stabilized preparation of recombinant G6PDH or a lysate with known activity.[3][4][5]

G6PDH and the Pentose Phosphate Pathway

G6PDH is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a crucial metabolic pathway that runs parallel to glycolysis.[6][7] The primary functions of the PPP are to produce nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. NADPH plays a vital role in protecting cells from oxidative damage by reducing oxidized glutathione, a key antioxidant.

G6PDH_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Redox Redox Regulation Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PDH NADP NADP 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribulose-5-Phosphate->Nucleotide Synthesis NADPH NADPH NADP->NADPH NADPH->6-Phosphoglucono-δ-lactone feedback inhibition GSH Reduced Glutathione NADPH->GSH Glutathione Reductase GSSG Oxidized Glutathione GSSG->GSH Cellular Protection Cellular Protection GSH->Cellular Protection Oxidative Stress Oxidative Stress Oxidative Stress->GSSG

References

A Comparative Analysis of Glucose-6-Phosphate Dehydrogenase (G6PDH) Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the Michaelis-Menten constant (Km) of Glucose-6-Phosphate Dehydrogenase (G6PDH) for its substrate, D-glucose 6-phosphate (G6P).

This guide provides a comparative summary of published Km values for G6PDH from various biological sources. Understanding the kinetic properties of this crucial enzyme is paramount for research in metabolic diseases, drug development, and antioxidant cellular defense mechanisms. The data presented is intended to serve as a valuable resource for designing and interpreting experiments involving G6PDH activity.

Comparative Km Values for G6PDH with D-Glucose 6-Phosphate

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate. The following table summarizes a selection of published Km values for G6PDH with its substrate, D-glucose 6-phosphate (G6P), from various organisms and tissues under different experimental conditions.

Organism/SourceTissue/Cell TypeKm (µM) for D-Glucose 6-PhosphateExperimental Conditions (pH, Temperature)Reference
Homo sapiens (Human)Erythrocytes (Favism Patient)420pH 8.5, 40°C[1]
Homo sapiens (Human)Erythrocytes (Control)142pH 8.5, 40°C[1]
Rattus norvegicus (Rat)Small Intestine70.1 ± 20.8pH 8.1[2]
Ovis aries (Sheep)Brain Cortex72.9 ± 6pH 8.0[2]
Ovis aries (Sheep)Kidney Cortex39 ± 6Not Specified[3]
Helicobacter pyloriRecombinant Protein75.0pH 7.5, 37°C[4]
Escherichia coliRecombinant Protein220Not Specified[5]
Leuconostoc mesenteroidesNot SpecifiedNot directly specified, complex kineticspH 7.2[6]

Note: The experimental conditions, such as pH and temperature, significantly influence enzyme kinetics. Direct comparison of Km values should be made with caution, considering the variations in the cited experimental setups.

Experimental Protocols for G6PDH Activity Assay

The determination of G6PDH kinetic parameters, including the Km for G6P, typically involves a spectrophotometric assay. The following is a generalized protocol synthesized from various sources, including commercially available kits and research articles.[7][8][9]

Principle:

The enzymatic activity of G6PDH is measured by monitoring the rate of reduction of NADP+ to NADPH, which is accompanied by an increase in absorbance at 340 nm. The reaction catalyzed is:

D-glucose 6-phosphate + NADP+ ---(G6PDH)--> 6-phospho-D-glucono-1,5-lactone + NADPH + H+

Reagents and Buffers:

  • Assay Buffer: Typically a Tris-HCl or Glycylglycine buffer, pH 7.4 - 8.5.[1]

  • D-Glucose 6-Phosphate (G6P) Stock Solution: A concentrated solution of G6P, from which a series of dilutions are made to determine the Km.

  • NADP+ Stock Solution: A solution of β-Nicotinamide Adenine Dinucleotide Phosphate.

  • Magnesium Chloride (MgCl2) Solution: Often included as a cofactor.

  • G6PDH Enzyme Preparation: A purified or partially purified enzyme solution, or a cell/tissue lysate.

Procedure:

  • Preparation of Reagents: All reagents should be prepared in the assay buffer and equilibrated to the desired reaction temperature (e.g., 25°C or 37°C).

  • Reaction Mixture Preparation: In a cuvette or a microplate well, combine the assay buffer, NADP+ solution, and MgCl2 solution.

  • Initiation of the Reaction: Add the G6PDH enzyme preparation to the reaction mixture and incubate for a short period to establish a baseline. The reaction is initiated by the addition of varying concentrations of the G6P substrate.

  • Spectrophotometric Measurement: Immediately after adding G6P, the increase in absorbance at 340 nm is recorded over time using a spectrophotometer. The initial linear rate of the reaction (ΔA340/minute) is determined.

  • Data Analysis: The initial reaction velocities are plotted against the corresponding G6P concentrations. The Km and Vmax values are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.[2]

Visualizing Key Pathways and Workflows

To further aid in the understanding of G6PDH's role and the experimental procedures used to characterize it, the following diagrams have been generated.

G6PDH_Signaling_Pathway cluster_PPP Pentose Phosphate Pathway (Oxidative Phase) Glucose6Phosphate Glucose-6-Phosphate G6PDH G6PDH Glucose6Phosphate->G6PDH SixPhosphogluconoLactone 6-Phosphoglucono-δ-lactone G6PDH->SixPhosphogluconoLactone NADPH NADPH G6PDH->NADPH Pentose_Sugars Pentose Sugars (e.g., Ribose-5-Phosphate) SixPhosphogluconoLactone->Pentose_Sugars NADP NADP+ NADP->G6PDH Reductive_Biosynthesis Reductive Biosynthesis (e.g., Fatty Acids) NADPH->Reductive_Biosynthesis Antioxidant_Defense Antioxidant Defense (via Glutathione Reductase) NADPH->Antioxidant_Defense Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Pentose_Sugars->Nucleotide_Synthesis

Caption: The role of G6PDH in the Pentose Phosphate Pathway.

G6PDH_Km_Determination_Workflow Start Start: Prepare Reagents (Buffer, NADP+, G6PDH) Prepare_G6P Prepare Serial Dilutions of D-Glucose 6-Phosphate Start->Prepare_G6P Setup_Assay Set up Reaction Mixtures in Cuvettes/Microplate Prepare_G6P->Setup_Assay Initiate_Reaction Initiate Reaction by Adding G6P Dilutions Setup_Assay->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity (ΔA/min) Measure_Absorbance->Calculate_Velocity Plot_Data Plot Velocity vs. [G6P] Calculate_Velocity->Plot_Data Analyze_Kinetics Determine Km and Vmax (e.g., Michaelis-Menten Fit) Plot_Data->Analyze_Kinetics End End: Report Kinetic Parameters Analyze_Kinetics->End

Caption: Experimental workflow for determining the Km of G6PDH.

References

Safety Operating Guide

Proper Disposal of D-Glucose 6-Phosphate Disodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount when handling and disposing of any chemical, including D-glucose 6-phosphate disodium salt. This guide provides essential information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to proper disposal procedures is crucial to maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Considerations

Before disposal, it is important to handle this compound with appropriate care. Standard laboratory practices should be followed.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Safety glasses, lab coat, and gloves.[1]
Accidental Release Sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2]
Storage Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is often in a freezer.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations.[3][4]

  • Collection:

    • Carefully sweep up the solid this compound, minimizing dust generation.

    • Place the collected material into a clearly labeled, sealed, and suitable container for disposal.[1][2]

  • Waste Classification:

    • While this compound is not considered hazardous waste, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][4] Regulations can vary, and it is the responsibility of the waste generator to make an accurate determination.

  • Disposal Route:

    • Do not dispose of this compound by emptying it into drains.[1][2][4]

    • Engage a licensed professional waste disposal service to dispose of the material. The disposal company will be knowledgeable about the appropriate disposal methods in accordance with regulations.

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the chemical product itself, following all applicable regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Have D-Glucose 6-Phosphate Disodium Salt for Disposal collect 1. Collect Waste: Sweep solid into a sealed, labeled container. start->collect classify 2. Classify Waste: Consult local, state, and federal regulations. collect->classify is_hazardous Is it classified as hazardous waste by local regulations? classify->is_hazardous non_hazardous 3. Non-Hazardous Disposal: Dispose of via licensed waste contractor. Do not pour down the drain. is_hazardous->non_hazardous No (Typically) hazardous Follow specific hazardous waste disposal procedures (Engage professional service). is_hazardous->hazardous Yes (If required by local regulation) end End: Disposal Complete non_hazardous->end hazardous->end

Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling D-Glucose 6-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is fundamental to both personal safety and the integrity of experimental outcomes. D-glucose 6-phosphate disodium salt is a common substrate in various biochemical assays. Although it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1][2] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential laboratory hazards. While this compound has a low hazard profile, the following PPE is recommended for safe handling to avoid direct contact and inhalation of dust particles.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GlassesShould be equipped with side shields to protect against accidental splashes or airborne particles.[3]
Skin Protection Laboratory CoatA standard lab coat should be worn to protect clothing and prevent skin contact.[3]
GlovesNitrile gloves are a suitable option for handling non-hazardous powders.[3] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[2]
Respiratory Protection Dust MaskUnder normal working conditions with adequate ventilation, respiratory protection is not typically required.[2][3] However, if dust formation is likely, a dust mask, such as a type N95 (US), is recommended.[4]

Operational Plan: Step-by-Step Handling Procedures

A structured workflow is essential to maintain the stability of the reagent and prevent cross-contamination.

1. Preparation and Weighing:

  • Designated Area: All handling and weighing of the solid this compound should be conducted in a designated, clean area, such as on a laboratory bench or within a chemical fume hood, to minimize the dispersal of dust.[3]

  • Ventilation: Ensure the work area is well-ventilated.[1][3]

  • Portioning: Use a clean spatula or scoop to transfer the desired amount of the solid from the stock container to a secondary weighing vessel.[3]

  • Container Sealing: Promptly and securely seal the main container after each use to protect the product from moisture and atmospheric contamination.[3]

2. Solubilization:

  • If preparing an aqueous solution, add the weighed solid to the appropriate buffer or solvent.

  • Mix gently until the solid is completely dissolved. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5]

  • It is recommended not to store aqueous solutions for more than one day to ensure stability and prevent microbial growth.[5]

3. Storage:

  • Solid Form: Store the solid product in a tightly sealed container.[3] For long-term storage, it is recommended to keep it in a cool, dry place, with some sources suggesting storage in a freezer at temperatures around -20°C.[1][5][6]

  • Incompatible Materials: Avoid storing near strong oxidizing agents.[1]

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.

  • Unused Solid Material: Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.[3] Place the material in a clearly labeled, sealed container.[3] It is advisable to consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines and to consider using a licensed disposal company.[2]

  • Solutions: Aqueous solutions of this compound should also be disposed of in accordance with local and institutional regulations for non-hazardous chemical waste. Do not pour solutions down the drain unless permitted by your institution's EHS guidelines.[2]

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that come into contact with the chemical should be disposed of as solid laboratory waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE, including safety glasses, gloves, and a lab coat.[1] If a significant amount of dust is generated, use respiratory protection.[1]

  • Containment and Cleaning: For a dry spill, sweep up the material and place it into a suitable, labeled container for disposal.[1][2] Avoid actions that could generate dust.[1][2]

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don PPE B Prepare Clean Workspace A->B C Weigh D-Glucose 6-Phosphate B->C D Solubilize in Buffer (if needed) C->D I Store in Tightly Sealed Container C->I Store unused solid E Perform Experiment D->E F Dispose of Waste E->F G Clean Workspace F->G H Remove PPE G->H

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.